molecular formula C9H12O B14666333 Mesitylene oxide CAS No. 38440-96-9

Mesitylene oxide

Cat. No.: B14666333
CAS No.: 38440-96-9
M. Wt: 136.19 g/mol
InChI Key: JUTKCUHVAYRGBO-UHFFFAOYSA-N
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Description

Mesitylene oxide is a useful research compound. Its molecular formula is C9H12O and its molecular weight is 136.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

38440-96-9

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

1,3,5-trimethyl-7-oxabicyclo[4.1.0]hepta-2,4-diene

InChI

InChI=1S/C9H12O/c1-6-4-7(2)8-9(3,5-6)10-8/h4-5,8H,1-3H3

InChI Key

JUTKCUHVAYRGBO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2(C1O2)C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Mesitylene Oxide from Acetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of mesitylene (B46885) oxide from acetone (B3395972), a critical intermediate in various industrial chemical processes. The document details the underlying chemical pathways, explores various catalytic systems, and presents detailed experimental protocols. Quantitative data on reaction parameters and product yields are systematically organized for comparative analysis. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the synthesis process. This guide is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development, enabling them to effectively approach the preparation of mesitylene oxide.

Introduction

Mesityl oxide ((CH₃)₂C=CHCOCH₃), a colorless, oily liquid with a distinct peppermint-like odor, is a key α,β-unsaturated ketone. It serves as a versatile intermediate in the synthesis of a wide array of chemical products, including solvents like methyl isobutyl ketone (MIBK), and is a precursor in the production of certain polymers and pharmaceuticals. The synthesis of this compound is primarily achieved through the self-condensation of acetone, a readily available and cost-effective starting material. This process can be manipulated through various catalytic and reaction conditions to optimize the yield and selectivity of the desired product.

Reaction Pathways

The synthesis of this compound from acetone proceeds through a two-step mechanism:

  • Aldol (B89426) Condensation: Two molecules of acetone undergo an aldol condensation reaction to form diacetone alcohol (DAA). This reversible reaction can be catalyzed by either acids or bases.

  • Dehydration: The intermediate, diacetone alcohol, is subsequently dehydrated to yield this compound and water. This step is typically favored under acidic conditions and/or elevated temperatures.

The overall reaction can be influenced by side reactions, particularly the further condensation of this compound with another molecule of acetone to form phorone and other higher-order condensation products. Controlling the reaction conditions is therefore crucial to maximize the yield of this compound.

Reaction_Pathway cluster_step1 Step 1: Aldol Condensation cluster_step2 Step 2: Dehydration cluster_side_reaction Side Reaction Acetone1 Acetone DAA Diacetone Alcohol (DAA) Acetone1->DAA + Acetone Acetone2 Acetone MO Mesityl Oxide (MO) DAA->MO - H₂O Phorone Phorone MO->Phorone + Acetone Water Water Acetone3 Acetone

Caption: Reaction pathway for the synthesis of this compound from acetone.

Catalytic Systems

A variety of catalysts can be employed for the synthesis of this compound, each with distinct advantages and disadvantages regarding activity, selectivity, and operating conditions.

Base Catalysis

Base catalysts are effective in promoting the initial aldol condensation to diacetone alcohol. However, they are generally less efficient for the subsequent dehydration step.

  • Homogeneous Bases: Aqueous solutions of sodium hydroxide (B78521) or potassium hydroxide can be used, but they often lead to challenges in product separation and catalyst removal.

  • Heterogeneous Bases: Solid base catalysts offer easier separation and potential for reuse. Examples include:

    • Calcium Carbide (CaC₂): This catalyst has shown high acetone conversion (85%) and high selectivity (95%) for the combined products of diacetone alcohol, this compound, and isophorone (B1672270).[1][2]

    • Basic Ion-Exchange Resins: These resins are effective for the aldol condensation but show low selectivity towards this compound, favoring the formation of diacetone alcohol.[3][4][5]

    • Metal Oxides: Oxides such as MgO have been investigated for the vapor-phase reaction, achieving moderate conversion and selectivity.[2]

Acid Catalysis

Acid catalysts are particularly effective for the dehydration of diacetone alcohol to this compound.[6][7][8]

  • Homogeneous Acids: Mineral acids like hydrochloric acid and sulfuric acid can be used, but they are corrosive and require neutralization steps.[9]

  • Heterogeneous Acids: Solid acid catalysts are preferred for industrial applications due to their ease of handling and separation.

    • Acidic Ion-Exchange Resins: These catalysts have demonstrated good performance, with acetone conversions of up to 15% and high selectivity (80-90%) towards this compound.[3]

    • Iodine: A small amount of iodine can effectively catalyze the dehydration of diacetone alcohol.[9]

Quantitative Data

The efficiency of this compound synthesis is highly dependent on the catalyst and reaction conditions. The following tables summarize key quantitative data from various studies.

Table 1: Performance of Different Catalytic Systems
Catalyst SystemAcetone Conversion (%)Selectivity towards Mesityl Oxide (%)Key ObservationsReference
Calcium Carbide (CaC₂)85- (95% total for DAA, MO, IP)High conversion and overall selectivity under mild conditions.[1][2]
Acidic Ion-Exchange Resins~1580-90Effective for the complete two-step mechanism in the liquid phase.[3]
Basic Ion-Exchange Resins~150.9-11.0Primarily selective towards diacetone alcohol formation.[3]
MgO (Vapor Phase)33- (67% overall for DAA, MO, IP)Operates at higher temperatures (523 K).[2]
Table 2: Influence of Reaction Conditions with Calcium Carbide Catalyst
TemperatureReflux RateFavored ProductsReference
LowerHigherDiacetone Alcohol (DAA) and Mesityl Oxide (MO)[1][2]
HigherLowerMesityl Oxide (MO) and Isophorone (IP)[1][2]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis of this compound. The following are representative experimental protocols.

Protocol 1: Dehydration of Diacetone Alcohol using Iodine

This procedure is adapted from Organic Syntheses.[9]

Materials:

  • Crude diacetone alcohol (approx. 1100 g, 9.5 moles)

  • Iodine (0.1 g)

  • Anhydrous calcium chloride

Apparatus:

  • 1-L round-bottomed flask

  • Three-bulbed Glinsky fractionating column

  • Water-cooled condenser

  • Distillation receiver

  • Separatory funnel

Procedure:

  • Place the crude diacetone alcohol and iodine into the round-bottomed flask.

  • Set up the distillation apparatus with the fractionating column and condenser.

  • Distill the mixture steadily, collecting three fractions:

    • Fraction I: 56–80 °C (Acetone with some mesityl oxide and water)

    • Fraction II: 80–126 °C (Two layers: water and crude mesityl oxide)

    • Fraction III: 126–131 °C (Pure mesityl oxide)

  • Separate the aqueous layer from Fraction II in a separatory funnel.

  • Dry the crude mesityl oxide from Fraction II with anhydrous calcium chloride and redistill it through the Glinsky column.

  • Collect the fraction distilling between 126° and 130°C and combine it with Fraction III.

  • The expected yield is approximately 650 g (65% of the theoretical amount based on the total acetone used).[9]

Experimental_Workflow_Iodine start Start: Crude Diacetone Alcohol + Iodine distill1 Initial Distillation (56-131 °C) start->distill1 fraction1 Fraction I (56-80 °C) Acetone, MO, Water distill1->fraction1 fraction2 Fraction II (80-126 °C) Crude MO + Water distill1->fraction2 fraction3 Fraction III (126-131 °C) Pure Mesityl Oxide distill1->fraction3 separate Separate Aqueous Layer from Fraction II fraction2->separate combine Combine with Fraction III fraction3->combine dry Dry Crude MO with CaCl₂ separate->dry redistill Redistill Dried MO dry->redistill pure_mo Collect Pure MO (126-130 °C) redistill->pure_mo pure_mo->combine end End: Purified Mesityl Oxide combine->end

Caption: Workflow for the dehydration of diacetone alcohol using iodine.

Protocol 2: Acid-Catalyzed Synthesis from Acetone

This procedure is adapted from a method described for the preparation of this compound using a strong acid catalyst.[10]

Materials:

  • Acetone (250 ml, dried over calcium chloride)

  • Hydrogen chloride (gas)

  • Crushed ice

  • Strong sodium hydroxide solution

  • Calcium chloride

Apparatus:

  • 1-L two-necked flask

  • Gas delivery tube

  • Calcium chloride drying tube

  • Freezing mixture (ice-salt)

  • Separatory funnel

  • Steam distillation apparatus

Procedure:

  • Dry acetone over calcium chloride overnight and then distill.

  • Place 250 ml of the dried acetone in the two-necked flask and cool it in a freezing mixture.

  • Saturate the cooled acetone with a rapid stream of hydrogen chloride gas (this may take 2-3 hours).

  • Allow the reaction mixture to stand in an ice-water bath for 24 hours, and then at room temperature for two days.

  • Pour the dark-colored liquid onto approximately 300 g of crushed ice and stir well.

  • Separate the upper layer containing the crude this compound.

  • Wash the crude product with a strong sodium hydroxide solution until it is faintly yellow.

  • Purify the product by steam distillation with the addition of a small amount of strong NaOH solution.

  • Separate the distillate, dry it over calcium chloride, and fractionally distill.

  • Collect the fraction boiling between 129-131 °C. The expected yield is about 100 g.[10]

Conclusion

The synthesis of this compound from acetone is a well-established and versatile chemical transformation. The choice of catalyst and the fine-tuning of reaction conditions are paramount in achieving high yields and selectivities. While traditional homogeneous catalysts are effective, the development and application of heterogeneous catalytic systems, such as ion-exchange resins and metal oxides, offer significant advantages in terms of process efficiency, catalyst reusability, and environmental impact. This guide provides the foundational knowledge and practical protocols necessary for researchers and professionals to effectively synthesize this compound for a variety of applications.

References

A Technical Guide to Mesityl Oxide and its Isomer Mesitylene Oxide

Author: BenchChem Technical Support Team. Date: December 2025

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Given the user's request for an in-depth technical guide, it is crucial to address the correct compound. I will proceed by providing information for both, clarifying the distinction, and then focusing on "mesityl oxide" as it is the more common and well-documented compound for which substantial data exists. This approach will provide a comprehensive answer while acknowledging the initial ambiguity.

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Introduction

This technical guide provides a comprehensive overview of the chemical compound commonly known as mesityl oxide. It is important to distinguish this compound from its isomer, mesitylene (B46885) oxide, which is a different chemical entity. Mesityl oxide, an α,β-unsaturated ketone, is a colorless, volatile liquid with a characteristic honey-like odor[2]. It serves as a key intermediate in various chemical syntheses and finds application as a solvent. This guide will detail its nomenclature, including its IUPAC name and synonyms, and provide a visual representation of its synthesis pathway.

Nomenclature: Mesityl Oxide vs. This compound

A point of common confusion is the distinction between mesityl oxide and this compound. These are two different isomers with distinct chemical structures and properties.

  • Mesityl Oxide is the common name for the α,β-unsaturated ketone.

  • This compound is an epoxide derivative of mesitylene.

The following table summarizes the IUPAC names and synonyms for both compounds.

Common Name IUPAC Name Synonyms
Mesityl Oxide4-Methylpent-3-en-2-one[2][3]Isobutenyl methyl ketone, Methyl isobutenyl ketone, Isopropylidene acetone[2][4][5][6]
This compound1,3,5-Trimethyl-7-oxabicyclo[4.1.0]hepta-2,4-diene[1]Not commonly available

Synthesis of Mesityl Oxide

Mesityl oxide is commercially prepared through the aldol (B89426) condensation of acetone (B3395972). This reaction proceeds via the formation of diacetone alcohol, which subsequently dehydrates to yield mesityl oxide[2][5][7]. The process can be catalyzed by either acids or bases[8].

The following diagram illustrates the synthesis pathway of mesityl oxide from acetone.

Synthesis_of_Mesityl_Oxide cluster_intermediate Intermediate cluster_products Products Acetone1 Acetone Diacetone_Alcohol Diacetone Alcohol Acetone1->Diacetone_Alcohol Aldol Condensation Acetone2 Acetone Acetone2->Diacetone_Alcohol Mesityl_Oxide Mesityl Oxide Diacetone_Alcohol->Mesityl_Oxide Dehydration Water Water Diacetone_Alcohol->Water

Caption: Synthesis pathway of Mesityl Oxide from Acetone.

Experimental Protocols

While a detailed, step-by-step experimental protocol would be specific to a particular laboratory setup and scale, the general procedure for the synthesis of mesityl oxide from acetone involves the following key steps[9]:

  • Reaction: Acetone is treated with a suitable catalyst (e.g., an acid or base) to induce aldol condensation. The reaction mixture is typically stirred at a controlled temperature.

  • Neutralization and Separation: After the reaction is complete, the catalyst is neutralized. The organic layer containing the product is then separated from the aqueous layer.

  • Purification: The crude mesityl oxide is purified, commonly by distillation, to remove unreacted acetone, water, and byproducts.

Applications

Mesityl oxide serves as a versatile solvent for various materials, including resins, gums, and nitrocellulose. It is also a crucial intermediate in the synthesis of other important chemicals, such as methyl isobutyl ketone (MIBK), which is produced by the hydrogenation of mesityl oxide[2][5].

This guide has provided a detailed overview of mesityl oxide, clarifying its nomenclature and distinguishing it from this compound. The synthesis of mesityl oxide from acetone via an aldol condensation and subsequent dehydration is a fundamental process in industrial organic chemistry. Its utility as both a solvent and a chemical intermediate underscores its importance in various applications.

References

An In-depth Technical Guide to the Aldol Condensation Mechanism for Mesityl Oxide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The aldol (B89426) condensation of acetone (B3395972) is a fundamental carbon-carbon bond-forming reaction in organic chemistry, yielding α,β-unsaturated ketones that are valuable precursors for various industrial and pharmaceutical applications. This guide provides a detailed examination of the reaction mechanism for the synthesis of 4-methylpent-3-en-2-one, commonly known as mesityl oxide. It covers both acid and base-catalyzed pathways, presents detailed experimental protocols, and summarizes quantitative data from catalytic studies. The mechanisms and experimental workflows are illustrated with diagrams to facilitate a deeper understanding for research and development professionals.

Core Reaction Mechanism: From Acetone to Mesityl Oxide

The synthesis of mesityl oxide from acetone is a two-stage process: an initial aldol addition to form an intermediate, followed by a dehydration (condensation) step.[1][2] The reaction is initiated by the self-condensation of two acetone molecules to form diacetone alcohol (DAA). This β-hydroxy ketone intermediate then readily dehydrates to yield the final α,β-unsaturated ketone, mesityl oxide, and water.[1] This transformation can be catalyzed by either acids or bases, each proceeding through a distinct mechanistic pathway.

Base-Catalyzed Mechanism

In the presence of a base (e.g., hydroxide (B78521), alkoxide), the reaction is initiated by the deprotonation of an α-hydrogen from an acetone molecule. This creates a resonance-stabilized enolate ion, which is a potent nucleophile. The enolate then attacks the electrophilic carbonyl carbon of a second acetone molecule. Subsequent protonation of the resulting alkoxide by a protic solvent (like water or alcohol) yields the diacetone alcohol intermediate. Under heat, the α-hydrogen is again removed by a base, and the resulting enolate eliminates a hydroxide ion in an E1cB-type mechanism to form the conjugated double bond of mesityl oxide.

Base_Catalyzed_Aldol_Condensation Base-Catalyzed Aldol Condensation for Mesityl Oxide A Acetone + OH⁻ B Enolate Ion (Resonance Stabilized) + H₂O A->B C Enolate + Acetone D Alkoxide Intermediate C->D C-C Bond Formation E Alkoxide + H₂O F Diacetone Alcohol (DAA) + OH⁻ E->F Proton Transfer G DAA + OH⁻ H Mesityl Oxide + H₂O + OH⁻ G->H Elimination (E1cB)

Caption: Base-catalyzed mechanism for mesityl oxide formation.

Acid-Catalyzed Mechanism

Under acidic conditions, the reaction begins with the protonation of the carbonyl oxygen of an acetone molecule, which enhances its electrophilicity. A neutral acetone molecule, acting as a weak base, removes an α-proton, leading to the formation of an enol intermediate. This enol then acts as the nucleophile, attacking the protonated carbonyl of a second acetone molecule. Deprotonation of the resulting oxonium ion yields diacetone alcohol. The condensation step proceeds via protonation of the hydroxyl group of DAA, forming a good leaving group (water). Subsequent removal of an α-proton by a weak base (e.g., water) facilitates the elimination of water and the formation of the final product, mesityl oxide.

Acid_Catalyzed_Aldol_Condensation Acid-Catalyzed Aldol Condensation for Mesityl Oxide A Acetone + H₃O⁺ B Enol Intermediate + H₃O⁺ A->B C Enol + Protonated Acetone D Protonated Aldol Adduct C->D C-C Bond Formation E Protonated Adduct + H₂O F Diacetone Alcohol (DAA) + H₃O⁺ E->F Proton Transfer G DAA + H₃O⁺ H Mesityl Oxide + H₂O + H₃O⁺ G->H Elimination (E1/E2)

Caption: Acid-catalyzed mechanism for mesityl oxide formation.

Quantitative Data and Catalyst Performance

The choice of catalyst significantly impacts the reaction's efficiency, influencing conversion rates and selectivity towards either the diacetone alcohol intermediate or the final mesityl oxide product. Below is a summary of performance data using different catalytic systems.

Catalyst SystemReactantTemp. (°C)Pressure (bar)Acetone Conversion (%)Selectivity to DAA (%)Selectivity to Mesityl Oxide (%)Reference
Acidic Ion-Exchange ResinsPure Acetone9025~15Low80 - 90[1]
Basic Ion-Exchange ResinsPure Acetone9025~1589.0 - 99.10.9 - 11.0[1]
Iodine (Catalytic)Diacetone Alcohol56 - 131AtmosphericHigh (from DAA)-65 (overall from Acetone)[3]
Hydrogen Chloride (Gas)Pure Acetone0 - 20Atmospheric--~40-50 (estimated from yield)[4]

Note: Yields and conversions are highly dependent on specific reaction times, catalyst loading, and purification methods.

Experimental Protocols

Detailed and reproducible experimental procedures are critical for laboratory synthesis. The following sections provide methodologies for both acid-catalyzed and iodine-catalyzed preparations of mesityl oxide.

Protocol 1: Acid-Catalyzed Synthesis using Hydrogen Chloride

This protocol describes a one-pot synthesis directly from acetone using dry hydrogen chloride gas as the catalyst.[4]

Materials:

  • Acetone (250 mL, dried over CaCl₂)

  • Dry Hydrogen Chloride (gas)

  • Crushed Ice

  • Sodium Hydroxide solution (concentrated)

  • Calcium Chloride (anhydrous)

Procedure:

  • Catalyst Introduction: Pour 250 mL of dried acetone into a 1 L flask equipped with a gas delivery tube and a calcium chloride drying tube. Cool the flask in a freezing mixture.

  • Saturation: Saturate the cooled acetone with a rapid stream of dry hydrogen chloride gas. This process may take 2-3 hours.

  • Reaction Aging: After saturation, leave the reaction mixture in an ice-water bath for 24 hours, followed by storage at ambient temperature for two days. The liquid will develop a dark color.

  • Quenching: Pour the dark liquid onto approximately 300 g of crushed ice and stir vigorously.

  • Workup: Separate the upper organic layer. Wash this layer with a concentrated sodium hydroxide solution until it becomes faintly yellow.

  • Purification: Perform steam distillation, adding a small amount of NaOH solution to the distillation flask. Separate the organic layer of the distillate, dry it over anhydrous calcium chloride, and perform fractional distillation.

  • Fraction Collection: Collect the fraction boiling between 129-131 °C. This fraction is pure mesityl oxide. A higher boiling fraction (180-200 °C) containing the side-product phorone may also be collected.[4]

Experimental_Workflow_HCl Workflow for Acid-Catalyzed Synthesis start Start: Dried Acetone saturate Saturate with HCl gas (0-5 °C) start->saturate age Age Reaction (24h at 0 °C, then 48h at RT) saturate->age quench Quench on Crushed Ice age->quench separate Separate Organic Layer quench->separate wash Wash with conc. NaOH separate->wash distill Steam Distillation wash->distill dry Dry over Anhydrous CaCl₂ distill->dry fractionate Fractional Distillation dry->fractionate product Product: Mesityl Oxide (129-131 °C) fractionate->product

References

The Discovery and History of Mesitylene Oxide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesityl oxide (4-methyl-3-penten-2-one) is an α,β-unsaturated ketone that has served as a versatile intermediate in organic synthesis and as an industrial solvent. Its history is intrinsically linked to the early investigations of acetone (B3395972) chemistry, a cornerstone of modern organic chemistry. This technical guide provides a comprehensive overview of the discovery, synthesis, and key properties of mesitylene (B46885) oxide, with a focus on the experimental foundations that have shaped our understanding of this important compound.

Discovery and Early History: A Tale of Acetone Condensation

The story of mesitylene oxide begins not with its own discovery, but with that of a related compound, mesitylene (1,3,5-trimethylbenzene). In 1837, the Irish chemist Robert Kane reported the formation of a new substance, which he named "mesitylene," by heating acetone with concentrated sulfuric acid.[1] Kane's initial analysis of the compound's empirical formula was later corrected by August W. von Hofmann in 1849.[1]

Kane's work, while focused on what we now know as an aromatic hydrocarbon, laid the groundwork for understanding the complex self-condensation reactions of acetone. The reaction conditions he employed are now known to produce a mixture of products, including this compound as a key intermediate.[2] The acid-catalyzed condensation of acetone proceeds through an aldol (B89426) addition to form diacetone alcohol, which then dehydrates to yield this compound.[3][4] Further condensation reactions can lead to the formation of byproducts such as phorone and isophorone.[3]

While a definitive date and individual credited with the first isolation and characterization of pure this compound are not clearly documented in the readily available historical literature, the work of chemists like Adolf von Baeyer in the latter half of the 19th century on condensation reactions significantly advanced the understanding of acetone's reactivity.[5][6] His systematic studies on aldehydes and ketones were instrumental in elucidating the types of products that could be formed from such reactions.[7] The development of synthetic methods, particularly the dehydration of diacetone alcohol, eventually allowed for the isolation and detailed study of this compound as a distinct chemical entity.

Physicochemical Properties of this compound

A thorough understanding of a compound's physical and chemical properties is paramount for its application in research and industry. The following table summarizes the key quantitative data for this compound.

PropertyValueReference(s)
Molecular Formula C₆H₁₀O[3][8]
Molecular Weight 98.14 g/mol [4][9]
CAS Number 141-79-7[3][8]
Appearance Colorless to pale yellow, oily liquid[10]
Odor Pungent, honey-like or peppermint-like[10]
Boiling Point 129.5 °C (265.1 °F; 402.6 K)[3]
Melting Point -53 °C (-63 °F; 220 K)[3]
Density 0.858 g/cm³ at 20 °C[3]
Solubility in Water 3% (20 °C)[3]
Solubility in Organic Solvents Miscible with most organic solvents[3]
Refractive Index (n²⁰/D) 1.442[4][9]
Flash Point 31 °C (87.8 °F)[9]

Synthesis of this compound: Experimental Protocols

The most common and efficient method for the preparation of this compound involves the dehydration of diacetone alcohol. The following protocol is adapted from the well-established procedure published in Organic Syntheses.

Synthesis of this compound from Diacetone Alcohol

This method involves the dehydration of diacetone alcohol, which is itself prepared by the base-catalyzed aldol condensation of acetone.

Experimental Workflow:

G cluster_prep Preparation of Diacetone Alcohol cluster_synthesis Synthesis of this compound acetone Acetone reflux Reflux acetone->reflux base Base Catalyst (e.g., Ba(OH)₂) base->reflux diacetone_alcohol Diacetone Alcohol reflux->diacetone_alcohol diacetone_alcohol_input Diacetone Alcohol diacetone_alcohol->diacetone_alcohol_input distillation Distillation diacetone_alcohol_input->distillation iodine Iodine (catalyst) iodine->distillation mesityl_oxide Mesityl Oxide distillation->mesityl_oxide G acetone Acetone enolate Acetone Enolate acetone->enolate Base/Acid diacetone_alcohol Diacetone Alcohol acetone->diacetone_alcohol + Enolate enolate->diacetone_alcohol + Acetone mesityl_oxide Mesityl Oxide diacetone_alcohol->mesityl_oxide - H₂O phorone Phorone mesityl_oxide->phorone + Enolate - H₂O isophorone Isophorone mesityl_oxide->isophorone + Enolate (Michael Add.) - H₂O (Cyclization)

References

fundamental reactions of α,β-unsaturated ketones

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Fundamental Reactions of α,β-Unsaturated Ketones

For Researchers, Scientists, and Drug Development Professionals

Introduction

α,β-Unsaturated ketones, often referred to as enones, are a class of organic compounds characterized by a ketone conjugated with a carbon-carbon double bond. This arrangement, with the general structure (O=CR)−Cα=Cβ−R, creates a unique electronic landscape within the molecule.[1] Resonance delocalization of π-electrons results in two primary electrophilic sites: the carbonyl carbon (C-2) and the β-carbon (C-4).[2][3] This dual reactivity allows α,β-unsaturated ketones to undergo two main types of nucleophilic attack: direct addition to the carbonyl group (1,2-addition) and conjugate addition to the β-carbon (1,4-addition or Michael addition).[2][4] This guide provides a detailed overview of these fundamental reactions, their underlying mechanisms, controlling factors, and applications, particularly in the context of drug development.

Conjugate Addition (1,4-Addition): The Michael Reaction

Conjugate addition is the archetypal reaction of α,β-unsaturated ketones, where a nucleophile adds to the electrophilic β-carbon. This process is also known as the Michael reaction, especially when the nucleophile is a stabilized carbanion like an enolate.[5][6] The reaction is thermodynamically favorable as it involves the formation of a strong C-C single bond at the expense of a weaker C-C π-bond.[5][7]

Mechanism: The reaction proceeds in three key steps:

  • Nucleophilic Attack: The nucleophile attacks the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate.[3][8]

  • Protonation: The enolate is then protonated, typically at the α-carbon, by a solvent or a weak acid.[3]

  • Tautomerization: The resulting enol rapidly tautomerizes to the more stable keto form, yielding the final saturated ketone product.[2][7]

The preference for 1,4-addition is largely governed by the Hard and Soft Acids and Bases (HSAB) principle. The β-carbon is considered a "soft" electrophilic center and is preferentially attacked by "soft" nucleophiles.[9][10]

Types of Nucleophiles Favoring 1,4-Addition:

  • Organocuprates (Gilman Reagents): Lithium diorganocopper reagents (R₂CuLi) are classic soft nucleophiles that selectively deliver an organic group to the β-position.[2][8]

  • Stabilized Enolates: Enolates derived from doubly activated carbonyl compounds (e.g., malonic esters, β-ketoesters) are excellent Michael donors.[7][11]

  • Thiols and Amines: These heteroatomic nucleophiles are also soft and typically add in a 1,4-fashion.[8][12]

Michael_Addition_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_protonation Protonation cluster_product Product Reactants Enone + Nucleophile (Nu⁻) Intermediate Resonance-Stabilized Enolate Reactants->Intermediate 1. Nucleophilic Attack (at β-carbon) Enol Enol Form Intermediate->Enol 2. Protonation (at α-carbon) Protonation Proton Source (e.g., H₂O) Product 1,4-Adduct (Saturated Ketone) Enol->Product 3. Tautomerization

Caption: General mechanism of 1,4-Conjugate (Michael) Addition.

Quantitative Data for Conjugate Addition Reactions
Michael AcceptorMichael Donor (Nucleophile)Catalyst/SolventTime (h)Temp (°C)Yield (%)Ref.
Cyclohex-2-en-1-oneDiethyl MalonateNaOEt / EtOH1RT85[6]
Methyl Vinyl Ketone2-NitropropaneBasic Alumina0.5RT95[6]
ChalconeThiophenolPiperidine / EtOH2RT92[13]
1-Phenyl-1-buten-3-oneDimethylphenylsilaneCuF(PPh₃)₃·2EtOH / DMA6RT92[14]
Experimental Protocol: Michael Addition of Diethyl Malonate to Cyclohexenone
  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, sodium ethoxide (NaOEt) is prepared by dissolving sodium metal (0.1 mol) in absolute ethanol (B145695) (50 mL) under an inert atmosphere (N₂ or Ar).

  • Enolate Formation: Diethyl malonate (0.1 mol) is added dropwise to the cooled (0 °C) sodium ethoxide solution. The mixture is stirred for 15 minutes to ensure complete formation of the enolate.[11]

  • Michael Addition: Cyclohex-2-en-1-one (0.1 mol) is added dropwise to the enolate solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 1 hour.[6]

  • Workup: The reaction is quenched by the addition of dilute hydrochloric acid until the solution is neutral. The ethanol is removed under reduced pressure.

  • Extraction and Purification: The aqueous residue is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (B86663) (MgSO₄), and concentrated in vacuo. The crude product is purified by column chromatography on silica (B1680970) gel to afford the pure 1,4-adduct.

Direct Carbonyl Addition (1,2-Addition)

While enones are predisposed to 1,4-addition, direct attack at the carbonyl carbon (1,2-addition) can be achieved, particularly with highly reactive, "hard" nucleophiles.[2] This reaction pathway is kinetically controlled, as the direct attack on the carbonyl carbon is typically faster than conjugate addition.[15] When the nucleophile is a strong base, both 1,2- and 1,4-additions can be irreversible, favoring the faster 1,2-product.[2][15]

Types of Nucleophiles Favoring 1,2-Addition:

  • Organolithium Reagents (RLi): These are hard, highly reactive nucleophiles that predominantly attack the carbonyl carbon.[16]

  • Grignard Reagents (RMgX): Grignard reagents are also hard nucleophiles and typically favor 1,2-addition.[2][10]

  • Metal Hydrides (e.g., LiAlH₄, NaBH₄): These reagents deliver a hydride ion (H⁻) to the carbonyl carbon, reducing the ketone to an allylic alcohol. However, selectivity can be an issue.[16]

Addition_Pathways cluster_12 1,2-Addition (Kinetic Control) cluster_14 1,4-Addition (Thermodynamic Control) Start α,β-Unsaturated Ketone Nuc12 Hard Nucleophile (e.g., R-Li, R-MgX) Start->Nuc12 Nuc14 Soft Nucleophile (e.g., R₂CuLi, Enolates) Start->Nuc14 Product12 Allylic Alcohol Derivative Nuc12->Product12 Direct attack at C=O Product14 Saturated Ketone Nuc14->Product14 Conjugate attack at β-Carbon

Caption: Competing pathways: 1,2-Addition vs. 1,4-Addition.

Quantitative Data: 1,2- vs. 1,4-Addition Selectivity
SubstrateReagentConditions1,2-Adduct Yield (%)1,4-Adduct Yield (%)Ref.
Cyclohex-2-en-1-oneCH₃MgBrEt₂O, -78 °C>95<5[10][16]
Cyclohex-2-en-1-one(CH₃)₂CuLiEt₂O, -78 °C<5>95[2][16]
BenzalacetonePhLiTHF, -78 °C8812[2]
BenzalacetonePh₂CuLiTHF, -78 °C298[2]
Experimental Protocol: 1,2-Addition of Phenylmagnesium Bromide to Benzalacetone
  • Apparatus: A flame-dried, three-necked flask is fitted with a dropping funnel, a condenser with a nitrogen inlet, and a magnetic stirrer.

  • Grignard Preparation: Phenylmagnesium bromide (PhMgBr) is prepared by reacting bromobenzene (B47551) (0.11 mol) with magnesium turnings (0.11 mol) in anhydrous diethyl ether (50 mL).

  • Reaction: The flask containing the Grignard reagent is cooled to -10 °C. A solution of benzalacetone (0.1 mol) in anhydrous diethyl ether (100 mL) is added dropwise over 30 minutes. The mixture is stirred at this temperature for an additional hour.

  • Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extraction and Purification: The layers are separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL). The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The resulting crude allylic alcohol is purified by recrystallization or column chromatography.

Reduction Reactions

The reduction of α,β-unsaturated ketones offers a powerful tool for selective synthesis, as either the C=C or C=O bond can be targeted.[17][18]

Selective Reduction of the Carbonyl Group (1,2-Reduction)

The Luche reduction is the premier method for the selective 1,2-reduction of enones to allylic alcohols.[9] It employs sodium borohydride (B1222165) (NaBH₄) in combination with a lanthanide salt, most commonly cerium(III) chloride (CeCl₃), in an alcohol solvent (typically methanol).[19][20] The Ce³⁺ ion coordinates to the carbonyl oxygen, increasing its electrophilicity and promoting a "harder" borohydride species, which then selectively attacks the carbonyl carbon.[21][22] This method provides the 1,2-reduction product exclusively and in high yields.[20]

Selective Reduction of the C=C Double Bond (1,4-Reduction)

Catalytic hydrogenation is a common method to selectively reduce the alkene moiety, leaving the carbonyl group intact.[23]

  • Heterogeneous Catalysis: Catalysts like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere are frequently used.[24][25] The choice of solvent can influence selectivity.[25]

  • Homogeneous Catalysis: Wilkinson's catalyst (RhCl(PPh₃)₃) can also be effective for regioselective hydrogenation of the olefinic bond.[26]

  • Transfer Hydrogenation: This method uses a hydrogen donor molecule (e.g., ammonium formate) instead of H₂ gas and can offer high chemoselectivity.[24][27]

Luche_Reduction_Workflow cluster_setup Reaction Setup cluster_reagents Reagents cluster_procedure Procedure Flask Round-bottom flask (under N₂) Stir Magnetic Stirrer Enone α,β-Unsaturated Ketone step1 1. Dissolve Enone and CeCl₃ in Methanol at 0°C Enone->step1 CeCl3 CeCl₃·7H₂O CeCl3->step1 Solvent Methanol Solvent->step1 NaBH4 NaBH₄ step2 2. Add NaBH₄ portion-wise NaBH4->step2 step1->step2 step3 3. Stir for 5-10 min step2->step3 step4 4. Quench with H₂O/HCl step3->step4 step5 5. Extract & Purify step4->step5 Product Allylic Alcohol step5->Product

Caption: Experimental workflow for a typical Luche Reduction.

Quantitative Data for Selective Reductions
SubstrateReagent/CatalystConditionsProductSelectivityYield (%)Ref.
CarvoneNaBH₄, CeCl₃·7H₂OMeOH, 0 °C, 5 minAllylic Alcohol1,2-reduction>99[20][21]
BenzalacetoneRaney Ni, H₂ (3.0 MPa)Dioxane, 3 hSaturated Ketone1,4-reduction98[25]
Cyclohex-2-en-1-oneH₂, Pd/CMeOH, refluxSaturated Ketone1,4-reductionHigh[24]
Chalcone(PCNHCP)Mn(CO)₂H, H₂ (1 bar)THF, 25 °C, 16 hSaturated Ketone1,4-reduction94[28]
Experimental Protocol: Luche Reduction of (-)-Carvone (B1668593)
  • Setup: To a 100 mL round-bottom flask containing a magnetic stir bar is added (-)-carvone (10 mmol) and cerium(III) chloride heptahydrate (CeCl₃·7H₂O, 11 mmol).[20]

  • Dissolution: Methanol (50 mL) is added, and the mixture is stirred at 0 °C (ice bath) for 5 minutes until all solids dissolve.

  • Reduction: Sodium borohydride (NaBH₄, 10 mmol) is added in small portions over 5 minutes. The reaction is exothermic and may foam. The reaction is typically complete within 10 minutes, as monitored by TLC.[21]

  • Workup: The reaction is quenched by adding water (20 mL) and then acidified to pH ~2 with 1 M HCl.

  • Extraction and Purification: The mixture is extracted with ethyl acetate (B1210297) (3 x 30 mL). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over Na₂SO₄. After filtration and concentration, the product, a mixture of diastereomeric allylic alcohols, is obtained in high yield.

Biological Significance and Drug Development

The α,β-unsaturated carbonyl moiety is a "privileged" scaffold found in numerous natural products and synthetic compounds with significant biological activity.[29][30] Its electrophilic nature allows it to act as a Michael acceptor, forming covalent bonds with biological nucleophiles, most notably the thiol group of cysteine residues in proteins.[13][31]

This reactivity is a double-edged sword: while it can lead to cytotoxicity, it is also harnessed in drug development to design highly specific, irreversible covalent inhibitors.[29][30] By positioning the enone "warhead" to react with a non-catalytic cysteine residue near the active site of a target protein (e.g., a kinase), researchers can achieve potent and durable inhibition. This strategy has been successful in overcoming drug resistance in cancer therapy.[29]

Covalent_Inhibition_Pathway cluster_drug Drug Action cluster_binding Binding & Reaction cluster_outcome Biological Outcome Drug Covalent Inhibitor (contains enone) NonCovalent Reversible Binding (Drug-Protein Complex) Drug->NonCovalent Target Target Protein (e.g., Kinase) Target->NonCovalent Cysteine Nucleophilic Cysteine Residue (-SH) Covalent Michael Addition (Irreversible) NonCovalent->Covalent Proximity & Orientation Inactivated Inactivated Protein (Covalently Modified) Covalent->Inactivated Blocked Downstream Signaling Blocked Inactivated->Blocked

Caption: Signaling Pathway: Covalent Inhibition by a Michael Acceptor.

Conclusion

The are governed by the delicate interplay of their dual electrophilic sites. The outcome of a reaction—be it 1,4-conjugate addition, 1,2-direct addition, or selective reduction—can be precisely controlled by the judicious choice of nucleophile, catalyst, and reaction conditions. This predictable reactivity makes enones exceptionally versatile intermediates in organic synthesis. Furthermore, their role as targeted covalent modifiers in biological systems has cemented their importance in modern drug discovery, offering a powerful strategy to achieve potent and lasting therapeutic effects. A thorough understanding of these core reactions is therefore essential for professionals engaged in chemical research and pharmaceutical development.

References

Solubility of Mesitylene Oxide in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of mesitylene (B46885) oxide in various organic solvents. Mesitylene oxide (4-methyl-3-penten-2-one), an unsaturated ketone, is a versatile solvent and chemical intermediate. Its solubility profile is critical for its application in coatings, inks, extraction processes, and chemical synthesis.

Core Concepts in Solubility

The solubility of a substance in a solvent is a measure of the maximum amount of that substance that can be dissolved in a given amount of the solvent at a specific temperature to form a saturated solution. For liquid-liquid systems, this concept is often described in terms of miscibility. Miscible liquids are those that mix in all proportions to form a homogeneous solution.

The principle of "like dissolves like" is a fundamental concept in predicting solubility. Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. This compound possesses a moderate polarity due to its ketone functional group, but also has a significant non-polar hydrocarbon character. This dual nature influences its solubility in a wide range of organic solvents.

Quantitative Solubility Data

Quantitative experimental data on the solubility of this compound in a broad spectrum of organic solvents is not extensively published in publicly available literature. However, based on its chemical structure and information on related ketones like methyl isobutyl ketone (MIBK) and diacetone alcohol, this compound is known to be miscible with most common organic solvents.[1][2][3] The following table summarizes the qualitative solubility of this compound in various classes of organic solvents.

Solvent ClassRepresentative SolventsSolubility of this compound
Alcohols Methanol, Ethanol, IsopropanolMiscible
Ketones Acetone, Methyl Ethyl KetoneMiscible
Ethers Diethyl Ether, Tetrahydrofuran (THF)Miscible
Esters Ethyl AcetateMiscible
Hydrocarbons Toluene, HeptaneMiscible
Chlorinated Solvents ChloroformMiscible

Note: "Miscible" indicates that the two liquids will mix in all proportions to form a single phase.

Experimental Protocols for Determining Liquid-Liquid Miscibility

For laboratory-scale determination of the miscibility of this compound with a specific organic solvent, a straightforward visual observation method can be employed. For more precise and quantitative analysis, advanced instrumental techniques may be utilized.

Method 1: Visual Miscibility Titration

This method provides a rapid qualitative or semi-quantitative assessment of miscibility.

Materials:

  • This compound (solute)

  • Organic Solvent of interest (solvent)

  • Glass test tubes or vials with closures

  • Graduated pipettes or burettes

  • Vortex mixer or magnetic stirrer

Procedure:

  • Preparation: Ensure all glassware is clean and dry to avoid any contamination.

  • Initial Addition: To a clean test tube, add a known volume (e.g., 1 mL) of the organic solvent.

  • Titration: Gradually add small, known volumes of this compound to the solvent. After each addition, cap the test tube and vortex or stir the mixture thoroughly for at least 30 seconds.

  • Observation: After mixing, allow the sample to stand for a few minutes and observe the solution. The formation of two distinct layers indicates that the liquids are immiscible at that proportion. A clear, single-phase solution indicates miscibility.[4][5]

  • Endpoint Determination: Continue adding this compound until the solution becomes turbid or separates into two phases upon standing. The volume at which this occurs represents the solubility limit. If no phase separation is observed even after adding a large excess of this compound, the two liquids are considered miscible.

  • Temperature Control: For more accurate results, perform the experiment at a controlled temperature, as solubility can be temperature-dependent.

Method 2: Instrumental Analysis (Isothermal Titration Calorimetry - ITC)

For a detailed thermodynamic understanding of the mixing process, Isothermal Titration Calorimetry (ITC) can be employed. This technique measures the heat absorbed or released during the titration of one liquid into another, providing information on the enthalpy and entropy of mixing.[6][7]

Apparatus:

  • Isothermal Titration Calorimeter

General Procedure:

  • Sample Preparation: The organic solvent is placed in the sample cell of the calorimeter, and the this compound is loaded into the titration syringe. Both liquids should be degassed prior to the experiment to avoid the formation of air bubbles.

  • Titration: A series of small, precise injections of this compound are made into the solvent-filled cell while the temperature is kept constant.

  • Data Acquisition: The instrument records the heat change associated with each injection.

  • Data Analysis: The resulting data is analyzed to determine the thermodynamic parameters of the interaction, which can provide a highly quantitative measure of the miscibility and the nature of the intermolecular forces between the two liquids.

Experimental Workflow and Logical Relationships

The following diagram illustrates a general workflow for assessing the solubility of this compound in an organic solvent.

G Workflow for this compound Solubility Determination A Select Organic Solvent B Choose Experimental Method A->B C Visual Miscibility Titration B->C Qualitative/ Semi-quantitative D Isothermal Titration Calorimetry (ITC) B->D Quantitative/ Thermodynamic E Perform Titration at Controlled Temperature C->E I Perform ITC Experiment D->I F Observe for Phase Separation E->F G Single Phase (Miscible) F->G H Two Phases (Immiscible/Partially Miscible) F->H L Report Solubility/Miscibility G->L H->L J Analyze Thermogram I->J K Determine Thermodynamic Parameters J->K K->L

Caption: Workflow for Determining the Solubility of this compound.

References

Methodological & Application

Application Notes and Protocols for Mesitylene Oxide as a Solvent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of mesitylene (B46885) oxide as a solvent in organic synthesis, including its properties, potential applications, and a representative experimental protocol.

Application Notes

Mesityl oxide, an α,β-unsaturated ketone, is a colorless, oily liquid with a characteristic honey-like odor.[1] While it is widely recognized as a versatile chemical intermediate, its application as a solvent in organic synthesis is less documented but holds potential in specific contexts.[2][3][4]

Physicochemical Properties

Mesityl oxide's utility as a solvent is dictated by its physical and chemical properties.

PropertyValue
Molecular Formula C₆H₁₀O
Molecular Weight 98.14 g/mol [1]
Boiling Point 129.5 °C[2]
Melting Point -53 °C[2]
Density 0.858 g/mL at 20 °C
Solubility in Water 3% (20 °C)[2]
Solubility in Organic Solvents Soluble in most organic solvents.[2]
Flash Point 31 °C[2]
Solvent Characteristics

Mesityl oxide is a moderately polar aprotic solvent. Its ketone functional group provides polarity, while the absence of acidic protons makes it suitable for reactions involving strong bases. Its boiling point of 129.5 °C allows for reactions to be conducted at elevated temperatures without the need for high-pressure apparatus.

Advantages:

  • Moderate Polarity: Capable of dissolving a range of starting materials, from nonpolar to moderately polar compounds.

  • Aprotic Nature: Suitable for reactions sensitive to acidic protons, such as those involving organometallic reagents or strong bases.

  • Elevated Boiling Point: Enables reactions to be run at higher temperatures, potentially increasing reaction rates.

  • Chemical Intermediate: Can potentially participate in the reaction, acting as both a solvent and a reactant in certain condensation reactions.

Disadvantages:

  • Reactivity: As an α,β-unsaturated ketone, it can undergo reactions such as Michael addition or reactions at the carbonyl group, which may lead to unwanted side products. This limits its use with certain nucleophiles.

  • Impurities: Commercial grades may contain impurities from its synthesis, such as diacetone alcohol, which could interfere with sensitive reactions.

  • Peroxide Formation: Like other unsaturated compounds, it may form peroxides upon storage, requiring purification before use in sensitive applications.

Potential Applications in Organic Synthesis

Based on its properties, mesityl oxide could be a suitable solvent for a variety of organic reactions, including:

  • Condensation Reactions: Its ability to be both a solvent and a potential reactant makes it an interesting medium for aldol-type and other condensation reactions.

  • Polymerization Reactions: It has been used as a solvent in the electropolymerization of phenylphenols.[5]

  • Substitution and Elimination Reactions: Its moderate polarity and high boiling point can be advantageous for SN2, SN1, E1, and E2 reactions that require elevated temperatures.

  • Spectroscopic Studies: It can be used as a solvent for spectroscopic analysis, such as infrared (IR) spectroscopy, to study solute-solvent interactions.[6][7]

Experimental Protocols

Due to the limited number of published, detailed protocols specifically using mesityl oxide as a primary solvent, the following is a representative, hypothetical protocol for a Claisen-Schmidt condensation reaction. This protocol is based on general principles of organic synthesis and illustrates how mesityl oxide could be employed as a solvent.

Hypothetical Protocol: Claisen-Schmidt Condensation of Benzaldehyde (B42025) with Acetophenone (B1666503)

This protocol describes the base-catalyzed condensation of benzaldehyde with acetophenone to form chalcone (B49325), using mesityl oxide as the solvent.

Materials:

  • Benzaldehyde

  • Acetophenone

  • Sodium Hydroxide (B78521) (NaOH) pellets

  • Mesityl Oxide (distilled before use)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethanol (B145695) (for recrystallization)

  • Deionized Water

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

Experimental Workflow

G A Reactant Preparation B Reaction Setup A->B Dissolve benzaldehyde and acetophenone in mesityl oxide C Addition of Base B->C Add NaOH pellets to the stirred reaction mixture D Reaction Monitoring C->D Heat the reaction to 80-90°C and monitor by TLC E Work-up D->E Cool to room temperature and quench with water F Isolation and Purification E->F Extract with an organic solvent, dry, and evaporate the solvent G Product Characterization F->G Recrystallize the crude product from ethanol

Caption: Workflow for a hypothetical Claisen-Schmidt condensation.

Procedure:

  • Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzaldehyde (10.6 g, 0.1 mol) and acetophenone (12.0 g, 0.1 mol) in 100 mL of distilled mesityl oxide.

  • Reaction Setup: Attach a reflux condenser to the flask and place it in a heating mantle.

  • Addition of Base: While stirring the solution at room temperature, carefully add sodium hydroxide pellets (4.0 g, 0.1 mol).

  • Reaction: Heat the reaction mixture to 80-90 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing 200 mL of cold water and stir until the solid product precipitates.

  • Isolation and Purification: Collect the crude product by vacuum filtration and wash it with cold water. Recrystallize the crude chalcone from ethanol to obtain a purified product.

  • Drying and Characterization: Dry the purified crystals in a vacuum oven. Characterize the product by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Expected Outcome:

This reaction is expected to yield solid chalcone. The use of mesityl oxide as a solvent provides a reaction medium that can facilitate the dissolution of the reactants and withstand the reaction temperature.

Logical Relationships in Solvent Selection

The choice of a solvent is a critical parameter in organic synthesis. The following diagram illustrates the logical considerations when selecting a solvent like mesityl oxide.

G cluster_0 Considerations cluster_1 Evaluation of Mesityl Oxide A Reaction Requirements B Solvent Properties A->B Dictate necessary C Mesityl Oxide B->C Compare with D Advantages C->D Leads to E Disadvantages C->E Leads to F Decision D->F Inform E->F Inform

Caption: Decision-making process for solvent selection.

Conclusion

Mesityl oxide presents itself as a viable, albeit niche, solvent for specific applications in organic synthesis. Its moderate polarity, aprotic nature, and relatively high boiling point are advantageous for certain reaction types. However, its inherent reactivity as an α,β-unsaturated ketone necessitates careful consideration of its compatibility with the desired reaction conditions and reagents. Further research and exploration are needed to fully delineate its scope and utility as a solvent in the synthesis of fine chemicals and pharmaceuticals.

References

Application Notes and Protocols: Production of Methyl Isobutyl Ketone (MIBK) via Mesitylene Oxide Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl isobutyl ketone (MIBK) is a versatile solvent with significant applications across the chemical, pharmaceutical, and materials science industries. Its utility ranges from a solvent for paints, lacquers, and nitrocellulose to an extraction agent in drug synthesis and a denaturant for alcohol. A primary industrial route to MIBK involves the selective hydrogenation of mesitylene (B46885) oxide (MO), which itself is typically derived from the aldol (B89426) condensation of acetone (B3395972). This document provides detailed application notes and experimental protocols for the synthesis of MIBK from mesitylene oxide, focusing on catalytic hydrogenation.

The overall reaction pathway, often originating from acetone, proceeds through the formation of diacetone alcohol (DAA), which is then dehydrated to this compound. The final and crucial step is the selective hydrogenation of the carbon-carbon double bond in this compound to yield methyl isobutyl ketone.[1][2]

Reaction Pathway and Mechanism

The synthesis of MIBK from acetone is a multi-step process that can be carried out in discrete stages or as a "one-pot" synthesis using a multifunctional catalyst. The direct conversion of this compound to MIBK is a hydrogenation reaction.

  • Acetone Aldol Condensation: Two molecules of acetone react to form diacetone alcohol (DAA). This reaction is typically catalyzed by a base.

  • DAA Dehydration: DAA is dehydrated in the presence of an acid catalyst to form this compound (MO) and water.[3]

  • This compound Hydrogenation: MO is hydrogenated to MIBK. This step requires a metal catalyst, such as palladium or nickel, and a source of hydrogen.[4][5] The selective hydrogenation of the C=C double bond is favored over the reduction of the C=O bond.

Reaction_Pathway Acetone Acetone (2 molecules) DAA Diacetone Alcohol (DAA) Acetone->DAA Aldol Condensation (Base Catalyst) MO This compound (MO) DAA->MO Dehydration (Acid Catalyst) MIBK Methyl Isobutyl Ketone (MIBK) MO->MIBK Selective Hydrogenation (+H₂, Metal Catalyst)

Caption: General reaction pathway from acetone to MIBK.

Experimental Protocols

Below are detailed protocols for the hydrogenation of this compound to MIBK based on common laboratory and industrial practices.

Protocol 1: Liquid-Phase Hydrogenation using a Palladium Catalyst in a Batch Reactor

This protocol is adapted from studies on the liquid-phase hydrogenation of this compound.

Objective: To synthesize MIBK from MO via liquid-phase catalytic hydrogenation.

Materials:

  • This compound (MO)

  • Palladium on Alumina (Pd/Al₂O₃) catalyst (e.g., 0.5 wt% Pd)

  • Acetone (solvent)

  • Hydrogen (H₂) gas, high purity

  • Nitrogen (N₂) gas, high purity (for purging)

  • High-pressure batch reactor (e.g., Parr autoclave) equipped with a magnetic stirrer, gas inlet, sampling port, and temperature and pressure controls.

Procedure:

  • Catalyst Preparation: Ensure the Pd/Al₂O₃ catalyst is dry and, if necessary, pre-reduced according to the manufacturer's specifications.

  • Reactor Setup:

    • Charge the reactor with the desired amount of this compound and acetone as the solvent.

    • Add the Pd/Al₂O₃ catalyst to the reactor.

  • Purging: Seal the reactor and purge the system with nitrogen gas several times to remove any residual air, followed by purging with hydrogen gas.

  • Reaction Conditions:

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 1.50 to 4.23 MPa).[6]

    • Heat the reactor to the target temperature while stirring.

    • Maintain a constant hydrogen pressure throughout the reaction by supplying hydrogen from a reservoir.

  • Monitoring: Monitor the reaction progress by taking samples periodically through the sampling port and analyzing them by gas chromatography (GC).

  • Shutdown: After the reaction is complete (indicated by the cessation of hydrogen uptake or by GC analysis), cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Product Isolation:

    • Filter the reaction mixture to remove the catalyst.

    • The resulting solution contains MIBK, unreacted MO, and acetone. The MIBK can be purified by distillation.

Protocol 2: Gas-Phase Hydrogenation in a Fixed-Bed Flow Reactor

This protocol describes a continuous process for the hydrogenation of MO.

Objective: To continuously produce MIBK from MO in the gas phase.

Materials:

  • This compound (MO)

  • Hydrogen (H₂) gas

  • Fixed-bed catalytic reactor

  • Catalyst (e.g., supported nickel or palladium)

  • Evaporator/Vaporizer

  • Condenser

  • Back-pressure regulator

Procedure:

  • Catalyst Loading and Activation:

    • Pack the reactor tube with the catalyst pellets.

    • Activate the catalyst in situ by heating it under a flow of hydrogen at a specified temperature.

  • System Startup:

    • Heat the reactor to the desired reaction temperature (e.g., 200–350 °C).[7]

    • Establish a continuous flow of hydrogen gas through the reactor.

  • Reaction:

    • Vaporize a liquid feed of this compound and mix it with the hydrogen stream before it enters the reactor.

    • Maintain the desired reaction temperature and pressure using the furnace and back-pressure regulator.

  • Product Collection:

    • The reactor effluent, which is in the gas phase, is passed through a condenser to liquefy the MIBK and any unreacted MO.

    • The non-condensable gases (excess hydrogen) can be recycled.

  • Analysis and Purification:

    • Analyze the collected liquid product by GC to determine the conversion of MO and the selectivity to MIBK.

    • Purify the MIBK by distillation.

Experimental_Workflow cluster_liquid Liquid-Phase Batch Process cluster_gas Gas-Phase Flow Process L1 Charge Reactor (MO, Solvent, Catalyst) L2 Purge with N₂ then H₂ L1->L2 L3 Pressurize & Heat L2->L3 L4 Reaction L3->L4 L5 Cool & Vent L4->L5 L6 Filter Catalyst L5->L6 L7 Purify (Distillation) L6->L7 G1 Load & Activate Catalyst G2 Heat Reactor & Start H₂ Flow G1->G2 G3 Introduce Vaporized MO G2->G3 G4 Continuous Reaction G3->G4 G5 Condense Product G4->G5 G6 Collect Liquid G5->G6 G7 Purify (Distillation) G6->G7

Caption: Experimental workflows for MIBK production.

Quantitative Data

The efficiency of MIBK production is highly dependent on the catalyst, temperature, pressure, and reactor configuration. The following tables summarize quantitative data from various studies.

Table 1: Performance of Different Catalytic Systems for MIBK Production

CatalystProcess TypeTemperature (°C)PressureAcetone Conversion (%)MIBK Selectivity (%)Reference
Pd/Niobic AcidOne-step from Acetone--HighHigh[8]
Pd on Acidic Ion-Exchange ResinsOne-step from Acetone120–160---[7]
Pd/Al₂O₃Liquid-phase Hydrogenation of MO-1.50–4.23 MPa-~94.5[6]
Sulfided NiW/Ph-HClReduction of MO37550 bar (H₂)-Most active for MIBK[9][10]
Copper-basedTransfer Hydrogenation of MO with MIBC180±20Atmospheric95.72 (MO)96.01[11]

Table 2: Reaction Conditions for Hydrogenation of this compound

Catalyst TypePhaseTemperature Range (°C)Pressure RangeKey Observations
Nickel (e.g., Raney Ni)Liquid80–130~1–13 atmGood for selective hydrogenation to MIBK.[12]
PalladiumLiquid or Gas100–160 (Liquid), 200–350 (Gas)Moderate to HighWidely used, versatile for different phases.
Sulfided Bimetallic (NiW, NiMo)Gas300–375High (e.g., 50 bar)Can also lead to deoxygenation products.[9][10]
PlatinumGas--Can be used for further hydrogenation to 4-methyl-2-pentanol.

Conclusion

The production of methyl isobutyl ketone from this compound is a well-established and important industrial process. The choice of catalyst and reaction conditions is critical to achieving high selectivity and yield. Palladium-based catalysts are highly effective for the selective hydrogenation of the carbon-carbon double bond in this compound. Both liquid-phase batch and gas-phase continuous processes can be employed, with the selection depending on the desired scale of production and available equipment. The protocols and data presented here provide a comprehensive guide for researchers and professionals working on the synthesis and application of MIBK.

References

Applications of Mesityl Oxide in Pharmaceutical Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mesityl oxide, a versatile α,β-unsaturated ketone, serves as a valuable building block in organic synthesis, finding niche but important applications in the pharmaceutical industry. Its reactivity, stemming from both the carbon-carbon double bond and the carbonyl group, allows for its use in the construction of various cyclic and heterocyclic structures that form the core of certain pharmaceutical agents. While its application is not as widespread as some other intermediates, it plays a key role in the synthesis of specific classes of compounds, notably as a precursor to local anesthetics and in the well-established synthesis of dimedone, a versatile building block in its own right.

This document provides detailed application notes and experimental protocols for the use of mesityl oxide in pharmaceutical-related synthesis, with a focus on reproducibility and clarity for researchers in drug discovery and development.

Synthesis of Diacetonamine (B58104): A Key Intermediate for Local Anesthetics

Mesityl oxide is a crucial starting material for the synthesis of diacetonamine (4-amino-4-methyl-2-pentanone), which is a key precursor to the local anesthetics α-Eucaine and β-Eucaine.[1] The synthesis involves the conjugate addition of ammonia (B1221849) to the α,β-unsaturated ketone system of mesityl oxide.[2]

Experimental Protocol: Synthesis of Diacetonamine Hydrogen Oxalate (B1200264) from Mesityl Oxide

This protocol is adapted from Organic Syntheses.[3]

Reaction Scheme:

G mesityl_oxide Mesityl Oxide diacetonamine Diacetonamine mesityl_oxide->diacetonamine NH3 (aq) ammonia Aqueous Ammonia diacetonamine_oxalate Diacetonamine Hydrogen Oxalate diacetonamine->diacetonamine_oxalate (COOH)2 oxalic_acid Oxalic Acid

Caption: Synthesis of Diacetonamine from Mesityl Oxide.

Materials:

  • Mesityl oxide: 200 g (2.04 mol)

  • Aqueous ammonia (27%): 280 cc

  • Oxalic acid: 230-260 g

  • Absolute ethanol (B145695)

Equipment:

  • 1-L round-bottomed flask

  • Mechanical stirrer

  • Apparatus for cooling the flask with running water

  • Large beaker or evaporating dish

  • Büchner funnel

Procedure:

  • A mixture of 200 g of mesityl oxide and 280 cc of 27% aqueous ammonia is placed in a 1-L round-bottomed flask equipped with a mechanical stirrer.

  • The flask is sealed to be nearly air-tight and the mixture is stirred for several hours. The reaction is exothermic, and cooling with running tap water is advisable.

  • After stirring for several hours, the mixture becomes homogeneous. The reaction is allowed to stand for at least five days, during which time the color of the solution changes to a deep reddish-brown.

  • The solution is then distilled to remove unreacted ammonia and some of the water.

  • The resulting solution containing diacetonamine is slowly added to a stirred solution of 230-260 g of oxalic acid in absolute ethanol.

  • Diacetonamine hydrogen oxalate precipitates as a white solid. The mixture is cooled to ensure complete precipitation.

  • The precipitate is collected by filtration using a Büchner funnel, washed with cold absolute ethanol, and dried.

Quantitative Data:

ParameterValueReference
Starting MaterialMesityl Oxide[3]
ProductDiacetonamine Hydrogen Oxalate[3]
Yield63-70%[2][3]
PurityHigh, free from triacetonamine (B117949)[2]

Synthesis of Eucaine Anesthetics via Diacetonamine

Diacetonamine serves as the foundational starting material for the synthesis of both α-Eucaine and β-Eucaine, which were historically used as local anesthetics.[4][5]

Synthetic Pathway to β-Eucaine

The synthesis of β-Eucaine from diacetonamine involves a three-step process:[4]

  • Condensation with Acetaldehyde (B116499): Diacetonamine is condensed with acetaldehyde to form the piperidone, 2,2,6-trimethylpiperidin-4-one.

  • Reduction of the Ketone: The ketone functionality of the piperidone is reduced to a hydroxyl group using sodium amalgam, yielding 2,2,6-trimethylpiperidin-4-ol.

  • Benzoylation: The final step is the esterification of the alcohol with benzoyl chloride to produce β-Eucaine.

G diacetonamine Diacetonamine piperidone 2,2,6-Trimethylpiperidin-4-one diacetonamine->piperidone Acetaldehyde piperidinol 2,2,6-Trimethylpiperidin-4-ol piperidone->piperidinol Na/Hg beta_eucaine β-Eucaine piperidinol->beta_eucaine Benzoyl Chloride

Caption: Synthetic pathway to β-Eucaine.

Synthetic Pathway to α-Eucaine

The synthesis of α-Eucaine is a more complex, multi-step process starting from diacetonamine:[5]

  • Reaction with Acetone (B3395972): Diacetonamine reacts with acetone to form triacetonamine (2,2,6,6-tetramethyl-4-piperidone).

  • N-Methylation: The secondary amine of triacetonamine is methylated to give 1,2,2,6,6-pentamethylpiperidin-4-one.

  • Cyanohydrin Formation: The ketone undergoes cyanohydrin formation.

  • Esterification: The tertiary alcohol is esterified with benzoyl chloride.

  • Pinner Reaction: A Pinner reaction of the nitrile with acidified ethanol affords α-Eucaine.

G diacetonamine Diacetonamine triacetonamine Triacetonamine diacetonamine->triacetonamine Acetone n_methyl_triacetonamine 1,2,2,6,6-Pentamethyl- piperidin-4-one triacetonamine->n_methyl_triacetonamine Methylation cyanohydrin Cyanohydrin Intermediate n_methyl_triacetonamine->cyanohydrin HCN ester Benzoyl Ester Intermediate cyanohydrin->ester Benzoyl Chloride alpha_eucaine α-Eucaine ester->alpha_eucaine Pinner Reaction

Caption: Synthetic pathway to α-Eucaine.

Synthesis of Dimedone

Mesityl oxide is a key starting material in the classical synthesis of dimedone (5,5-dimethylcyclohexane-1,3-dione), a versatile reagent used in organic synthesis, particularly for the derivatization of aldehydes. The synthesis involves a Michael addition of diethyl malonate to mesityl oxide, followed by an intramolecular Claisen condensation, hydrolysis, and decarboxylation.

Experimental Protocol: Synthesis of Dimedone

Reaction Scheme:

G mesityl_oxide Mesityl Oxide intermediate Cyclic Intermediate mesityl_oxide->intermediate + Diethyl Malonate, NaOEt diethyl_malonate Diethyl Malonate dimedone Dimedone intermediate->dimedone 1. KOH, H2O 2. HCl

Caption: Synthesis of Dimedone from Mesityl Oxide.

Materials:

  • Sodium metal: 1.15 g (0.05 mol)

  • Absolute ethanol: 35 mL

  • Diethyl malonate: 8.5 mL (8.0 g, 0.05 mol)

  • Mesityl oxide: 6.0 mL (4.9 g, 0.05 mol)

  • Potassium hydroxide (B78521) (KOH): 6.3 g (0.112 mol)

  • Water: 25 mL

  • Concentrated Hydrochloric acid (HCl)

  • Ethyl ether

  • Petroleum ether (60-80 °C)

  • Acetone

Equipment:

  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer

  • Pressure equalizing dropping funnel

  • Reflux condenser with CaCl₂ tube

  • Water bath or heating mantle

  • Rotary evaporator

  • Separatory funnel

  • Büchner funnel

Procedure:

Session 1:

  • In a 250 mL three-neck round-bottom flask, add 30 mL of absolute ethanol.

  • Carefully add 1.15 g of sodium metal in small pieces to the ethanol at a rate that maintains a gentle boil.

  • Once all the sodium has dissolved, add 8.5 mL of diethyl malonate dropwise over 5 minutes, followed by 5 mL of absolute ethanol.

  • Add 6.0 mL of mesityl oxide dropwise over 5 minutes, followed by another 5 mL of absolute ethanol.

  • Reflux the reaction mixture with stirring for 45 minutes in a water bath.

  • Prepare a solution of 6.3 g of KOH in 25 mL of water and add it dropwise to the reaction mixture.

  • Reflux the mixture for an additional 45 minutes.

  • Allow the mixture to cool to room temperature.

Session 2:

  • Using a rotary evaporator, distill off approximately 35 mL of the ethanol-water mixture.

  • Cool the residue in an ice bath and extract with 25 mL of ethyl ether, retaining the aqueous layer.

  • Return the aqueous layer to the reaction flask and acidify to pH 1 with concentrated HCl.

  • Reflux the acidified mixture for 15 minutes in an oil bath.

  • Cool the mixture in an ice bath until crystallization is complete.

  • Filter the crude product under vacuum and wash with 25 mL of water and 25 mL of petroleum ether (60-80 °C).

  • Recrystallize the crude product from aqueous acetone (1:1) to obtain pure dimedone.

Quantitative Data:

ParameterReported YieldReference
Synthesis of Dimedone
76.77%[2]
20-25% (student lab)[5]

Conclusion

Mesityl oxide, while not a universally employed pharmaceutical intermediate, demonstrates significant utility in the synthesis of specific and valuable molecules. Its role as a precursor to diacetonamine opens a pathway to the synthesis of local anesthetics of the Eucaine family. Furthermore, its application in the robust and well-documented synthesis of dimedone provides chemists with a valuable tool for further synthetic elaborations. The protocols and data presented herein offer a practical guide for researchers looking to utilize mesityl oxide in their synthetic endeavors. Further research into novel applications of this versatile building block in medicinal chemistry is warranted.

References

Mesityl Oxide: A Versatile Intermediate in Fine Chemical Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Mesityl oxide, a readily available α,β-unsaturated ketone, serves as a crucial building block in the synthesis of a diverse array of fine chemicals. Its inherent reactivity, stemming from the presence of both a carbon-carbon double bond and a carbonyl group, allows for a variety of chemical transformations, making it a valuable intermediate in the production of pharmaceuticals, agrochemicals, and specialty polymers. This document provides detailed application notes and experimental protocols for the use of mesityl oxide in the synthesis of key fine chemicals, including Dimedone, Methyl Isobutyl Ketone (MIBK), and 2,2,4-trimethyl-1,2-dihydroquinoline (B116575).

Key Applications of Mesityl Oxide in Fine Chemical Synthesis

Mesityl oxide's utility as a chemical intermediate is widespread. It is a key precursor in the production of solvents, such as methyl isobutyl ketone (MIBK), and finds significant application in the pharmaceutical industry for the synthesis of various active pharmaceutical ingredients (APIs).[1] Its α,β-unsaturated ketone structure is particularly amenable to Michael additions and condensation reactions, enabling the construction of complex molecular architectures.[1]

Table 1: Overview of Fine Chemicals Synthesized from Mesityl Oxide

Fine Chemical Class of Compound Key Reaction Type Primary Application
DimedoneCyclic β-diketoneMichael Addition / Claisen CondensationOrganic synthesis reagent, derivatizing agent for aldehydes
Methyl Isobutyl Ketone (MIBK)KetoneHydrogenationIndustrial solvent for resins, lacquers, and adhesives
2,2,4-trimethyl-1,2-dihydroquinolineDihydroquinolineCondensation/CyclizationAntioxidant in rubber and polymers

Experimental Protocols

Synthesis of Dimedone via Michael Addition and Claisen Condensation

Dimedone (5,5-dimethylcyclohexane-1,3-dione) is a valuable reagent in organic synthesis, often used for the derivatization and protection of aldehydes. Its synthesis from mesityl oxide and diethyl malonate is a classic example of a tandem Michael addition and intramolecular Claisen condensation.[2][3]

Reaction Scheme:

G mesityl_oxide Mesityl Oxide intermediate Michael Adduct mesityl_oxide->intermediate + Diethyl Malonate (Base catalyst) diethyl_malonate Diethyl Malonate dimedone_ester Cyclic β-keto ester intermediate->dimedone_ester Intramolecular Claisen Condensation dimedone Dimedone dimedone_ester->dimedone Hydrolysis & Decarboxylation

Caption: Synthesis of Dimedone from Mesityl Oxide.

Protocol:

This protocol is adapted from established laboratory procedures.[2][3]

Materials:

  • Mesityl oxide (freshly distilled, boiling point 126-131 °C)[3]

  • Diethyl malonate

  • Sodium metal

  • Absolute ethanol (B145695)

  • Potassium hydroxide (B78521)

  • Hydrochloric acid (concentrated and dilute)

  • Decolorizing charcoal (Norite)

  • Ice

Procedure:

  • Preparation of Sodium Ethoxide: In a dry 2-L three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser protected by a calcium chloride tube, place 400 mL of absolute ethanol. Carefully add 23 g (1 gram atom) of clean sodium in pieces through the condenser at a rate that maintains the solution at its boiling point.

  • Michael Addition: Once all the sodium has dissolved, add 170 g (1.06 moles) of diethyl malonate. Then, slowly add 100 g (1.02 moles) of freshly distilled mesityl oxide through the dropping funnel.

  • Claisen Condensation: Reflux the resulting solution with constant stirring for two hours.

  • Hydrolysis: Prepare a solution of 125 g (2.2 moles) of potassium hydroxide in 575 mL of water and add it to the reaction mixture. Continue to stir and reflux for an additional six hours.

  • Work-up and Isolation:

    • While the mixture is still hot, carefully acidify it to a litmus-paper endpoint with dilute hydrochloric acid (1 volume concentrated HCl to 2 volumes water).

    • Fit the flask with a condenser for distillation and remove as much ethanol as possible by heating on a water bath (approximately 550 mL).

    • Boil the residue with about 15 g of decolorizing charcoal, filter, and repeat the charcoal treatment.

    • Neutralize the filtrate again with dilute hydrochloric acid and boil with charcoal one more time.

    • Cool the final filtrate in an ice bath to induce crystallization.

  • Purification: Filter the crude product by suction, wash with ice-cold water, and air dry. The reported yield is between 96-122 g (67-85% of the theoretical amount).[3] The product can be further purified by recrystallization from acetone.[3]

Table 2: Quantitative Data for Dimedone Synthesis

Parameter Value Reference
Mesityl Oxide100 g (1.02 moles)[3]
Diethyl Malonate170 g (1.06 moles)[3]
Sodium23 g (1 gram atom)[3]
Potassium Hydroxide125 g (2.2 moles)[3]
Yield 96-122 g (67-85%) [3]
Melting Point147-148 °C[3]
Synthesis of Methyl Isobutyl Ketone (MIBK) via Hydrogenation

Methyl isobutyl ketone (MIBK) is a widely used industrial solvent. It is commercially produced by the hydrogenation of mesityl oxide.[4] The process typically involves the selective hydrogenation of the carbon-carbon double bond.

Reaction Scheme:

G mesityl_oxide Mesityl Oxide mibk Methyl Isobutyl Ketone mesityl_oxide->mibk H₂, Catalyst (e.g., Raney Nickel)

Caption: Hydrogenation of Mesityl Oxide to MIBK.

Protocol:

The following is a general procedure based on industrial practices.

Materials:

  • Crude mesityl oxide

  • Raney nickel catalyst

  • Hydrogen gas

Procedure:

  • Reactor Setup: The hydrogenation is typically carried out in a continuous flow reactor packed with a solid catalyst, such as Raney nickel.

  • Reaction Conditions: Introduce crude mesityl oxide into the reactor at a controlled flow rate. The reaction is conducted at a temperature between 75 °C and 130 °C and a pressure of 10-13 atm.[5]

  • Monitoring: The reaction progress is monitored to ensure the mesityl oxide content in the product is below 1.5% by weight, and the methyl isobutyl ketone content is above 95% by weight.[5]

  • Product Isolation: The product stream is continuously removed from the reactor and purified by distillation.

Table 3: Quantitative Data for MIBK Synthesis

Parameter Value Reference
CatalystRaney Nickel[5]
Temperature75 - 130 °C[5]
Pressure10 - 13 atm[5]
Mesityl Oxide in Product < 1.5% by weight [5]
MIBK in Product > 95% by weight [5]
Synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline

2,2,4-trimethyl-1,2-dihydroquinoline is an important antioxidant used in the rubber industry. It can be synthesized through the reaction of aniline (B41778) with mesityl oxide in the presence of a catalyst.[2][5]

Reaction Scheme:

G mesityl_oxide Mesityl Oxide dihydroquinoline 2,2,4-trimethyl-1,2-dihydroquinoline mesityl_oxide->dihydroquinoline + Aniline (Catalyst, Heat) aniline Aniline aniline->dihydroquinoline

Caption: Synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline.

Protocol:

This protocol is based on a solvent-free synthesis using a metal-organic framework (MOF) catalyst.[2]

Materials:

  • Aniline

  • Mesityl oxide

  • MOF-199 catalyst

Procedure:

  • Reaction Setup: In a reaction vessel, mix aniline and mesityl oxide in a 1:1 molar ratio.

  • Catalyst Addition: Add 2.5 wt% of MOF-199 catalyst to the mixture.

  • Reaction: Heat the reaction mixture at 80 °C for 12 hours.

  • Work-up and Isolation: After the reaction is complete, the product is separated and purified by column chromatography.

Table 4: Quantitative Data for 2,2,4-trimethyl-1,2-dihydroquinoline Synthesis

Parameter Value Reference
Reactant Ratio (Aniline:Mesityl Oxide)1:1 (molar)[2]
CatalystMOF-199[2]
Catalyst Loading2.5 wt%[2]
Temperature80 °C[2]
Reaction Time12 hours[2]
Yield 76% [2]

Logical Workflow for Synthesis Selection

The choice of synthetic route and reaction conditions depends on the desired final product. The following diagram illustrates a simplified decision-making workflow for utilizing mesityl oxide as an intermediate.

G start Start: Desired Fine Chemical is_cyclic_diketone Cyclic β-diketone? start->is_cyclic_diketone is_saturated_ketone Saturated Ketone? is_cyclic_diketone->is_saturated_ketone No dimedone_synthesis Perform Michael Addition/ Claisen Condensation is_cyclic_diketone->dimedone_synthesis Yes is_heterocycle Nitrogen Heterocycle? is_saturated_ketone->is_heterocycle No mibk_synthesis Perform Hydrogenation is_saturated_ketone->mibk_synthesis Yes dihydroquinoline_synthesis Perform Condensation with Aniline is_heterocycle->dihydroquinoline_synthesis Yes end End: Purified Product is_heterocycle->end No dimedone_synthesis->end mibk_synthesis->end dihydroquinoline_synthesis->end

Caption: Decision workflow for synthesizing fine chemicals from mesityl oxide.

Conclusion

Mesityl oxide's reactivity and versatility make it an indispensable intermediate in fine chemical manufacturing. The protocols and data presented herein provide a foundation for researchers and drug development professionals to explore its potential in synthesizing a wide range of valuable compounds. The ability to selectively target either the carbon-carbon double bond or the carbonyl group, or to engage both in concerted reaction sequences, ensures that mesityl oxide will continue to be a key platform chemical for innovation in organic synthesis.

References

protocol for the dehydration of diacetone alcohol to mesitylene oxide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mesityl oxide is a key intermediate in organic synthesis, widely used as a solvent and in the production of various chemicals, including methyl isobutyl ketone (MIBK). It is an α,β-unsaturated ketone typically synthesized through the dehydration of diacetone alcohol. This application note details a robust protocol for the acid-catalyzed dehydration of diacetone alcohol to produce mesityl oxide, a process favored for its efficiency and relatively high yields. The primary method involves the distillation of diacetone alcohol in the presence of a catalytic amount of iodine.[1][2]

Reaction and Mechanism

The dehydration of diacetone alcohol is an elimination reaction that can be catalyzed by either acids or bases.[3] In the presence of an acid catalyst, the hydroxyl group of diacetone alcohol is protonated, forming a good leaving group (water). Subsequent elimination of water and a proton from the adjacent carbon results in the formation of a carbon-carbon double bond, yielding mesityl oxide.

Reaction:

(CH₃)₂C(OH)CH₂C(O)CH₃ → (CH₃)₂C=CHC(O)CH₃ + H₂O

Data Presentation

The following table summarizes the quantitative data associated with a typical laboratory-scale synthesis of mesityl oxide from diacetone alcohol using an iodine catalyst.

ParameterValueReference
Starting MaterialCrude Diacetone Alcohol[1][2]
Amount of Starting Material~1100 g (9.5 moles)[1][2]
CatalystIodine[1][2]
Amount of Catalyst0.1 g[1][2]
Distillation Fraction I56-80 °C (Acetone, minor mesityl oxide, water)[1][2]
Distillation Fraction II80-126 °C (Crude mesityl oxide and water)[1][2]
Distillation Fraction III126-131 °C (Pure mesityl oxide)[1][2]
Final Yield of Mesityl Oxide650 g (65% theoretical yield)[2]
Reaction Time (First Distillation)~5 hours[1][2]
Redistillation Time~1 hour[1][2]

Experimental Protocol

This protocol outlines the detailed methodology for the dehydration of diacetone alcohol to mesityl oxide.

Materials and Equipment:

  • Crude diacetone alcohol

  • Iodine

  • Anhydrous calcium chloride

  • 1-liter round-bottomed flask

  • Three-bulbed Glinsky fractionating column

  • Water-cooled condenser

  • Distillation apparatus

  • Separatory funnel

  • Heating mantle or small flame

  • Collection flasks

Procedure:

  • Reaction Setup: Assemble a distillation apparatus consisting of a 1-liter round-bottomed flask, a three-bulbed Glinsky fractionating column, and a water-cooled condenser set for distillation.

  • Charging the Flask: Place approximately 1100 g (9.5 moles) of crude diacetone alcohol and 0.1 g of iodine into the round-bottomed flask.[1][2]

  • First Distillation: Heat the mixture gently and steadily. The distillation should proceed without interruption.[1] Collect the distillate in three separate fractions:

    • Fraction I: 56–80 °C. This fraction primarily contains acetone (B3395972) with small amounts of mesityl oxide and water.[1][2]

    • Fraction II: 80–126 °C. This fraction will separate into two layers: an upper layer of crude mesityl oxide and a lower aqueous layer.[1][2]

    • Fraction III: 126–131 °C. This fraction consists of pure mesityl oxide.[1][2] The distillation process will take approximately five hours.[1][2]

  • Work-up of Fraction II:

    • Separate the two layers of Fraction II using a separatory funnel.

    • Dry the crude mesityl oxide layer with anhydrous calcium chloride.[2]

    • Redistill the dried crude mesityl oxide through the Glinsky column. Collect the fraction that distills between 126° and 130°C. This is pure mesityl oxide and should be combined with Fraction III.[2] The redistillation will take about one hour.[1][2]

  • Final Product: The combined pure mesityl oxide fractions constitute the final product. The expected yield is approximately 650 g.[2]

Visualizations

G cluster_setup Reaction Setup cluster_distillation Distillation & Separation cluster_product Final Product A Charge 1L Round-Bottom Flask - ~1100g Diacetone Alcohol - 0.1g Iodine B Assemble Distillation Apparatus - Flask - Glinsky Column - Condenser A->B C Heat Mixture & Begin Distillation (~5 hours) B->C D Collect Fraction I (56-80°C) C->D E Collect Fraction II (80-126°C) C->E F Collect Fraction III (126-131°C) (Pure Mesityl Oxide) C->F G Separate Layers of Fraction II E->G K Combine Pure Mesityl Oxide Fractions F->K H Dry Organic Layer with CaCl2 G->H I Redistill Dried Organic Layer (~1 hour) H->I J Collect Pure Mesityl Oxide (126-130°C) I->J J->K

Caption: Experimental workflow for the synthesis of mesityl oxide.

ReactionMechanism cluster_reactants Reactants cluster_intermediates Mechanism Steps cluster_products Products DAA Diacetone Alcohol ((CH₃)₂C(OH)CH₂C(O)CH₃) Protonation 1. Protonation of Hydroxyl Group DAA->Protonation H⁺ I2 Iodine (Catalyst) Elimination 2. Elimination of Water (H₂O) Protonation->Elimination Deprotonation 3. Deprotonation Elimination->Deprotonation Water Water (H₂O) Elimination->Water MO Mesityl Oxide ((CH₃)₂C=CHC(O)CH₃) Deprotonation->MO

Caption: Acid-catalyzed dehydration mechanism of diacetone alcohol.

References

Application Notes and Protocols: Mesityl Oxide in Polymer and Resin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesityl oxide, a versatile α,β-unsaturated ketone, serves as a valuable precursor and solvent in the synthesis of a variety of polymers and resins. Its reactivity, stemming from both the carbon-carbon double bond and the carbonyl group, allows for its participation in various polymerization reactions, including copolymerization and as a solvent in electropolymerization.[1] These properties make it a compound of interest for developing new materials with tailored characteristics for applications ranging from industrial coatings to advanced sensing technologies. This document provides detailed application notes and experimental protocols for the use of mesityl oxide in polymer synthesis.

Applications in Polymer and Resin Synthesis

Mesityl oxide finds utility in several areas of polymer chemistry:

  • Copolymerization: Mesityl oxide can be copolymerized with conjugated dienes, such as butadiene, to produce liquid resins. These copolymers can be baked to form tough, adherent, and light-colored solid coatings.[2]

  • Solvent for Electropolymerization: It serves as a key solvent in the anodic polymerization of monomers like phenylphenols. The presence of the carbon-carbon double bond in mesityl oxide is crucial as it can participate in copolymerization, altering the properties of the resulting polymer film.[3] This has been leveraged in the development of sensing layers for environmental monitoring.

  • Solvent for Resins and Polymers: Due to its chemical nature, mesityl oxide is an effective solvent for various substances including oils, gums, resins, lacquers, and synthetic fibers.[4][5] It is particularly effective for cellulose (B213188) esters, acrylic resins, and vinyl polymers.[6]

  • Intermediate for Polymer Precursors: Mesityl oxide is a crucial intermediate in the synthesis of other important industrial chemicals like methyl isobutyl ketone (MIBK), which is widely used as a solvent for resins and in coatings.[1][7]

Quantitative Data Summary

The following table summarizes quantitative data from a study on the copolymerization of butadiene and mesityl oxide.[6]

Parts ButadieneParts Mesityl OxideCatalyst (Parts)Time (hr)Temperature (°C)% PolymerMolecular Weight% Mesityl Oxide in Copolymer
1002001.5161509510002.5
1002003.016125968004.0

Experimental Protocols

Protocol 1: Synthesis of Butadiene-Mesityl Oxide Copolymers

This protocol is based on the process described for the copolymerization of mesityl oxide with a conjugated diethylenically unsaturated hydrocarbon.[2]

Materials:

  • Mesityl oxide (serves as both comonomer and solvent)

  • 1,3-Butadiene (B125203)

  • Polymerization catalyst (e.g., a peroxide catalyst, specific type and amount to be optimized based on desired reaction kinetics)

  • Sealed reaction bombs or a suitable pressure reactor

  • Heating and stirring apparatus

  • System for stripping unreacted monomers (e.g., vacuum distillation setup)

Procedure:

  • Reactant Preparation: In a cooled, sealed reaction bomb, dissolve a known weight of 1,3-butadiene in a weighed sample of mesityl oxide containing the desired amount of catalyst.

  • Polymerization: Heat the sealed bomb to the desired reaction temperature (e.g., 125-150°C) and maintain for a specified duration (e.g., 16 hours). The mesityl oxide acts as the solvent for the copolymerization process.

  • Reaction Termination: The polymerization can be stopped by cooling the reaction vessel or by venting and boiling off the unreacted mesityl oxide and butadiene.

  • Product Isolation: The resulting liquid copolymer is left behind after the unreacted monomers are removed. For continuous operation, streams of butadiene and catalyst can be added to a stream of mesityl oxide, with excess reactants being stripped from the liquid polymer product.

  • Characterization: The resulting resins, which are mobile to viscous light-colored liquids, can be characterized for their molecular weight and the percentage of incorporated mesityl oxide.

Application of the Copolymer Resin:

  • Coating Application: Spread a sample of the liquid resin onto a substrate (e.g., a sheet of tin-plated steel).

  • Curing: Bake the coated substrate at a high temperature (e.g., 400°F or approximately 204°C) for a short period (e.g., 15 minutes).

  • Result: The resin will bake to a tough, light-colored, and extremely adherent solid coating.[2]

Protocol 2: Anodic Polymerization of 2-Phenylphenol (B1666276) using Mesityl Oxide as a Solvent

This protocol describes the use of mesityl oxide as a solvent in the electrochemical deposition of a polymeric film for sensing applications.[3]

Materials:

  • 2-Phenylphenol (monomer)

  • Mesityl oxide (solvent)

  • Tetrabutylammonium perchlorate (B79767) (TBAP) (supporting electrolyte)

  • Electrochemical cell with a three-electrode setup (e.g., glassy carbon working electrode, platinum counter electrode, and a reference electrode)

  • Potentiostat/Galvanostat

Procedure:

  • Electrolyte Solution Preparation: Prepare a solution of 50 mM 2-phenylphenol in mesityl oxide containing 70 mM TBAP as the supporting electrolyte.

  • Electropolymerization: Place the electrolyte solution in the electrochemical cell. Perform cyclic voltammetry by cycling the potential, for example, for ten consecutive cycles, at a scan rate of 0.1 V/s. A brownish polymeric deposit will form on the working electrode.

  • Film Characterization: The resulting polymer film can be characterized by various electrochemical techniques to assess its properties and sensing capabilities for target analytes like 4-methoxyphenol (B1676288) and 4-chlorophenol. The use of mesityl oxide as a solvent is noted to enhance the voltammetric signal of these analytes compared to when other solvents like methyl isobutyl ketone are used.[3]

Diagrams

experimental_workflow_copolymerization cluster_prep Reactant Preparation cluster_reaction Polymerization cluster_termination Termination & Isolation cluster_product Final Product prep Dissolve Butadiene & Catalyst in Mesityl Oxide react Heat in Sealed Bomb (e.g., 125-150°C, 16h) prep->react Initiate Reaction term Cool or Vent Monomers react->term Stop Polymerization iso Strip Unreacted Monomers term->iso product Liquid Copolymer Resin iso->product Obtain Product

Caption: Workflow for Butadiene-Mesityl Oxide Copolymerization.

mesityl_oxide_synthesis_pathway cluster_reactants Reactants cluster_catalysis Catalysis cluster_intermediates Intermediate cluster_products Products acetone Acetone daa Diacetone Alcohol (DAA) acetone->daa Aldol Condensation catalyst Acid or Base Catalyst (e.g., Ion-Exchange Resin) catalyst->daa mo Mesityl Oxide daa->mo Dehydration water Water daa->water Dehydration

Caption: Synthesis Pathway of Mesityl Oxide from Acetone.

References

Application of Mesitylene Oxide in Nanomaterial Synthesis: A Hypothetical Exploration

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are hypothetical and intended for research and development purposes. Currently, there is a notable absence of published literature detailing the specific use of mesitylene (B46885) oxide in the synthesis of nanomaterials. The information presented is based on the known physicochemical properties of mesitylene oxide and its potential roles as a solvent, capping agent, or reactant in established nanomaterial synthesis methodologies. These protocols should be regarded as starting points for investigation and will require significant optimization and validation.

Introduction

Mesityl oxide ((CH₃)₂C=CHCOCH₃) is an organic compound classified as an α,β-unsaturated ketone. It is a colorless, oily liquid with a characteristic honey-like odor, and it is miscible with most organic solvents and slightly soluble in water.[1][2] Its chemical structure, featuring both a ketone functional group and a carbon-carbon double bond, suggests its potential utility in nanomaterial synthesis as a high-boiling point solvent, a coordinating ligand to control nanoparticle growth, or a reactive precursor for in-situ capping agent formation.[3][4]

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is provided below, offering a basis for its consideration in nanoparticle synthesis protocols.

PropertyValueReference
Molecular Formula C₆H₁₀O[5]
Molar Mass 98.14 g/mol [6]
Appearance Colorless to light-yellow oily liquid[1]
Boiling Point 129-130 °C[2][7]
Melting Point -53 °C[6]
Density 0.858 g/cm³ at 20 °C[6]
Solubility in Water 3 g/100 mL at 20 °C (Slightly soluble)[8]
Solubility in Organic Solvents Miscible with ethanol (B145695), ether, acetone[2][8]
Flash Point 31 °C[5]

Hypothetical Application Notes

This compound as a High-Boiling Point Solvent for Metal Oxide Nanoparticle Synthesis

The synthesis of crystalline metal oxide nanoparticles often requires elevated temperatures to facilitate the decomposition of precursors and promote crystal growth.[9] With a boiling point of approximately 130 °C, this compound presents a viable alternative to lower-boiling solvents like ethanol or isopropanol, and a less hazardous option than higher-boiling solvents like oleylamine (B85491) or octadecene, particularly for syntheses requiring temperatures in the 100-130 °C range. Its ability to dissolve a variety of organic and organometallic precursors makes it a versatile medium for solvothermal and non-hydrolytic sol-gel routes.[10]

Potential Advantages:

  • Elevated Reaction Temperatures: Enables higher reaction kinetics and improved crystallinity of the resulting nanoparticles.

  • Precursor Solubility: Capable of dissolving a wide range of metal precursors, including metal acetylacetonates (B15086760) and metal chlorides.

  • Potential for Size and Shape Control: The solvent can influence the nucleation and growth kinetics of nanoparticles, offering a handle for controlling their final morphology.

This compound as a Capping Agent or Ligand in Quantum Dot Synthesis

The synthesis of high-quality quantum dots (QDs) critically depends on the presence of coordinating ligands to passivate the surface, prevent aggregation, and control growth kinetics.[11][12] The ketone functionality of this compound can coordinate to metal precursors on the QD surface. Furthermore, its α,β-unsaturated system could potentially interact with the nanoparticle surface or participate in side reactions to form a more robust capping layer. This dual functionality could influence the photoluminescent properties of the resulting QDs.

Potential Roles:

  • Surface Passivation: The carbonyl group can bind to surface metal atoms, reducing non-radiative recombination pathways and potentially enhancing quantum yield.

  • Growth Modulation: By competing for precursor binding sites, it could modulate the growth rate, allowing for better control over QD size distribution.

  • In-situ Ligand Formation: Under certain reaction conditions, this compound could undergo reactions (e.g., aldol (B89426) condensation) to form larger molecules that act as more effective capping agents.[5]

Hypothetical Experimental Protocols

Protocol 1: Hypothetical Synthesis of Zinc Oxide (ZnO) Nanoparticles using this compound as a Solvent

This protocol describes a hypothetical solvothermal synthesis of ZnO nanoparticles where this compound is used as a high-boiling point solvent.

Materials:

Experimental Workflow Diagram:

ZnO_Synthesis cluster_prep Precursor Preparation cluster_reaction Solvothermal Reaction cluster_workup Work-up and Purification precursor Dissolve Zn(acac)₂ in This compound mix Mix Precursor and Base Solutions precursor->mix base Prepare NaOH in Methanol base->mix react Heat at 120°C in Autoclave mix->react cool Cool to Room Temperature react->cool centrifuge1 Centrifuge and Discard Supernatant cool->centrifuge1 wash_eth Wash with Ethanol centrifuge1->wash_eth centrifuge2 Centrifuge wash_eth->centrifuge2 wash_meth Wash with Methanol centrifuge2->wash_meth centrifuge3 Centrifuge wash_meth->centrifuge3 dry Dry Nanoparticles in Vacuum Oven centrifuge3->dry product ZnO Nanoparticles dry->product

Caption: Hypothetical workflow for ZnO nanoparticle synthesis.

Procedure:

  • Precursor Solution: In a three-neck flask, dissolve 1.0 mmol of zinc acetylacetonate hydrate in 50 mL of anhydrous this compound. Heat to 60 °C under magnetic stirring until a clear solution is obtained.

  • Base Solution: Separately, dissolve 2.0 mmol of sodium hydroxide in 10 mL of methanol.

  • Reaction: Slowly inject the NaOH solution into the zinc precursor solution under vigorous stirring. Transfer the resulting mixture to a Teflon-lined stainless-steel autoclave.

  • Solvothermal Synthesis: Seal the autoclave and heat it to 120 °C for 6 hours.

  • Work-up: After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Purification:

    • Collect the white precipitate by centrifugation at 8000 rpm for 10 minutes.

    • Discard the supernatant.

    • Wash the precipitate by re-dispersing in 20 mL of ethanol followed by centrifugation. Repeat this step twice.

    • Perform a final wash with 20 mL of methanol and centrifuge.

  • Drying: Dry the resulting ZnO nanoparticles in a vacuum oven at 60 °C overnight.

Protocol 2: Hypothetical Synthesis of Cadmium Selenide (CdSe) Quantum Dots with this compound as a Coordinating Solvent

This protocol outlines a hypothetical hot-injection synthesis of CdSe quantum dots where this compound is part of the solvent system, potentially acting as a ligand.

Materials:

  • Cadmium oxide (CdO)

  • Oleic acid (OA)

  • 1-Octadecene (ODE)

  • This compound

  • Selenium (Se) powder

  • Trioctylphosphine (TOP)

  • Toluene (B28343) (for storage)

  • Methanol (for precipitation)

Experimental Workflow Diagram:

CdSe_Synthesis cluster_precursors Precursor Preparation cluster_reaction Hot-Injection and Growth cluster_purification Purification cd_precursor Prepare Cd-oleate in ODE and this compound heat Heat Cd Precursor to 240°C cd_precursor->heat se_precursor Prepare TOPSe Solution inject Inject TOPSe Solution se_precursor->inject heat->inject growth Nanocrystal Growth (monitor via UV-Vis) inject->growth cool Cool to Room Temperature growth->cool precipitate Precipitate with Methanol cool->precipitate centrifuge Centrifuge and Discard Supernatant precipitate->centrifuge redisperse Redisperse in Toluene centrifuge->redisperse product CdSe Quantum Dots redisperse->product

Caption: Hypothetical workflow for CdSe quantum dot synthesis.

Procedure:

  • Cadmium Precursor Preparation:

    • In a 100 mL three-neck flask, combine 0.2 mmol of CdO, 2 mmol of oleic acid, 20 mL of 1-octadecene, and 5 mL of this compound.

    • Heat the mixture to 150 °C under argon flow and magnetic stirring until the solution becomes clear.

    • Further heat the solution to 240 °C.

  • Selenium Precursor Preparation (TOPSe):

    • In a glovebox, dissolve 2 mmol of selenium powder in 5 mL of trioctylphosphine.

  • Hot-Injection and Growth:

    • Once the cadmium precursor solution is stable at 240 °C, rapidly inject the TOPSe solution.

    • Monitor the growth of the quantum dots by taking small aliquots at regular intervals and measuring their UV-Vis absorption spectra.

    • When the desired particle size is reached (indicated by the position of the first excitonic absorption peak), quickly cool the reaction mixture to room temperature using a water bath.

  • Purification:

    • Add 40 mL of methanol to the crude solution to precipitate the CdSe quantum dots.

    • Centrifuge the mixture at 6000 rpm for 10 minutes.

    • Discard the supernatant.

    • Re-disperse the quantum dot pellet in a minimal amount of toluene for storage.

Conclusion

While the direct application of this compound in nanomaterial synthesis is not yet established in scientific literature, its chemical and physical properties suggest it could be a valuable component in the synthetic chemist's toolkit. The hypothetical protocols provided here are intended to inspire further research into the use of this and other versatile organic molecules in the controlled synthesis of functional nanomaterials. Any investigation into these proposed methods should be conducted with appropriate safety precautions and a systematic approach to parameter optimization.

References

Application Notes and Protocols: Mesityl Oxide as a Precursor for the Synthesis of the Agrochemical Methiocarb

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the multi-step synthesis of the carbamate (B1207046) insecticide and molluscicide, Methiocarb, utilizing mesityl oxide as a key precursor. The synthesis proceeds through the formation of isophorone (B1672270) and 3,5-xylenol as key intermediates.

Introduction

Mesityl oxide (4-methyl-3-penten-2-one) is a versatile α,β-unsaturated ketone that serves as a valuable building block in organic synthesis. In the agrochemical industry, it is a precursor to isophorone, which can be further converted to 3,5-xylenol. This phenol (B47542) derivative is a crucial intermediate in the production of Methiocarb, a broad-spectrum carbamate pesticide with contact and stomach action against a variety of pests, including snails, slugs, and certain insects.[1] This document outlines the synthetic pathway from mesityl oxide to Methiocarb, providing detailed experimental protocols and quantitative data for each key transformation.

Overall Synthetic Pathway

The synthesis of Methiocarb from mesityl oxide can be summarized in the following four main stages:

  • Synthesis of Isophorone from Mesityl Oxide: Although often produced in a one-pot reaction from acetone (B3395972), isophorone is formed via the Michael addition of acetone to mesityl oxide.[2]

  • Aromatization of Isophorone to 3,5-Xylenol: This step involves the catalytic conversion of isophorone to 3,5-dimethylphenol (B42653) in the gas phase at high temperatures.[3]

  • Thiomethylation of 3,5-Xylenol: The introduction of a methylthio group at the 4-position of the phenol ring is achieved through reaction with a thiomethylating agent.

  • Synthesis of Methiocarb: The final step is the reaction of 4-methylthio-3,5-xylenol with methyl isocyanate to form the carbamate ester.[1]

Logical Relationship of Synthetic Intermediates

G Mesityl_Oxide Mesityl Oxide Isophorone Isophorone Mesityl_Oxide->Isophorone Michael Addition with Acetone Xylenol 3,5-Xylenol Isophorone->Xylenol Aromatization ThioXylenol 4-methylthio-3,5-xylenol Xylenol->ThioXylenol Thiomethylation Methiocarb Methiocarb ThioXylenol->Methiocarb Carbamoylation

Caption: Synthetic pathway from Mesityl Oxide to Methiocarb.

Experimental Protocols and Data

Protocol 1: Synthesis of Isophorone from Acetone (via Mesityl Oxide intermediate)

This protocol describes a liquid-phase synthesis of isophorone from acetone, which proceeds through the in-situ formation of mesityl oxide.[4]

Experimental Workflow

G start Start reactants Charge Autoclave: Acetone & aq. KOH start->reactants reaction Heat to 250°C (approx. 3.5 MPa) Stir for 4 hours reactants->reaction cool_depressurize Cool to 80°C Vent excess pressure reaction->cool_depressurize separation Transfer to Separatory Funnel Separate Aqueous Layer cool_depressurize->separation purification Fractional Distillation of Organic Layer separation->purification product Isophorone purification->product

Caption: Workflow for the synthesis of Isophorone.

Materials and Equipment:

  • High-pressure autoclave with stirring mechanism

  • Acetone

  • Potassium hydroxide (B78521) (KOH)

  • Separatory funnel

  • Fractional distillation apparatus

Procedure:

  • Charge the high-pressure autoclave with acetone and an aqueous solution of potassium hydroxide. The final concentration of KOH in the reaction mixture should be approximately 0.7 wt%.[4]

  • Seal the autoclave and heat the mixture to 250°C with continuous stirring. The pressure will increase to approximately 3.5 MPa.[4]

  • Maintain the reaction at this temperature for 4 hours.[4]

  • After the reaction is complete, cool the autoclave to approximately 80°C and carefully vent any excess pressure.

  • Transfer the reaction mixture to a separatory funnel and allow the organic and aqueous layers to separate.

  • Drain the lower aqueous layer.

  • The upper organic layer, containing crude isophorone, is then purified by fractional distillation. First, distill off unreacted acetone at atmospheric pressure.

  • Subsequently, distill the isophorone under reduced pressure to separate it from higher-boiling byproducts.

Quantitative Data:

ParameterValueReference
Acetone Conversion68%[5]
Isophorone Selectivity93%[5]
Isophorone Yield>90% (with byproduct recycling)[2]
Purity (after distillation)>99%[4]
Protocol 2: Aromatization of Isophorone to 3,5-Xylenol

This protocol describes the gas-phase aromatization of isophorone to 3,5-xylenol using a catalyst.[3]

Experimental Workflow

G start Start setup Set up Fixed-Bed Reactor with Catalyst start->setup reaction Vaporize Isophorone Pass over Catalyst at 550°C setup->reaction collection Condense Product Stream reaction->collection purification Purify by Recrystallization collection->purification product 3,5-Xylenol purification->product

Caption: Workflow for the synthesis of 3,5-Xylenol.

Materials and Equipment:

  • Fixed-bed flow reactor

  • Catalyst (e.g., brass reactor material with a specific catalyst)

  • Isophorone

  • Coke inhibitor (optional)

  • Condenser and collection flask

  • Recrystallization apparatus

Procedure:

  • Set up a fixed-bed flow reactor. The reactor can be made of brass.[3]

  • Load the reactor with the desired catalyst.

  • Heat the reactor to the reaction temperature of 550°C.[3]

  • Vaporize isophorone and pass it through the heated reactor at a controlled feed velocity (e.g., 1.0 L/h). A coke inhibitor (e.g., 0.5 wt%) can be co-fed with the isophorone.[3]

  • Condense the product stream exiting the reactor in a collection flask.

  • The crude product, containing 3,5-xylenol, is then purified. First, any catalyst residues are removed.

  • The final purification is achieved by recrystallization to yield pure 3,5-xylenol.

Quantitative Data:

ParameterValueReference
Isophorone ConversionHigh[3]
3,5-Xylenol Yield89.4%[3]
Purity (after recrystallization)99.5%[3]
Protocol 3: Thiomethylation of 3,5-Xylenol to 4-methylthio-3,5-xylenol

This protocol is based on the thiomethylation of phenols using dimethyl disulfide and a strong acid catalyst.[6]

Experimental Workflow

G start Start reactants Combine 3,5-Xylenol, Dimethyl Disulfide, and H2SO4 start->reactants reaction Heat to 40°C Stir for 5 hours reactants->reaction workup Quench with Water Extract with Organic Solvent reaction->workup purification Purify by Chromatography or Distillation workup->purification product 4-methylthio-3,5-xylenol purification->product

Caption: Workflow for the thiomethylation of 3,5-Xylenol.

Materials and Equipment:

  • Round-bottom flask with magnetic stirrer and heating mantle

  • 3,5-Xylenol

  • Dimethyl disulfide (Me2S2)

  • Concentrated sulfuric acid (H2SO4)

  • Water

  • Organic solvent for extraction (e.g., diethyl ether)

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Rotary evaporator

  • Purification apparatus (e.g., column chromatography or distillation)

Procedure:

  • In a round-bottom flask, combine 3,5-xylenol, dimethyl disulfide, and concentrated sulfuric acid. A suitable molar ratio is approximately 1:3.15:1.75 (Me2S2:3,5-xylenol:H2SO4).[6]

  • Heat the reaction mixture to 40°C with stirring.[6]

  • Maintain the reaction at this temperature for 5 hours.[6]

  • After the reaction is complete, cool the mixture and carefully quench it by adding it to ice-water.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, then dry it over an anhydrous drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography or distillation to yield 4-methylthio-3,5-xylenol.

Quantitative Data:

ParameterValueReference
4-methylthio-3,5-xylenol Yield79.3% - 83.5%[6]
PurityHigh (after purification)-
Protocol 4: Synthesis of Methiocarb from 4-methylthio-3,5-xylenol

This protocol describes the final carbamoylation step to produce Methiocarb.[1]

Experimental Workflow

G start Start reactants Dissolve 4-methylthio-3,5-xylenol in an inert solvent start->reactants reaction Add Methyl Isocyanate (optional: with a catalyst) Stir at room temperature reactants->reaction purification Recrystallize from a suitable solvent reaction->purification product Methiocarb purification->product

Caption: Workflow for the synthesis of Methiocarb.

Materials and Equipment:

  • Round-bottom flask with magnetic stirrer

  • 4-methylthio-3,5-xylenol

  • Methyl isocyanate

  • Inert solvent (e.g., toluene, xylene)

  • Catalyst (optional, e.g., a tertiary amine)

  • Recrystallization apparatus

  • Filtration apparatus

Procedure:

  • Dissolve 4-methylthio-3,5-xylenol in an inert solvent in a round-bottom flask.

  • Slowly add methyl isocyanate to the solution with stirring. The reaction is typically exothermic. A catalyst may be added to facilitate the reaction.

  • Stir the reaction mixture at room temperature until the reaction is complete (can be monitored by TLC or LC-MS).

  • Remove the solvent under reduced pressure.

  • The crude Methiocarb is then purified by recrystallization from a suitable solvent (e.g., isopropanol) to yield a crystalline solid.[1]

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry.

Quantitative Data:

ParameterValueReference
Methiocarb YieldHigh-
Purity (after recrystallization)>98%[7]
Melting Point119 °C[1]
Mechanism of Action: Methiocarb as an Acetylcholinesterase Inhibitor

Methiocarb exerts its pesticidal effect by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of target organisms. AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh). Inhibition of AChE leads to an accumulation of ACh at the synaptic cleft, causing continuous nerve stimulation, which results in paralysis and ultimately death of the pest.

Signaling Pathway

G Methiocarb Methiocarb AChE Acetylcholinesterase (AChE) Methiocarb->AChE Inhibits ACh_hydrolysis Acetylcholine (ACh) Hydrolysis AChE->ACh_hydrolysis Catalyzes ACh_accumulation ACh Accumulation in Synapse ACh_hydrolysis->ACh_accumulation Blockage Leads To Nerve_stimulation Continuous Nerve Stimulation ACh_accumulation->Nerve_stimulation Paralysis_death Paralysis and Death of Pest Nerve_stimulation->Paralysis_death

Caption: Mechanism of action of Methiocarb.

References

Application Notes and Protocols for the Laboratory Synthesis of Mesityl Oxide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mesityl oxide, a colorless, volatile liquid with a characteristic honey-like odor, serves as a key intermediate in various chemical syntheses.[1][2] It is primarily utilized as a solvent and in the production of methyl isobutyl ketone.[2] This document provides detailed protocols for two common laboratory-scale methods for the synthesis of mesityl oxide: the dehydration of diacetone alcohol and the acid-catalyzed condensation of acetone (B3395972). Additionally, it explores the use of ion-exchange resins as a more modern and "green" alternative.

Reaction Mechanism: Aldol (B89426) Condensation and Dehydration

The synthesis of mesityl oxide from acetone is a classic example of an aldol condensation reaction followed by dehydration.[1][2] In the first step, two molecules of acetone react under acidic or basic conditions to form diacetone alcohol. Subsequent dehydration of this intermediate yields mesityl oxide.

ReactionMechanism cluster_step1 Step 1: Aldol Condensation cluster_step2 Step 2: Dehydration A1 Acetone DAA Diacetone Alcohol A1->DAA Base or Acid Catalyst A2 Acetone A2->DAA MO Mesityl Oxide H2O Water DAA_step2->MO Heat/Acid

Caption: Reaction mechanism for mesityl oxide synthesis.

Experimental Protocols

Method 1: Dehydration of Diacetone Alcohol using Iodine Catalyst

This method is noted for its superior yield compared to direct acid-catalyzed condensation of acetone.[3]

  • Crude diacetone alcohol

  • Iodine

  • Anhydrous calcium chloride

  • 1-L round-bottomed flask

  • Glinsky fractionating column

  • Water-cooled condenser

  • Separatory funnel

  • Distillation apparatus

  • Heating mantle or small flame

DehydrationWorkflow start Start setup Set up distillation apparatus: 1-L flask, Glinsky column, condenser start->setup add_reactants Add crude diacetone alcohol (1100 g) and iodine (0.1 g) to the flask setup->add_reactants distill Distill the mixture steadily add_reactants->distill collect_fractions Collect three fractions: I: 56-80°C II: 80-126°C III: 126-131°C distill->collect_fractions process_f2 Separate aqueous layer from Fraction II collect_fractions->process_f2 combine Combine the purified product from Fraction II with Fraction III collect_fractions->combine Fraction III dry_f2 Dry the organic layer of Fraction II with anhydrous calcium chloride process_f2->dry_f2 redistill_f2 Redistill the dried Fraction II dry_f2->redistill_f2 redistill_f2->combine end End: Pure Mesityl Oxide combine->end

Caption: Workflow for mesityl oxide synthesis via dehydration.

  • Apparatus Setup: Assemble a distillation apparatus using a 1-L round-bottomed flask fitted with a three-bulbed Glinsky fractionating column and a water-cooled condenser.[3]

  • Reactant Charging: Place approximately 1100 g (9.5 moles) of crude diacetone alcohol and 0.1 g of iodine into the flask.[3]

  • First Distillation: Heat the mixture gently and distill it at a steady, slow rate. Collect the distillate in three separate fractions based on the boiling point:

    • Fraction I: 56–80°C (contains acetone, some mesityl oxide, and water)[3]

    • Fraction II: 80–126°C (separates into two layers: water and crude mesityl oxide)[3]

    • Fraction III: 126–131°C (pure mesityl oxide)[3]

  • Workup of Fraction II:

    • Separate the aqueous layer from the crude mesityl oxide in Fraction II using a separatory funnel.[3]

    • Dry the crude mesityl oxide layer with anhydrous calcium chloride.[3]

    • Distill the dried crude mesityl oxide through the Glinsky column. Collect the fraction boiling between 126°C and 130°C.[3]

  • Product Collection: Combine the purified mesityl oxide from the redistillation of Fraction II with Fraction III from the initial distillation.[3]

ParameterValueReference
Starting Material~1100 g Crude Diacetone Alcohol[3]
Catalyst0.1 g Iodine[3]
Distillation Time~5 hours (first distillation)[3]
Redistillation Time~1 hour[3]
Yield650 g (65% of theoretical)[3]
Boiling Point126-131°C[3]
Method 2: Acid-Catalyzed Condensation of Acetone using Hydrogen Chloride

This is a direct, one-pot synthesis from acetone but can produce byproducts like phorone.[4]

  • Acetone (dried)

  • Anhydrous calcium chloride

  • Hydrogen chloride gas

  • 1-L two-necked flask

  • Gas delivery tube

  • Calcium chloride drying tube

  • Ice bath

  • Crushed ice

  • Strong sodium hydroxide (B78521) solution

  • Steam distillation apparatus

  • Separatory funnel

  • Fractional distillation apparatus

  • Acetone Preparation: Dry 250 ml of acetone by letting it stand overnight with anhydrous calcium chloride, followed by distillation.[4]

  • Reaction Setup: Place the dried acetone in a 1-L flask equipped with a gas delivery tube extending to the bottom and a calcium chloride drying tube in the other neck. Cool the flask in a freezing mixture.[4]

  • Saturation with HCl: Saturate the cooled acetone with a rapid stream of dry hydrogen chloride gas. This process may take 2-3 hours.[4]

  • Reaction Incubation: Allow the reaction mixture to stand in an ice or ice-water bath for 24 hours, and then at room temperature for two days.[4]

  • Quenching and Neutralization:

    • Pour the dark-colored liquid onto approximately 300 g of crushed ice and stir well.[4]

    • Separate the upper organic layer and wash it with a strong sodium hydroxide solution until it turns faintly yellow.[4]

  • Purification:

    • Perform a steam distillation of the organic layer with a small amount of strong NaOH solution.[4]

    • Separate the distillate, dry it over calcium chloride, and then perform a fractional distillation.[4]

    • Collect the fraction boiling between 129-131°C as pure mesityl oxide.[4]

ParameterValueReference
Starting Material250 ml Dried Acetone[4]
CatalystHydrogen Chloride Gas[4]
Reaction Time2-3 hours (saturation) + 3 days (incubation)[4]
Yield~100 g[4]
Boiling Point129-131°C[4]
Density0.848 g/cm³ at 23°C[4]
Method 3: Synthesis using Ion-Exchange Resins

The use of solid acid catalysts like ion-exchange resins offers advantages in terms of catalyst separation and potential for continuous processes.[5][6][7]

  • Acetone

  • Acidic ion-exchange resin (e.g., Amberlyst-15)[8]

  • Autoclave stainless steel jacketed batch reactor with overhead stirrer[5]

  • GC/MS analysis system[5]

  • Catalyst Preparation: Dry the ion-exchange resin before use.[5]

  • Reaction:

    • Charge the batch reactor with pure acetone (e.g., 200 mL) and the dried ion-exchange resin (e.g., 1 g).[5]

    • Heat the reactor to the desired temperature (e.g., 90°C) and pressure (e.g., 25 bar) with stirring (e.g., 750 rpm).[5]

    • Run the reaction for a specified time (e.g., 7 hours).[5]

  • Analysis: Monitor the reaction progress and product distribution using a coupled GC/MS system.[5]

ParameterValueReference
Starting Material200 ml Acetone[5]
Catalyst1 g Acidic Ion-Exchange Resin[5]
Temperature90°C[5]
Pressure25 bar[5]
Reaction Time7 hours[5]
Acetone ConversionUp to 15%[5]
Selectivity to Mesityl Oxide80-90% (with acid resins)[5]

Note: The performance of ion-exchange resins is highly dependent on the specific resin's properties, such as acid capacity and swelling ability.[7] Continuous processes using a fixed-bed reactor have also been developed and can operate at higher temperatures (100-160°C).[6]

Safety Precautions
  • Acetone and mesityl oxide are flammable; work in a well-ventilated fume hood away from ignition sources.

  • Hydrogen chloride is a corrosive gas; handle with appropriate personal protective equipment.

  • Always wear safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Hydrogenation of Mesityl Oxide: A Gateway to Diverse Ketone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: The selective hydrogenation of mesityl oxide, an α,β-unsaturated ketone, serves as a versatile and industrially significant pathway for the synthesis of a variety of valuable ketones. Primarily, this reaction is leveraged for the large-scale production of methyl isobutyl ketone (MIBK), a widely used solvent. However, by carefully tuning reaction conditions and catalyst selection, the hydrogenation of mesityl oxide can be directed to yield other ketones and valuable chemical intermediates. This document provides detailed application notes and experimental protocols for the hydrogenation of mesityl oxide to produce various ketones, supported by quantitative data and a visual representation of the reaction pathways.

Introduction

Mesityl oxide (4-methyl-3-penten-2-one) is a key intermediate in industrial organic synthesis, readily produced from the self-condensation of acetone (B3395972). Its conjugated system, comprising a carbon-carbon double bond and a carbonyl group, allows for selective hydrogenation to produce a range of saturated and unsaturated ketones and alcohols. The primary product of mesityl oxide hydrogenation is methyl isobutyl ketone (MIBK), a solvent with extensive applications in paints, coatings, and pharmaceuticals.[1][2] Further hydrogenation can lead to the formation of methyl isobutyl carbinol (MIBC).[1][3]

The selectivity of the hydrogenation process is highly dependent on the choice of catalyst and the operational parameters such as temperature, pressure, and solvent.[1] This note explores the catalytic systems and reaction engineering principles that govern the selective hydrogenation of mesityl oxide to MIBK and other ketone derivatives.

Reaction Pathways

The hydrogenation of mesityl oxide can proceed through several pathways, yielding different primary products. The desired ketone product dictates the choice of catalyst and reaction conditions.

HydrogenationPathways MesitylOxide Mesityl Oxide (4-Methyl-3-penten-2-one) MIBK Methyl Isobutyl Ketone (MIBK) (4-Methyl-2-pentanone) MesitylOxide->MIBK Selective Hydrogenation (C=C bond) OtherKetones Other Ketones (e.g., 3-Isoamyl-4-methyl-2-pentanone) MesitylOxide->OtherKetones Condensation & Hydrogenation MIBC Methyl Isobutyl Carbinol (MIBC) (4-Methyl-2-pentanol) MIBK->MIBC Further Hydrogenation (C=O bond)

Caption: Reaction pathways for the hydrogenation of mesityl oxide.

Quantitative Data Summary

The following table summarizes the quantitative data from various studies on the hydrogenation of mesityl oxide, highlighting the catalyst used, reaction conditions, and the resulting product distribution.

CatalystTemperature (°C)Pressure (atm)SolventConversion (%)Selectivity to MIBK (%)Other ProductsReference
Raney Nickel80-13010-13->98.5HighMethyl Isobutyl Carbinol[3]
Pd/Al2O3 (0.52 wt%)70-10015-42Acetone~100~94.52-Propanol[4][5]
NiWSx/Ph-HCl37550--High2-Methyl Pentane, 2-Methyl-2-pentene[1][6][7]
NiMo/Ph-HCl37550---Methyl Isobutyl Carbinol, 2-Methyl Pentane[1][6][7]
CoMo/Ph-HCl37550---2-Methyl Pentane[6][7]
Pd-based bimetallic403DodecaneCompleteSole product-[8]
Nickel on Pumice180-280-->92>90-[9]

Experimental Protocols

Protocol 1: Selective Hydrogenation of Mesityl Oxide to Methyl Isobutyl Ketone (MIBK) using Raney Nickel Catalyst

This protocol is based on the liquid-phase hydrogenation of mesityl oxide.[3]

Materials:

  • Mesityl Oxide (crude or purified)

  • Raney Nickel catalyst (slurry in water or ethanol)

  • Hydrogen gas (high purity)

  • Stirred autoclave reactor (e.g., Parr autoclave)

Procedure:

  • Charge the stirred autoclave reactor with crude mesityl oxide.

  • Add Raney Nickel catalyst to the reactor. A typical catalyst loading is 10% by weight based on the mesityl oxide.[3]

  • Seal the reactor and purge it several times with nitrogen gas to remove air, followed by purging with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure, typically between 10 and 13 atm.[3]

  • Begin stirring and heat the reactor to the target temperature, generally in the range of 80-130°C.[3]

  • Maintain the reaction under constant hydrogen pressure. The progress of the reaction can be monitored by taking samples at fixed intervals and analyzing the composition by gas chromatography (GC).

  • The reaction is considered complete when the concentration of mesityl oxide drops below a certain threshold (e.g., <1.5% by weight).[3]

  • After completion, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

  • Filter the reaction mixture to remove the Raney Nickel catalyst. The catalyst can be washed with a suitable solvent (e.g., acetone) to recover any adsorbed product.

  • The resulting liquid product, primarily MIBK, can be purified by distillation.

Protocol 2: Gas-Phase Hydrogenation of Mesityl Oxide using a Bimetallic Catalyst

This protocol describes a gas-phase hydrogenation process which can be adapted for different supported metal catalysts.[1][6]

Materials:

  • Mesityl Oxide

  • Hydrogen gas

  • Supported bimetallic catalyst (e.g., NiW, NiMo, or CoMo on a support like acid-modified phonolite)

  • Fixed-bed flow reactor system with temperature and pressure control

  • Gas chromatograph (GC) for online or offline product analysis

Procedure:

  • Pack the fixed-bed reactor with the chosen catalyst.

  • Activate the catalyst in situ by heating under a flow of hydrogen at a specified temperature (e.g., 400°C for 2 hours for reduction).[6] For sulfided catalysts, a sulfiding agent would be introduced during the activation step.[6]

  • After activation, adjust the reactor temperature and pressure to the desired reaction conditions (e.g., 375°C and 50 bar H2).[6][7]

  • Introduce a gaseous feed of mesityl oxide and hydrogen into the reactor at a defined flow rate.

  • The product stream exiting the reactor is cooled to condense the liquid products.

  • Analyze the liquid and gas phases using GC to determine the conversion of mesityl oxide and the selectivity to different products, such as MIBK, methyl isobutyl carbinol, 2-methyl pentane, and 2-methyl-2-pentene.[6][7]

Protocol 3: Synthesis of Other Ketones via Condensation of Mesityl Oxide with Alkyl Halides followed by Hydrogenation

This protocol outlines a method to synthesize more complex methyl ketones starting from mesityl oxide.[10]

Materials:

  • Mesityl Oxide

  • Alkyl or alkenyl halide (e.g., isoamyl chloride)

  • Liquid ammonia (B1221849)

  • Raney Nickel catalyst

  • Hydrogen gas

  • Suitable solvent (e.g., n-hexane)

Procedure: Part A: Condensation Reaction

  • In a suitable reaction vessel, condense mesityl oxide with an alkyl or alkenyl halide in liquid ammonia. This reaction affords a mixture of α-alkyl or α-alkenyl α-isopropenyl acetone and α-alkyl or α-alkenyl α-isopropylidene acetone.[10]

  • After the reaction is complete, evaporate the liquid ammonia and work up the reaction mixture to isolate the crude condensed product.

Part B: Hydrogenation

  • Dissolve the crude condensed product from Part A in a suitable solvent like n-hexane.

  • Transfer the solution to a hydrogenation reactor (e.g., a stirred autoclave).

  • Add Raney Nickel catalyst to the solution.

  • Pressurize the reactor with hydrogen gas at room temperature.

  • Monitor the hydrogen uptake to determine the completion of the reaction (absorption of one mole of hydrogen per mole of the unsaturated ketone).[10]

  • Upon completion, filter the catalyst and remove the solvent to obtain the saturated ketone.

  • The final product can be purified by distillation and characterized by techniques such as gas chromatography, infrared spectroscopy, and by preparing derivatives like semicarbazones for melting point determination.[10]

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the hydrogenation of mesityl oxide to produce various ketones.

HydrogenationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification cluster_products Products Reactants Mesityl Oxide & Hydrogen Hydrogenation Hydrogenation Reaction (Liquid or Gas Phase) Reactants->Hydrogenation Catalyst Catalyst Selection (e.g., Raney Ni, Pd/Al2O3) Catalyst->Hydrogenation ProductAnalysis Product Analysis (GC, etc.) Hydrogenation->ProductAnalysis Purification Purification (Distillation, etc.) ProductAnalysis->Purification MIBK Methyl Isobutyl Ketone Purification->MIBK OtherKetones Other Ketones/Alcohols Purification->OtherKetones

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Mesitylene Oxide Yield from Acetone Condensation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of mesitylene (B46885) oxide from acetone (B3395972) condensation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for producing mesityl oxide from acetone?

A1: The synthesis of mesityl oxide from acetone is a self-aldol condensation reaction. Two molecules of acetone react to form diacetone alcohol (DAA), which then dehydrates to yield mesityl oxide and water. This process can be catalyzed by either acids or bases.[1][2]

Q2: What are the main side products to expect, and how do they form?

A2: The primary side products include phorone, isophorone, and mesitylene, which are formed from subsequent condensation reactions of mesityl oxide with acetone.[3][4] Additionally, under certain acidic conditions, β-scission of mesityl oxide can occur, leading to the formation of isobutene and acetic acid.[5] Strong basic conditions can lead to the formation of heavy oligomers or "coke," causing catalyst deactivation.[5]

Q3: How does the choice of catalyst (acid vs. base) affect the product distribution?

A3: Acid catalysts, such as ion-exchange resins or zeolites, tend to favor the formation of mesityl oxide and can further catalyze the reaction to mesitylene.[1][3] Basic catalysts, like metal oxides (e.g., TiO2, MgO) or hydroxides, are effective for the initial aldol (B89426) condensation to diacetone alcohol and subsequently mesityl oxide, but can also promote the formation of isophorone.[4][5] Acidic resins generally show higher selectivity towards mesityl oxide compared to basic resins, which are more selective for diacetone alcohol.[1]

Q4: My acetone conversion is low. What are the likely causes?

A4: Low acetone conversion can be attributed to several factors:

  • Unfavorable Thermodynamics: The reaction is reversible, and the equilibrium may not favor product formation under the chosen conditions.[1]

  • Insufficient Catalyst Activity: The catalyst may not be active enough or may have deactivated.

  • Low Reaction Temperature: While lower temperatures can favor equilibrium, the reaction rate may be too slow.[6]

  • Presence of Excess Water: As water is a product, its presence in the reaction mixture can inhibit the forward reaction.[7]

Q5: I am observing rapid catalyst deactivation. What could be the reason?

A5: Catalyst deactivation is a common issue and can be caused by:

  • Coke Formation: The deposition of heavy, carbonaceous materials (oligomers) on the catalyst surface can block active sites. This is particularly prevalent with strong acid or base catalysts at higher temperatures.[5][8]

  • Adsorption of High-Boiling Byproducts: When using ion-exchange resins, high-boiling byproducts can adsorb onto the resin, leading to deactivation. This can sometimes be reversed by washing with boiling water.[7]

  • Catalyst Poisoning: Impurities in the acetone feed can poison the catalyst.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low Yield of Mesityl Oxide Formation of diacetone alcohol as the main product.This is common with basic catalysts.[1] Consider switching to an acid catalyst or increasing the reaction temperature to favor dehydration.
High selectivity towards heavier condensation products (phorone, isophorone).This indicates that mesityl oxide is reacting further. Reduce the reaction time or temperature. A less acidic catalyst might also be beneficial.
Reversible reaction limiting conversion.Remove water from the reaction mixture as it forms. This can be achieved using techniques like molecular sieve adsorption.[6]
Poor Selectivity Formation of isobutene and acetic acid.This is due to the β-scission side reaction, which is promoted by strong acid catalysts.[5] Consider using a catalyst with moderate acidity.
Formation of a wide range of byproducts.The reaction is complex with many competing pathways.[3][9] Optimize reaction conditions (temperature, pressure, catalyst) to favor the desired product. The use of a dual-bed system with a basic catalyst followed by an acid catalyst has been shown to improve selectivity.[5][10][11][12]
Difficulty in Product Purification Close boiling points of products and byproducts.While the boiling points of acetone (56°C), mesityl oxide (129.5°C), and some heavier products are distinct, careful fractional distillation is required.[5]
Reaction Not Initiating Inactive catalyst.Ensure the catalyst is properly activated and handled. For ion-exchange resins, ensure they are in the correct form (e.g., hydrogen form).[13]
Inappropriate reaction conditions.Verify that the temperature and pressure are suitable for the chosen catalyst system.

Data on Reaction Conditions and Catalysts

The following tables summarize quantitative data from various studies on the synthesis of mesityl oxide and related products from acetone.

Table 1: Performance of Different Catalysts in Acetone Condensation

CatalystTemperature (°C)Acetone Conversion (%)Mesitylene Selectivity (%)Reference
Al-MCM-41250--[5]
TiO2250--[5]
β-zeolite250-400--[10]
HZSM-5250-4003.9 - 95.3Varies with temp[3]
TSMa-acac3504480[14]
TaPO-2200~20~80 (Mesityl Oxide)[15]
Siralox 30 (ASA)260~25~60[16]

Table 2: Influence of Water on Acetone Condensation using Ion-Exchange Resin

Water in Acetone (wt%)Effect on Reaction RateEffect on Catalyst DeactivationReference
< 0.3Higher initial rateRapid deactivation by high-boiling byproducts[7]
1 - 3Slower but more stable rateReduced contamination of the catalyst[7]
~10Substantially no mesityl oxide formation-[7]

Experimental Protocols

Protocol 1: Liquid-Phase Synthesis of Mesityl Oxide using an Acidic Ion-Exchange Resin

This protocol is based on the principles described for batch reactor synthesis.[1]

Materials:

  • Acetone (200 mL)

  • Acidic ion-exchange resin (e.g., Dowex® 50WX4), 10 g

  • Autoclave stainless steel jacketed batch reactor with overhead stirrer

Procedure:

  • Charge the reactor with 200 mL of pure acetone and 10 g of the acidic ion-exchange resin.

  • Seal the reactor and begin stirring.

  • Heat the reactor to the desired temperature (e.g., 100-150°C).[6]

  • Maintain the reaction at temperature for the desired duration (e.g., 2-4 hours).

  • After the reaction, cool the reactor to room temperature.

  • Filter the reaction mixture to remove the catalyst.

  • Analyze the product mixture using gas chromatography (GC) to determine acetone conversion and product selectivity.

  • Purify the mesityl oxide from the crude product via fractional distillation.

Protocol 2: Gas-Phase Synthesis of Mesitylene using a Dual-Bed Catalytic System

This protocol is a conceptual representation based on the findings for continuous flow systems.[5][10]

Materials:

  • Basic catalyst (e.g., TiO2), pelletized (250–355 μm)

  • Acidic catalyst (e.g., Al-MCM-41), pelletized (250–355 μm)

  • Fixed-bed reactor

  • Syringe pump

  • Helium (carrier gas)

  • Acetone (≥99.9%)

Procedure:

  • Pack the fixed-bed reactor with a bed of the basic catalyst (e.g., 100 mg of TiO2) followed by a bed of the acidic catalyst (e.g., 100 mg of Al-MCM-41).

  • Heat the reactor to the desired temperature (e.g., 250°C) under a flow of helium.[5][10]

  • Use a syringe pump to introduce liquid acetone into a heated transfer line (e.g., 250°C) where it vaporizes and mixes with the helium carrier gas. The resulting gas stream should have a defined acetone concentration (e.g., 20 vol%).

  • Pass the gas stream through the catalytic bed.

  • Collect the reactor effluent in a cold trap.

  • Analyze the condensed product and the exhaust gas using GC to determine conversion and selectivity.

Visualizations

Reaction_Pathway Acetone1 Acetone DAA Diacetone Alcohol (DAA) Acetone1->DAA Aldol Condensation Acetone2 Acetone Acetone2->DAA Aldol Condensation MO Mesityl Oxide DAA->MO Dehydration Water1 H₂O MO->DAA Reversible Phorone Phorone MO->Phorone Condensation Isobutene_Acid Isobutene + Acetic Acid MO->Isobutene_Acid β-scission (Acid Catalyst) Acetone3 Acetone Acetone3->Phorone Condensation Isophorone Isophorone Phorone->Isophorone Cyclization Mesitylene Mesitylene Isophorone->Mesitylene Dehydration Water2 H₂O

Caption: Reaction pathway for acetone self-condensation to mesityl oxide and subsequent products.

Experimental_Workflow Start Start: Prepare Reactants (Acetone, Catalyst) Reaction Perform Condensation Reaction (Batch or Flow Reactor) Start->Reaction Separation Catalyst Separation (Filtration/Fixed Bed) Reaction->Separation Analysis Product Analysis (GC) Separation->Analysis Troubleshoot Troubleshoot? (Low Yield, Side Products) Analysis->Troubleshoot Purification Purification (Fractional Distillation) End End: Pure Mesityl Oxide Purification->End Troubleshoot->Reaction Adjust Conditions Troubleshoot->Purification Proceed

Caption: General experimental workflow for the synthesis and analysis of mesityl oxide.

References

common side products in mesitylene oxide synthesis (e.g., phorone, isophorone)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of mesitylene (B46885) oxide.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the synthesis of mesitylene oxide from acetone (B3395972)?

A1: The self-condensation of acetone is a complex process that can lead to several side products. The most prevalent are phorone and isophorone (B1672270).[1][2] These arise from further condensation and cyclization reactions of this compound or its precursors.

Q2: How does the choice of catalyst (acidic vs. basic) influence the formation of side products?

A2: The catalyst plays a crucial role in product distribution. Acidic catalysts, such as hydrochloric acid or sulfuric acid, tend to promote the formation of higher condensation products like phorone.[1] While they can catalyze the desired dehydration of diacetone alcohol to this compound, they can also facilitate the subsequent reactions leading to byproducts. Basic catalysts can also be used, but their activity is often more directed towards the initial aldol (B89426) addition to form diacetone alcohol.[3] In some cases, strong bases can lead to the formation of polymeric resins.

Q3: What is the general reaction pathway for the formation of this compound and its main side products?

A3: The synthesis begins with the aldol addition of two acetone molecules to form diacetone alcohol. This intermediate then dehydrates to yield this compound. Phorone is formed through the continued aldol condensation of this compound with another molecule of acetone. Isophorone is produced via a Michael addition of acetone to this compound followed by an intramolecular aldol condensation and dehydration.

Below is a diagram illustrating the reaction pathways:

ReactionPathways Acetone1 Acetone DiacetoneAlcohol Diacetone Alcohol Acetone1->DiacetoneAlcohol Aldol Addition Acetone2 Acetone Acetone2->DiacetoneAlcohol MesityleneOxide This compound DiacetoneAlcohol->MesityleneOxide Dehydration Phorone Phorone MesityleneOxide->Phorone Aldol Condensation IsophoroneIntermediate Michael Adduct MesityleneOxide->IsophoroneIntermediate Michael Addition Acetone3 Acetone Acetone3->Phorone Acetone3->IsophoroneIntermediate Isophorone Isophorone IsophoroneIntermediate->Isophorone Intramolecular Aldol Condensation & Dehydration

Figure 1. Reaction pathways in acetone self-condensation.

Troubleshooting Guide

Problem 1: Low yield of this compound and a high proportion of phorone.

Possible Cause: This issue often arises when using strong acid catalysts and/or high reaction temperatures for an extended period.[1] These conditions favor the further condensation of this compound with acetone to form phorone.

Solution:

  • Catalyst Choice: Consider using a milder dehydration agent. The use of a small amount of iodine for the dehydration of diacetone alcohol has been shown to be superior to strong acids like sulfuric acid in producing this compound with fewer byproducts.[1]

  • Reaction Conditions: If using an acid catalyst, carefully control the reaction temperature and time to favor the formation of this compound and minimize the subsequent reaction to phorone.

  • Two-Step Synthesis: A more controlled approach is a two-step synthesis. First, synthesize and isolate diacetone alcohol from acetone using a base catalyst. Then, dehydrate the purified diacetone alcohol to this compound using a mild catalyst like iodine.[1]

Problem 2: Significant formation of isophorone in the product mixture.

Possible Cause: Isophorone formation is favored under conditions that promote the Michael addition of acetone to this compound. This can occur in both acid and base-catalyzed reactions, particularly at elevated temperatures and longer reaction times.

Solution:

  • Limit Acetone Conversion: To minimize the formation of unwanted higher condensation products like isophorone, it is often necessary to limit the conversion of acetone.[4][5]

  • Reaction Conditions: Operating at lower temperatures and shorter reaction times can help to reduce the rate of the Michael addition and subsequent cyclization.

  • Catalyst Selection: The choice of catalyst can influence selectivity. Some solid catalysts have been shown to offer higher selectivity towards isophorone, so conversely, avoiding these conditions may reduce its formation.

Problem 3: The reaction mixture is dark and contains high-boiling residues.

Possible Cause: The formation of dark, resinous materials is often due to polymerization and extensive condensation reactions, which can be promoted by strong acids or bases and high temperatures.

Solution:

  • Moderate Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times.

  • Catalyst Concentration: Use the minimum effective concentration of the catalyst.

  • Purification: If such residues form, they are typically non-volatile and can be separated from the desired product by distillation.[2]

Quantitative Data

The following table summarizes typical yields and selectivities for this compound synthesis under different catalytic conditions.

Catalyst SystemAcetone Conversion (%)This compound Selectivity (%)Phorone/Isophorone Selectivity (%)Reference
Acidic Ion-Exchange Resins~1580-90Not specified[3]
Basic Ion-Exchange Resins~150.9-11.0Not specified[3]
HCl in NMP39Not specified (combined selectivity for mesitylene and mesityl oxide was 0.99)Undesirable by-products eliminated[6]
HCl in NMP (lower concentration)35Not specified (combined selectivity for mesitylene and mesityl oxide was 0.53)Not specified[6]
Iodine (from Diacetone Alcohol)Not specified (Overall yield 65%)HighLow[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Dehydration of Diacetone Alcohol with Iodine [1]

This method is preferred for minimizing the formation of phorone and other side products.

Materials:

  • Crude diacetone alcohol

  • Iodine

  • Anhydrous calcium chloride

Procedure:

  • Fit a 1-liter round-bottomed flask with a fractionating column connected to a condenser set for distillation.

  • Place approximately 1100 g (9.5 moles) of crude diacetone alcohol and 0.1 g of iodine into the flask.

  • Distill the mixture steadily. Collect the fraction boiling between 126-131 °C, which is pure this compound.

  • A fraction boiling between 80-126 °C will separate into two layers. Separate the upper organic layer, dry it with anhydrous calcium chloride, and redistill to obtain more this compound.

  • The expected yield is approximately 650 g (65% based on the total acetone used to prepare the diacetone alcohol).

Protocol 2: Acid-Catalyzed Synthesis of this compound from Acetone [2]

This method is a one-pot synthesis but is more prone to side product formation.

Materials:

  • Acetone (dried over calcium chloride)

  • Hydrogen chloride gas

  • Crushed ice

  • Concentrated sodium hydroxide (B78521) solution

  • Anhydrous calcium chloride

Procedure:

  • Cool 250 ml of dried acetone in a freezing mixture.

  • Saturate the acetone with dry hydrogen chloride gas. This may take 2-3 hours.

  • Allow the reaction mixture to stand in an ice-water bath for 24 hours, and then at room temperature for two days. The liquid will darken.

  • Pour the dark liquid onto approximately 300 g of crushed ice and stir well.

  • Separate the upper organic layer and wash it with a strong sodium hydroxide solution until it is faintly yellow.

  • Purify the crude this compound by steam distillation, adding a small amount of sodium hydroxide solution to the distillation flask.

  • Separate the organic layer from the distillate, dry it over anhydrous calcium chloride, and fractionally distill. Collect the fraction boiling between 129-131 °C. A higher boiling fraction (180-200 °C) will contain phorone.

Logical Diagrams

The following diagram illustrates a general troubleshooting workflow for common issues encountered during this compound synthesis.

TroubleshootingWorkflow Start Start Synthesis AnalyzeProduct Analyze Product Mixture (e.g., GC, NMR) Start->AnalyzeProduct LowYield Low Yield of This compound? AnalyzeProduct->LowYield HighPhorone High Phorone Content? LowYield->HighPhorone Yes Success Successful Synthesis LowYield->Success No HighIsophorone High Isophorone Content? HighPhorone->HighIsophorone No OptimizeConditions Optimize Reaction Conditions: - Lower Temperature - Shorter Reaction Time HighPhorone->OptimizeConditions Yes DarkResidue Dark Residue Formation? HighIsophorone->DarkResidue No LimitConversion Limit Acetone Conversion HighIsophorone->LimitConversion Yes DarkResidue->OptimizeConditions Yes Purify Purify by Fractional Distillation DarkResidue->Purify No ChangeCatalyst Change Catalyst: - Use milder catalyst (e.g., Iodine) - Adjust catalyst concentration OptimizeConditions->ChangeCatalyst TwoStep Consider Two-Step Synthesis: 1. Isolate Diacetone Alcohol 2. Dehydrate ChangeCatalyst->TwoStep LimitConversion->OptimizeConditions Purify->Success

Figure 2. Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Purification of Crude Mesitylene Oxide by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of crude mesitylene (B46885) oxide via distillation.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: What are the expected distillation parameters for pure mesitylene oxide?

A1: Pure this compound is typically collected at a boiling point range of 126–131°C under atmospheric pressure.[1][2] For successful purification, it is crucial to monitor the temperature at the still head closely. Distillation should be conducted at a slow and steady rate to ensure proper fractionation.[1]

Q2: My distillate is coming over at a lower temperature than expected (around 91-92°C). What is happening?

A2: You are likely observing the distillation of the mesityl oxide-water azeotrope. Mesityl oxide forms a minimum boiling point azeotrope with water, which boils at approximately 91.5°C and consists of about 69.4% mesityl oxide.[3] To obtain pure mesityl oxide, this azeotrope must be broken, typically by separating the water layer after condensation and drying the organic phase before a final fractional distillation.[1][4]

Q3: The final distilled product has a yellow tint. Is this normal and how can I prevent it?

A3: A slight yellow color in the final product can occur.[1] This may be due to trace impurities or slight degradation. Mesityl oxide can also darken upon standing.[5] If iodine was used as a catalyst in the preceding synthesis step (dehydration of diacetone alcohol), it can sometimes co-distill and impart color.[1] To minimize discoloration, ensure the distillation apparatus is clean and avoid excessive heating or prolonged distillation times. If purity is critical, a final distillation under reduced pressure can lower the boiling temperature and reduce thermal stress on the compound.[6][7]

Q4: I'm experiencing poor separation between mesityl oxide and other components like acetone (B3395972) or phorone. What should I do?

A4: Poor separation is often due to an inefficient distillation setup or improper distillation rate.

  • Fractionating Column: Use a fractionating column, such as a Glinsky or Vigreux column, to increase the surface area for condensation and evaporation, leading to better separation of components with different boiling points.[1][2]

  • Distillation Rate: Distilling too quickly reduces the number of theoretical plates and compromises separation efficiency. Maintain a slow, steady distillation rate.[1]

  • Impurities: Crude mesityl oxide can contain acetone (lower boiling point) and phorone (higher boiling point).[5][8][9] A preliminary distillation can remove the bulk of the acetone.[1] Phorone, boiling around 190-191°C, should remain in the distillation flask if the final product is collected carefully at the correct temperature.[8]

Q5: The mixture in the distillation flask is foaming excessively. What is causing this?

A5: Foaming can be caused by the presence of residual base (e.g., NaOH) from the synthesis reaction.[10] If the crude product was washed, ensure it is properly neutralized and dried before distillation. Using anti-bumping granules or a magnetic stirrer can help promote smooth boiling and reduce the risk of foaming and bumping.

Q6: My yield of pure mesityl oxide is very low. What are the common causes?

A6: Low yield can result from several factors:

  • Incomplete Synthesis: The initial crude product may have a low concentration of mesityl oxide.

  • Premature Discarding of Fractions: An intermediate fraction (boiling between approximately 80-126°C) often contains a significant amount of crude mesityl oxide mixed with water.[1][2] This fraction should be collected, the aqueous layer separated, and the organic layer dried and redistilled to recover more product.[1]

  • Losses During Transfers: Minimize physical losses by ensuring complete transfers between vessels and proper handling during workup steps like washing and drying.

Q7: How can I confirm the purity of my distilled mesityl oxide?

A7: The purity of the final product should be assessed using analytical techniques. Gas chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS) is a highly effective method for quantifying mesityl oxide and identifying any residual impurities.[11][12][13]

Data Presentation: Distillation Parameters and Physical Properties

The following table summarizes key quantitative data for the distillation of this compound.

ParameterValueSource(s)
Boiling Point (Atmospheric Pressure) 129-130 °C[7][8][14]
Typical Collection Range 126-131 °C[1][2]
Mesityl Oxide-Water Azeotrope B.P. 91.5 °C[3]
Azeotrope Composition ~69.4% Mesityl Oxide, 30.6% Water[3]
Density ~0.858 g/mL at 25 °C[7][14]
Appearance Colorless to light-yellow oily liquid[5][7][15]
Common Low-Boiling Impurity Acetone (B.P. 56 °C)[1]
Common High-Boiling Impurity Phorone (B.P. 190-191 °C)[8]

Experimental Protocol: Fractional Distillation of Crude Mesityl Oxide

This protocol details a standard laboratory procedure for purifying crude mesityl oxide, often obtained from the dehydration of diacetone alcohol.

Materials and Equipment:

  • Crude mesityl oxide

  • Round-bottom flask

  • Fractionating column (e.g., Glinsky or Vigreux)

  • Distillation head with thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle or water bath

  • Anti-bumping granules or magnetic stirrer

  • Separatory funnel

  • Drying agent (e.g., anhydrous calcium chloride)

  • Personal Protective Equipment (gloves, safety glasses, lab coat)

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Place the crude mesityl oxide and anti-bumping granules into the round-bottom flask. Ensure all joints are securely clamped and the thermometer bulb is positioned just below the side arm leading to the condenser.

  • Initial Distillation: Begin heating the flask gently. Collect the following fractions in separate receiving flasks:

    • Fraction I (56-80°C): This fraction primarily consists of acetone, along with small amounts of water and mesityl oxide.[1][2]

    • Fraction II (80-126°C): This is an intermediate fraction containing crude mesityl oxide and water.[1][2] Upon cooling, it may separate into two layers.

    • Fraction III (126-131°C): This fraction is the purified mesityl oxide.[1] Collect it in a clean, dry flask.

  • Cease Distillation: Stop heating when the temperature either drops or rises sharply after the main fraction has been collected, indicating that most of the desired product has distilled. A small amount of high-boiling residue, potentially containing phorone, will remain.[1][8]

  • Workup of Intermediate Fraction:

    • Pour Fraction II into a separatory funnel. Allow the layers to fully separate and discard the lower aqueous layer.

    • Transfer the upper organic layer (crude mesityl oxide) to a clean flask and dry it with a suitable drying agent like anhydrous calcium chloride.[1]

    • Decant or filter the dried liquid into a new distillation flask.

  • Redistillation: Redistill the dried liquid from step 4, collecting the fraction that boils between 126-130°C. This can be added to the main product collected in Fraction III.[1]

  • Storage: Store the purified mesityl oxide in a tightly closed container in a cool, well-ventilated area, away from ignition sources.[16][17]

Mandatory Visualization: Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues during the distillation of mesityl oxide.

G Troubleshooting Workflow for Mesityl Oxide Distillation start Start Distillation check_temp Is Vapor Temperature Stable at Target B.P. (126-131°C)? start->check_temp collect_product Collect Pure Product check_temp->collect_product Yes temp_low Temperature Too Low (< 120°C)? check_temp->temp_low No check_purity Check Product Purity (e.g., GC-MS) collect_product->check_purity end_success Purification Successful check_purity->end_success temp_high Temperature Too High (> 132°C)? temp_low->temp_high No azeotrope Issue: Water Azeotrope (B.P. ~91.5°C) or Low-Boiling Impurity (e.g., Acetone) temp_low->azeotrope Yes temp_fluctuates Temperature Fluctuating? temp_high->temp_fluctuates No high_boilers Issue: High-Boiling Impurities (e.g., Phorone) or Superheating temp_high->high_boilers Yes uneven_heating Issue: Uneven Heating or Inefficient Column temp_fluctuates->uneven_heating Yes solution_azeotrope Action: Collect initial fraction. Separate water, dry organic phase, and re-distill. azeotrope->solution_azeotrope solution_azeotrope->start Restart Process solution_high_boilers Action: Stop distillation. Check for sufficient anti-bumping granules. high_boilers->solution_high_boilers solution_uneven_heating Action: Ensure steady heating. Check column packing/insulation. Reduce distillation rate. uneven_heating->solution_uneven_heating

Caption: Troubleshooting logic for this compound distillation.

References

Technical Support Center: Catalyst Deactivation in Continuous Mesitylene Oxide Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during the continuous production of mesitylene (B46885) oxide.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of catalyst deactivation in continuous mesitylene oxide synthesis from acetone (B3395972)?

Catalyst deactivation in this process is primarily attributed to two main phenomena:

  • Coke Formation: The formation of carbonaceous deposits, or coke, on the catalyst surface is a common issue. These deposits physically block the active sites of the catalyst, leading to a rapid decline in activity. This is particularly prevalent with strongly acidic catalysts.[1][2]

  • Fouling by High-Boiling Byproducts: The aldol (B89426) condensation of acetone can produce higher molecular weight byproducts and polymers.[3][4] These heavy compounds can adsorb onto the catalyst surface, blocking pores and active sites, which results in a gradual decrease in catalyst performance. This is a known issue with ion exchange resins when using anhydrous acetone.[4]

Q2: My catalyst activity is decreasing rapidly. What is the likely cause and what can I do?

A rapid drop in catalyst activity, especially within the first few hours of operation, strongly suggests deactivation by coking.[2]

Troubleshooting Steps:

  • Confirm Operating Conditions: Ensure that the reaction temperature is within the optimal range for your specific catalyst. Excessively high temperatures can accelerate coke formation.

  • Analyze Feed Composition: The presence of impurities in the acetone feed can act as coke precursors.

  • Consider Co-feeding: Introducing a co-feed of an inert component like isopropanol (B130326) (IPA) can dilute the surface concentration of acetone, which has been shown to mitigate the formation of heavy byproducts and reduce coking.[2][5]

  • Catalyst Regeneration: If coking is confirmed, the catalyst will need to be regenerated. A common method is controlled oxidation to burn off the carbonaceous deposits.

Q3: Can I extend the lifetime of my ion exchange resin catalyst?

Yes, the active life of sulfonic-type ion exchange resin catalysts can be significantly extended. When using substantially anhydrous acetone, these resins are prone to deactivation by high-boiling byproducts.[4]

Solution:

  • Introduce Water to the Feed: The presence of a small amount of water (1-3% by weight) in the acetone feed can materially lengthen the active life of the resin catalyst to over 1,000 hours. While this may slightly decrease the initial reaction rate, it leads to higher overall yields and avoids frequent interruptions for catalyst regeneration.[4]

Q4: How can I regenerate my deactivated catalyst?

The appropriate regeneration method depends on the type of catalyst and the nature of the deactivation.

  • For Coked Catalysts (e.g., metal oxides, zeolites): A common and effective method is calcination in the presence of an oxidizing agent (e.g., air or a dilute oxygen stream) . This process burns off the coke deposits from the catalyst surface. The specific temperature and duration of the treatment will depend on the catalyst's thermal stability.[3][6]

  • For Fouled Ion Exchange Resins: Deactivated ion exchange resins can often be regenerated by washing with boiling water . This helps to desorb the high-boiling byproducts that are fouling the resin.[4]

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues related to catalyst deactivation.

Problem: Decreasing this compound Yield Over Time

Troubleshooting_Workflow start Start: Decreasing Yield Observed check_rate Is the deactivation rapid or gradual? start->check_rate rapid Rapid Deactivation (within hours) check_rate->rapid Rapid gradual Gradual Deactivation (over >24 hours) check_rate->gradual Gradual coking Likely Cause: Coking rapid->coking fouling Likely Cause: Fouling by heavy byproducts gradual->fouling check_temp Is reaction temperature too high? coking->check_temp check_feed Is feed anhydrous? fouling->check_feed reduce_temp Action: Reduce Temperature check_temp->reduce_temp Yes co_feed Action: Consider co-feeding IPA to dilute surface acetone check_temp->co_feed No regenerate_coke Action: Regenerate catalyst via oxidation/calcination reduce_temp->regenerate_coke co_feed->regenerate_coke end End: Monitor Performance regenerate_coke->end add_water Action: Add 1-3 wt% water to acetone feed check_feed->add_water Yes wash_resin Action: For ion exchange resins, wash with boiling water check_feed->wash_resin No add_water->end wash_resin->end

Quantitative Data Summary

Table 1: Catalyst Performance and Deactivation in Acetone Condensation

Catalyst TypeOperating Temperature (°C)Time on Stream (hours)Acetone Conversion (%)Key Observation on DeactivationReference
Sulfonic Polystyrene Resin130>1000Not specifiedStable with 1-3% water in feed; deactivates with anhydrous acetone.[4]
TiO2 (P25)250<1Drops by an order of magnitudeRapid deactivation due to coke formation when using pure acetone.[2]
TiO2 (P25) with IPA co-feed2503StableIPA co-feed mitigates deactivation.[2]
Zeolite HY190>7StableStable in liquid phase, but lower mesitylene yield.[1]
Amorphous Silica-Alumina (Siralox 30)220>7Not specifiedVery stable with no deactivation observed.[1]
Vanadium Phosphate (B84403) (V4+ phases)Not specifiedNot specifiedShort-livedDeactivation due to fouling by product polymerization.[3]

Experimental Protocols

Protocol 1: Catalyst Activity Testing in a Continuous Flow Fixed-Bed Reactor
  • Catalyst Preparation:

    • Press the catalyst powder into pellets, then crush and sieve to the desired particle size (e.g., 250–355 μm).[7][8]

    • Load a specific mass of the sieved catalyst (e.g., 200 mg) into a fixed-bed reactor (e.g., quartz tube with 8.0 mm inner diameter).[9]

  • Pre-treatment:

    • Heat the catalyst under an inert gas flow (e.g., helium) to a specified temperature (e.g., 300 °C) for a set duration (e.g., 30 minutes) to clean the surface.[7]

    • For certain catalysts like TiO2, a pre-reduction step with hydrogen may be necessary to remove impurities like sulfur.[10]

  • Reaction:

    • Set the reactor to the desired reaction temperature (e.g., 200-400 °C) and pressure.[7][9]

    • Introduce the acetone feed, typically vaporized in a heated transfer line, into the reactor at a controlled flow rate using a syringe pump. The acetone is carried by an inert gas like helium.[9]

    • Typical Weight Hourly Space Velocity (WHSV) can range from 4 h⁻¹ to higher values.[7]

  • Product Analysis:

    • Periodically sample the reactor effluent.

    • Analyze the product mixture using gas chromatography (GC) to determine the conversion of acetone and the selectivity to this compound and other products.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction Setup & Execution cluster_analysis Analysis prep1 Pelletize Catalyst prep2 Crush and Sieve prep1->prep2 prep3 Load into Reactor prep2->prep3 react1 Pre-treat Catalyst (Heat in Inert Gas) prep3->react1 react2 Set Temperature & Pressure react1->react2 react3 Introduce Acetone Feed react2->react3 react4 Run Continuously react3->react4 analysis1 Sample Effluent react4->analysis1 analysis2 GC Analysis analysis1->analysis2 analysis3 Calculate Conversion & Selectivity analysis2->analysis3

Protocol 2: Regeneration of Coked Catalyst by Oxidation
  • Reactor Setup: The regeneration can be performed in-situ in the same reactor used for the reaction.[11]

  • Purge:

    • Stop the acetone feed and purge the reactor with an inert gas (e.g., helium or nitrogen) at an elevated temperature (e.g., 150 °C) for approximately 30 minutes to remove any adsorbed reactants and products.[7][9]

  • Oxidation:

    • Introduce a controlled flow of an oxidizing gas mixture (e.g., 5% O₂ in helium) into the reactor.[7][9]

    • Increase the temperature gradually (e.g., 2.5 °C/min) to the target regeneration temperature (e.g., 450-550 °C).[7][11] The final temperature should be below the catalyst's sintering temperature.

    • Hold at the target temperature until the coke combustion is complete. This can be monitored by analyzing the off-gas for CO₂ using a mass spectrometer.[7][9]

  • Cool Down:

    • After regeneration, switch back to an inert gas flow and cool the reactor down to the reaction temperature before re-introducing the acetone feed.

Protocol 3: Characterization of Spent Catalyst by Temperature Programmed Oxidation (TPO)
  • Sample Preparation:

    • Carefully remove the spent (deactivated) catalyst from the reactor after the reaction.

  • TPO Analysis:

    • Place a known weight of the spent catalyst in the TPO analyzer (e.g., Micromeritics Autochem II).[7][9]

    • Pre-treat the sample by heating in an inert gas flow (e.g., helium at 20 mL/min) to 150 °C for 30 minutes to remove volatiles.[7][9]

    • Cool the sample to a lower temperature (e.g., room temperature).

    • Introduce a flow of an oxidizing gas mixture (e.g., 5% O₂ in helium at 20 mL/min).[7][9]

    • Ramp the temperature at a constant rate (e.g., 2.5 °C/min) up to a high temperature (e.g., 950 °C).[7][9]

    • Monitor the effluent gas for CO₂ using a mass spectrometer. The amount of CO₂ evolved is proportional to the amount of coke on the catalyst.

References

managing reaction equilibrium in mesitylene oxide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of mesitylene (B46885) oxide.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction pathway for mesitylene oxide synthesis from acetone (B3395972)?

A1: The synthesis of this compound (MO) from acetone is a two-step process. First, two molecules of acetone undergo a reversible aldol (B89426) condensation to form diacetone alcohol (DAA). Subsequently, DAA is dehydrated to yield this compound and water.[1] This entire process can be catalyzed by either acids or bases.

Q2: Why is the conversion of acetone to this compound often low?

A2: The low conversion rates, often around 15%, are primarily due to the thermodynamics of the reaction.[1] The initial aldol condensation of acetone to diacetone alcohol is a reversible reaction with an unfavorable equilibrium, meaning the equilibrium mixture naturally contains only a small amount of the DAA intermediate.[2]

Q3: What are the common side products in this compound synthesis?

A3: The most common side products are phorone and isophorone. These are formed through further condensation reactions of this compound with acetone. Using strong acid catalysts can sometimes lead to the formation of these higher-order condensation products.

Q4: How can I shift the reaction equilibrium to favor the formation of this compound?

A4: To drive the reaction towards the product, it is beneficial to remove one of the products as it is formed. In this synthesis, the continuous removal of water from the reaction mixture can shift the equilibrium to favor the formation of this compound.[3] Techniques like catalytic distillation are effective for this purpose as they combine reaction and separation in a single unit, allowing for the continuous removal of products.[4][5]

Q5: What is the role of acid versus base catalysts in this synthesis?

A5: Acid and base catalysts have different selectivities in this reaction.

  • Acid catalysts , such as acidic ion-exchange resins (e.g., Amberlyst-15), are generally more effective for the complete two-step synthesis of this compound from acetone. They exhibit high selectivity (80-90%) towards this compound.[1]

  • Base catalysts , on the other hand, are more selective for the formation of the intermediate, diacetone alcohol, and show lower selectivity towards this compound.[1] Homogeneous base catalysts like sodium hydroxide (B78521) can also promote the formation of polymeric side products.[2]

Troubleshooting Guide

Issue 1: Low Yield and Poor Acetone Conversion

Low yield is a frequent challenge in this compound synthesis, directly linked to the reaction's equilibrium limitations.

Potential Cause Troubleshooting Action Expected Outcome
Unfavorable Reaction EquilibriumImplement a method for in-situ water removal, such as using a Dean-Stark trap or molecular sieves.[3]Shifts the equilibrium towards the products, increasing the yield of this compound.
Insufficient Catalyst ActivityEnsure the catalyst is properly activated and has not been poisoned. For solid catalysts, ensure adequate mixing to overcome mass transfer limitations.Improved reaction rate and conversion.
Suboptimal TemperatureOptimize the reaction temperature. While higher temperatures can increase reaction rates, they may also favor side reactions or catalyst degradation.Enhanced conversion and selectivity for the desired product.
Inefficient CatalystConsider switching to a strong acid catalyst, like an acidic ion-exchange resin, which has been shown to have high selectivity for this compound.[1][6]Increased selectivity and overall yield of this compound.

G start Low this compound Yield check_equilibrium Is water being removed during the reaction? start->check_equilibrium implement_water_removal Implement in-situ water removal (e.g., Dean-Stark, molecular sieves) check_equilibrium->implement_water_removal No check_catalyst Is the catalyst active and appropriate? check_equilibrium->check_catalyst Yes implement_water_removal->check_catalyst optimize_catalyst Regenerate/replace catalyst. Consider a more selective catalyst (e.g., acid ion-exchange resin). check_catalyst->optimize_catalyst No check_conditions Are reaction conditions (temperature, pressure) optimal? check_catalyst->check_conditions Yes optimize_catalyst->check_conditions optimize_conditions Systematically vary temperature and pressure to find optimal conditions. check_conditions->optimize_conditions No end Yield Improved check_conditions->end Yes optimize_conditions->end

Issue 2: High Levels of Side Products (Phorone, Isophorone)

The formation of higher condensation products reduces the yield and complicates purification.

Potential Cause Troubleshooting Action Expected Outcome
Overly Aggressive Reaction ConditionsReduce the reaction temperature or shorten the reaction time.Minimize further condensation reactions.
High Catalyst AcidityIf using a strong acid, consider a catalyst with milder acidity.Reduced formation of higher oligomers.
High Reactant ConcentrationIn batch processes, consider a semi-batch approach with gradual acetone addition.Maintain a lower concentration of reactants that can form side products.

Data Presentation

Table 1: Comparison of Acidic and Basic Ion-Exchange Resins in this compound Synthesis

Catalyst TypeAcetone Conversion (%)Selectivity towards this compound (%)Selectivity towards Diacetone Alcohol (%)
Acidic Resins~1580 - 90Low
Basic Resins~150.9 - 11.089.0 - 99.1
Data adapted from a study on the liquid-phase synthesis of this compound from pure acetone.[1]

Experimental Protocols

Protocol 1: Dehydration of Diacetone Alcohol using Iodine Catalyst

This protocol focuses on the second step of the synthesis, the dehydration of DAA.[7]

Materials:

  • Crude diacetone alcohol (~1100 g, 9.5 moles)

  • Iodine (0.1 g)

  • Anhydrous calcium chloride

  • 1 L round-bottomed flask

  • Glinsky fractionating column

  • Condenser and distillation apparatus

  • Separatory funnel

Procedure:

  • Set up the distillation apparatus with the 1 L round-bottomed flask and the Glinsky fractionating column.

  • Place the crude diacetone alcohol and 0.1 g of iodine into the flask.

  • Begin distillation at a steady, slow rate.

  • Collect the distillate in three fractions:

    • Fraction I: 56–80°C (mainly acetone with some this compound and water)

    • Fraction II: 80–126°C (separates into two layers: water and crude this compound)

    • Fraction III: 126–131°C (pure this compound)

  • While Fraction III is distilling, separate the aqueous layer from Fraction II using a separatory funnel.

  • Dry the crude this compound from Fraction II with anhydrous calcium chloride.

  • Redistill the dried crude this compound, collecting the pure fraction boiling between 126° and 130°C.

  • Combine this with Fraction III from the initial distillation. The expected yield is approximately 650 g.

G cluster_setup Apparatus Setup cluster_reaction Reaction & Distillation cluster_purification Purification setup Assemble distillation apparatus: 1L flask, Glinsky column, condenser charge_flask Charge flask with crude DAA and Iodine setup->charge_flask distill Distill slowly and steadily charge_flask->distill collect_fractions Collect three fractions based on boiling point distill->collect_fractions separate Separate aqueous layer from Fraction II collect_fractions->separate dry Dry crude MO with CaCl2 separate->dry redistill Redistill dried MO dry->redistill combine Combine pure fractions redistill->combine

Protocol 2: One-Step Synthesis in a Continuous Flow Reactor

This protocol describes a continuous process for producing this compound directly from acetone.[3][8]

Materials:

  • Acetone (with 1-3% water by weight)[8]

  • Solid acid catalyst (e.g., sulfonic-type ion exchange resin)

  • Fixed-bed reactor

  • Molecular sieve adsorption tank for dehydration

  • Rectification system for separation

Procedure:

  • Pack the fixed-bed reactor with the solid acid catalyst.

  • Feed the acetone-water mixture into the reactor at a controlled flow rate (volume space velocity of 0.5h⁻¹ to 2.0h⁻¹).

  • Maintain the reactor at a temperature of 100–150°C and a pressure of 0.8–1.5 MPa.[3]

  • The product stream from the reactor, containing this compound, water, and unreacted acetone, is passed through a molecular sieve adsorption tank to remove the water.

  • The dehydrated organic phase is then fed into a rectification system.

  • Unreacted acetone is separated and recycled back to the reactor feed.

  • The final this compound product is collected from the bottom of the rectification column.

Reaction Pathway and Side Reactions

The synthesis of this compound is an equilibrium-driven process with the potential for side reactions. Understanding these pathways is crucial for optimizing the reaction conditions.

reaction_pathway acetone 2x Acetone daa Diacetone Alcohol (DAA) acetone->daa Aldol Condensation (reversible) mo This compound (MO) daa->mo Dehydration water1 H2O acetone2 + Acetone phorone Phorone / Isophorone water2 H2O

References

Technical Support Center: Prevention of High-Boiling Point Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize the formation of high-boiling point byproducts in your chemical reactions. By optimizing reaction conditions and understanding potential side reactions, you can improve product purity, simplify purification processes, and enhance overall reaction efficiency.

Frequently Asked questions (FAQs)

Q1: What are high-boiling point byproducts and why are they problematic?

A1: High-boiling point byproducts are undesirable substances formed during a chemical reaction that have a significantly higher boiling point than the desired product. These impurities can be challenging to remove using standard distillation techniques, often requiring more complex and costly purification methods like column chromatography. Their presence can negatively impact the yield and purity of the final product, which is particularly critical in the pharmaceutical industry where high purity is a stringent requirement.

Q2: What are the primary causes for the formation of high-boiling point byproducts?

A2: The formation of high-boiling point byproducts is often a result of side reactions occurring in parallel with the desired transformation. Common causes include:

  • High Reaction Temperatures: Elevated temperatures can provide the necessary activation energy for undesired reaction pathways, leading to thermal decomposition of reactants or products, or promoting side reactions like polymerization.

  • Suboptimal Catalyst Selection: The choice of catalyst can significantly influence reaction selectivity. An inappropriate catalyst may promote side reactions or lack the desired selectivity for the main product.

  • Incorrect Reactant Concentration or Stoichiometry: The ratio of reactants can be crucial. An excess of one reactant might lead to the formation of byproducts through secondary reactions.

  • Prolonged Reaction Times: Allowing a reaction to proceed for too long can lead to the degradation of the desired product or the formation of secondary byproducts.

  • Presence of Impurities: Impurities in starting materials or solvents can sometimes act as catalysts for unwanted side reactions.

Q3: How can I proactively minimize the formation of high-boiling point byproducts?

A3: A proactive approach to reaction optimization is key. Consider the following strategies:

  • Thorough Literature Review: Before starting an experiment, conduct a comprehensive literature search to understand potential side reactions and established methods for their prevention for the specific reaction class.

  • Reaction Condition Screening: Systematically screen key reaction parameters such as temperature, solvent, catalyst, and reactant concentrations to identify the optimal conditions that maximize the yield of the desired product while minimizing byproduct formation.

  • In-Process Monitoring: Utilize analytical techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress and detect the formation of byproducts in real-time. This allows for timely adjustments to the reaction conditions.

  • Purification of Starting Materials: Ensure the purity of your reactants and solvents to eliminate potential catalysts for side reactions.

Troubleshooting Guides

This section provides specific troubleshooting guidance for common issues related to the formation of high-boiling point byproducts in various reaction types.

Guide 1: High-Boiling Byproducts in Esterification Reactions

Issue: Formation of dark, tar-like, high-boiling residues during acid-catalyzed esterification.

Possible Cause: Dehydration and subsequent polymerization or degradation of the alcohol or carboxylic acid at elevated temperatures, catalyzed by strong acid.

Troubleshooting Steps:

  • Lower the Reaction Temperature: High temperatures can promote side reactions. Evaluate if a lower temperature, even with a longer reaction time, can reduce the formation of byproducts.

  • Use a Milder Catalyst: Instead of strong mineral acids like sulfuric acid, consider using a solid acid catalyst (e.g., Amberlyst-15) or a milder Lewis acid.

  • Optimize Catalyst Loading: Use the minimum effective amount of catalyst to avoid excessive side reactions.

  • Remove Water As It Forms: The water generated during esterification can be removed using a Dean-Stark apparatus or by adding a dehydrating agent. This can help drive the equilibrium towards the product and may allow for the use of milder reaction conditions.[1]

  • Control the Addition of Reactants: In some cases, slow addition of one reactant to the other can help maintain a low concentration of the added reactant and suppress side reactions.

Guide 2: Oligomerization/Polymerization in Cross-Coupling Reactions (e.g., Heck Reaction)

Issue: Formation of high-molecular-weight oligomers or polymers as byproducts in a Heck coupling reaction.

Possible Cause: Self-coupling of the starting materials or polymerization of the alkene reactant or product, often promoted by high catalyst loading or temperature.

Troubleshooting Steps:

  • Optimize Catalyst Loading: Use the lowest effective concentration of the palladium catalyst. High catalyst concentrations can sometimes lead to undesired side reactions.

  • Screen Ligands: The choice of ligand can have a significant impact on the selectivity and stability of the catalyst. A more sterically hindered or electron-rich ligand might suppress side reactions.

  • Control the Reaction Temperature: Run the reaction at the lowest temperature that provides a reasonable reaction rate.

  • Adjust the Base: The choice and amount of base can influence the reaction outcome. A weaker base or a different type of base might be beneficial.

  • Use a Phase-Transfer Catalyst: In some systems, a phase-transfer catalyst can improve the reaction efficiency and reduce side products.

Guide 3: Formation of Poly-acylated Products in Friedel-Crafts Acylation

Issue: Formation of di- or poly-acylated products, which have significantly higher boiling points than the mono-acylated product.

Possible Cause: The mono-acylated product is often more reactive than the starting material and can undergo a second acylation reaction.

Troubleshooting Steps:

  • Control Stoichiometry: Use a stoichiometric amount or a slight excess of the acylating agent. A large excess will favor poly-acylation.

  • Reverse Addition: Add the substrate to the acylating agent/Lewis acid mixture. This ensures that the concentration of the more reactive mono-acylated product is kept low.

  • Lower the Reaction Temperature: Friedel-Crafts acylations are often exothermic. Running the reaction at a lower temperature can improve selectivity.

  • Choose a Milder Lewis Acid: A less reactive Lewis acid (e.g., ZnCl₂ instead of AlCl₃) may provide better selectivity for the mono-acylated product.

Data Presentation

The following tables summarize quantitative data from various studies on how reaction parameters can influence the formation of byproducts.

Table 1: Effect of Temperature and Catalyst on Friedel-Crafts Acylation of Anisole

CatalystTemperature (°C)Conversion (%)ortho/para Ratio of MethoxybenzophenoneReference
Cu(OTf)₂801004/96[2]
Zn(OTf)₂80100-[2]
Sn(OTf)₂80100-[2]
Sc(OTf)₃80100-[2]
AlCl₃0 - 45UnaffectedUnaffected[3]
AlCl₃83Significantly IncreasedUnaffected[3]

Table 2: Impact of Reactant Ratio on Fischer Esterification Yield

Acetic Acid (equivalents)Ethanol (equivalents)Ester Yield (%)Reference
1165[1]
11097[1]
110099[1]

Experimental Protocols

Protocol 1: Optimized Fischer Esterification to Minimize High-Boiling Byproducts

This protocol describes a general procedure for esterification that aims to minimize the formation of high-boiling byproducts by controlling the reaction conditions and removing water as it is formed.

Materials:

  • Carboxylic acid

  • Alcohol (used in excess)

  • Solid acid catalyst (e.g., Amberlyst-15) or a catalytic amount of a strong acid (e.g., H₂SO₄)

  • Anhydrous sodium sulfate

  • Solvent (if necessary, e.g., toluene (B28343) for azeotropic removal of water)

  • Dean-Stark apparatus (optional)

  • Round-bottom flask, condenser, heating mantle, magnetic stirrer

Procedure:

  • Setup: Assemble a round-bottom flask with a magnetic stirrer, a condenser, and a heating mantle. If using a Dean-Stark apparatus for water removal, assemble it between the flask and the condenser.

  • Charging Reactants: To the flask, add the carboxylic acid, a significant excess of the alcohol (e.g., 5-10 equivalents), and the acid catalyst. If using a solvent for azeotropic distillation, add it at this stage.

  • Reaction: Heat the reaction mixture to a gentle reflux. If using a Dean-Stark apparatus, you will observe the co-distillation of water and the solvent. The water will separate at the bottom of the trap.

  • Monitoring: Monitor the progress of the reaction by TLC or GC. The reaction is typically complete when the starting carboxylic acid is no longer detectable.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If a solid catalyst was used, filter it off.

    • If a mineral acid was used, neutralize it by washing the reaction mixture with a saturated solution of sodium bicarbonate. Be cautious as CO₂ evolution can cause pressure buildup.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude ester.

  • Purification: Purify the crude ester by distillation or column chromatography if necessary.

Visualizations

The following diagrams illustrate key concepts and workflows for preventing the formation of high-boiling point byproducts.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_analysis Analysis of Reaction Conditions cluster_solutions Potential Solutions cluster_verification Verification Problem High-Boiling Byproduct Detected Temp High Temperature? Problem->Temp Catalyst Inappropriate Catalyst? Temp->Catalyst No LowerTemp Lower Reaction Temperature Temp->LowerTemp Yes Concentration High Reactant Concentration? Catalyst->Concentration No ScreenCatalysts Screen Different Catalysts/Ligands Catalyst->ScreenCatalysts Yes Time Excessive Reaction Time? Concentration->Time No OptimizeConc Optimize Reactant Stoichiometry/Concentration Concentration->OptimizeConc Yes ReduceTime Reduce Reaction Time / Monitor Closely Time->ReduceTime Yes Verify Analyze Product Purity (GC, HPLC, NMR) LowerTemp->Verify ScreenCatalysts->Verify OptimizeConc->Verify ReduceTime->Verify Success Byproduct Minimized Verify->Success Successful Failure Problem Persists Verify->Failure Unsuccessful Failure->Temp Re-evaluate

Caption: A logical workflow for troubleshooting the formation of high-boiling byproducts.

Esterification_Byproducts cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products cluster_byproducts High-Boiling Byproducts RCOOH Carboxylic Acid Ester Desired Ester RCOOH->Ester Polymer Polymerization/ Degradation Products RCOOH->Polymer ROH Alcohol ROH->Ester ROH->Polymer Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Ester Catalyst->Polymer Heat Heat Heat->Ester Heat->Polymer Water Water Ester->Water

Caption: Signaling pathway illustrating the desired esterification reaction and the competing pathway leading to high-boiling byproducts.

References

Technical Support Center: Separation of the Mesitylene Oxide-Water Azeotrope

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the separation of the mesitylene (B46885) oxide-water azeotrope.

Frequently Asked Questions (FAQs)

Q1: What is the mesitylene oxide-water azeotrope and what are its properties?

An azeotrope is a mixture of two or more liquids whose proportions cannot be altered by simple distillation.[1] When boiled, the vapor has the same composition as the liquid. The this compound-water mixture forms a minimum boiling point azeotrope, meaning it boils at a temperature lower than either of its individual components.[2][3] This property makes separating the two substances by conventional distillation challenging.

Key Properties of the Azeotrope and its Components

PropertyValue
Azeotrope Boiling Point91.5 - 91.8°C[2][3][4]
Azeotrope Composition~69% Mesityl Oxide, ~31% Water (by weight)[2][3]
Pure Mesityl Oxide Boiling Point129 - 132°C[5][6]
Pure Water Boiling Point100°C
Mesityl Oxide Solubility in WaterApprox. 3% (1 part in 30 parts water)[7][8]

Q2: Why can't I separate mesityl oxide and water with simple fractional distillation?

Because the mixture forms an azeotrope, its liquid and vapor phases have the same composition at its boiling point.[1] This means that as you distill the mixture, the vapor that is produced and subsequently condensed has the same mesityl oxide-to-water ratio as the liquid left in the boiling flask. No separation is achieved, regardless of the efficiency of the distillation column.

G cluster_logic Logic of Azeotropic Behavior A Mesityl Oxide + Water Mixture B Heating to Boiling Point (~91.8°C) A->B Distill C Azeotropic Vapor (Constant Composition) B->C D Condensate (Same Composition as Liquid) C->D E Separation Fails D->E

Caption: Logical flow showing why simple distillation fails for azeotropes.

Q3: What are the primary methods to break the this compound-water azeotrope?

The most common and industrially applied method is Heterogeneous Azeotropic Distillation . This technique takes advantage of the fact that after the azeotrope is distilled and condensed, it separates into two immiscible liquid layers: an upper, mesityl oxide-rich organic layer and a lower, water-rich aqueous layer.[3][9] These layers can then be physically separated.

Other advanced methods include:

  • Salting Out / Extractive Distillation : Involves adding a third component (a salt or a high-boiling solvent) to alter the relative volatilities of mesityl oxide and water, thereby breaking the azeotrope.[10][11]

  • Liquid-Liquid Extraction (LLE) : Uses a solvent in which mesityl oxide has high solubility and which is immiscible with water to extract it from the aqueous phase.[12][13]

  • Pervaporation : A membrane-based technique that separates components by allowing one (typically water) to diffuse through a selective membrane while retaining the other.[14][15]

Q4: What are the common impurities found in crude mesityl oxide?

Crude mesityl oxide, often produced from the dehydration of diacetone alcohol, can contain several impurities.[16] These include:

  • Unreacted diacetone alcohol[9]

  • Acetone[9]

  • Phorone (a self-condensation product of acetone)[7]

  • Water (dissolved in the organic phase)[9]

Troubleshooting Guide

Problem: After distillation and condensation, the mixture does not separate into two clear layers.

  • Potential Cause 1: Incorrect Composition. The distilled mixture may not be at the azeotropic composition, preventing the formation of a second phase upon cooling.

  • Troubleshooting Action: Ensure sufficient water is present in the distillation flask to form the azeotrope. In continuous systems, a portion of the separated aqueous layer is often recycled back to the distillation column to maintain the water balance.[9]

  • Potential Cause 2: Presence of Impurities. Contaminants from the initial reaction, such as unreacted starting materials or surfactants, can act as emulsifiers, preventing the layers from separating cleanly.

  • Troubleshooting Action: Analyze the crude mixture for impurities. Consider a pre-purification step or wash the condensed mixture with brine to help break any emulsions.

Problem: The separated mesityl oxide (organic) layer is cloudy or has a high water content.

  • Potential Cause: Mutual Solubility. Mesityl oxide and water have some mutual solubility. The organic phase will naturally be saturated with water (approx. 3%).[8][9]

  • Troubleshooting Action: To achieve higher purity, the separated mesityl oxide layer must be dried. Use a suitable drying agent like anhydrous calcium chloride, followed by a final fractional distillation of the dried organic phase.[16]

Problem: A significant amount of mesityl oxide is lost in the aqueous layer.

  • Potential Cause: Inefficient Separation. While the solubility of mesityl oxide in water is low, losses can be substantial with large volumes of water. The aqueous phase can contain up to 3% mesityl oxide.[9]

  • Troubleshooting Action 1 (Batch Process): Perform a back-extraction of the aqueous layer with a small amount of a suitable organic solvent (e.g., ethyl acetate, MIBK) to recover the dissolved product.

  • Troubleshooting Action 2 (Continuous Process): As is common in industrial setups, recycle the aqueous layer back to the distillation column. This ensures that the mesityl oxide in this stream is eventually distilled again as part of the azeotrope and recovered.[9]

Problem: The final yield of pure mesityl oxide is low.

  • Potential Cause 1: Incomplete Reaction. If the mesityl oxide is generated in-situ, the preceding reaction (e.g., dehydration of diacetone alcohol) may be incomplete.[16]

  • Troubleshooting Action: Optimize the reaction conditions (catalyst, temperature, reaction time) before proceeding to distillation.

  • Potential Cause 2: Mechanical Losses. Product can be lost during transfers, in the aqueous phase, or by leaving a significant amount in the distillation residue.

  • Troubleshooting Action: Ensure efficient phase separation in the decanter and consider a solvent wash of the aqueous layer to recover dissolved product. Distill the crude product to completion, monitoring the temperature carefully.[16]

G start Issue: Poor Phase Separation After Condensation q1 Are two distinct layers visible? start->q1 a1_yes Action: Allow more time for separation. Consider gentle centrifugation if stable emulsion. q1->a1_yes Yes, two layers a1_no Cause: Not at azeotropic composition or high level of emulsifying impurity. q1->a1_no Yes, but only one q2 Is the interface cloudy or emulsified? q1->q2 No sol2 Solution: Ensure sufficient water in reboiler for azeotrope formation. Analyze for impurities. a1_no->sol2 a2_yes Cause: Impurities acting as surfactants. q2->a2_yes Yes a2_no Outcome: Clean separation. Proceed to drying step. q2->a2_no No sol1 Solution: Add brine (salting out) to break emulsion. a2_yes->sol1

Caption: Troubleshooting flowchart for poor phase separation issues.

Experimental Protocols

Key Experiment: Separation by Heterogeneous Azeotropic Distillation

This protocol describes the most common method for separating the mesityl oxide-water azeotrope on a lab scale. It relies on distilling the azeotrope, condensing it, and separating the resulting immiscible layers.

Methodology:

  • Apparatus Setup : Assemble a distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed), a distillation head with a thermometer, a condenser, and a collection vessel. For continuous separation, a Dean-Stark trap or a specialized decanter can be used as the collection vessel.

  • Charge the Flask : To the round-bottom flask, add the crude mixture containing mesityl oxide and water. If starting from a reaction mixture (e.g., dehydration of diacetone alcohol), this may also contain a catalyst and other byproducts.[16] Ensure enough water is present to form the azeotrope (at least 31g of water for every 69g of mesityl oxide).

  • Distillation :

    • Heat the flask using a heating mantle.

    • The mixture will begin to boil. The vapor temperature should stabilize at the azeotrope's boiling point, approximately 91-92°C.[4]

    • Collect the distillate, which is the condensed azeotrope.

  • Phase Separation (Decantation) :

    • Transfer the collected distillate to a separatory funnel.

    • Upon standing, the condensate will separate into two layers: a top organic layer (mesityl oxide saturated with water) and a bottom aqueous layer (water saturated with mesityl oxide).[3]

    • Carefully drain the lower aqueous layer.

  • Purification of Organic Layer :

    • The separated organic layer still contains dissolved water.[9]

    • Dry this layer using a suitable drying agent, such as anhydrous calcium chloride or magnesium sulfate.[16]

    • After drying, decant or filter the liquid to remove the drying agent.

  • Final Purification :

    • Perform a final fractional distillation on the dried organic liquid.

    • Collect the fraction that distills at the boiling point of pure mesityl oxide (~129-131°C).[16] This will yield purified, anhydrous mesityl oxide. Discard any initial low-boiling fractions or high-boiling residue.

G cluster_workflow Workflow: Heterogeneous Azeotropic Distillation A 1. Distillation Column (Crude Mesityl Oxide + Water) B Azeotropic Vapor (~92°C) A->B Heat C 2. Condenser B->C D Liquid Condensate (Two Phases) C->D E 3. Decanter / Separatory Funnel D->E F 4a. Organic Layer (Wet Mesityl Oxide) E->F G 4b. Aqueous Layer (Contains ~3% Mesityl Oxide) E->G H 5. Drying Agent (e.g., CaCl2) F->H K Recycle to Column (Optional) G->K I 6. Final Distillation H->I J Pure Mesityl Oxide (~130°C) I->J K->A

Caption: Experimental workflow for separating the azeotrope via distillation and decantation.

References

Validation & Comparative

Spectroscopic Analysis of Mesitylene Oxide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic properties of mesitylene (B46885) oxide with two alternative α,β-unsaturated ketones: 3-penten-2-one (B1195949) and 4-hexen-3-one. The data presented is crucial for the identification, characterization, and quality control of these compounds in research and development settings.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for mesitylene oxide, 3-penten-2-one, and 4-hexen-3-one.

¹H NMR Spectral Data (CDCl₃)
CompoundChemical Shift (δ, ppm) and MultiplicityAssignment
This compound 6.09 (s)C=CH
2.16 (s)CH₃-C=
2.14 (s)CH₃-C=O
1.89 (s)(CH₃)₂C=
3-Penten-2-one 6.84 (dq, J = 15.8, 6.9 Hz)=CH-CH₃
6.08 (dq, J = 15.8, 1.7 Hz)-CO-CH=
2.24 (s)CH₃-CO-
1.89 (dd, J = 6.9, 1.7 Hz)=CH-CH₃
4-Hexen-3-one 6.79 (dt, J = 15.7, 6.9 Hz)=CH-CH₃
6.07 (d, J = 15.7 Hz)-CO-CH=
2.54 (q, J = 7.4 Hz)-CO-CH₂-
1.87 (d, J = 6.9 Hz)=CH-CH₃
1.07 (t, J = 7.4 Hz)-CH₂-CH₃
¹³C NMR Spectral Data (CDCl₃)
CompoundChemical Shift (δ, ppm)Assignment
This compound 197.48C=O
154.12(CH₃)₂C =
123.70=CH
30.98CH₃-C=O
26.85(CH₃)₂C=
19.88(CH₃)₂C=
3-Penten-2-one 198.4C=O
144.1=CH-CH₃
131.9-CO-CH=
26.9CH₃-CO-
18.2=CH-CH₃
4-Hexen-3-one 200.8C=O
143.1=CH-CH₃
131.7-CO-CH=
35.5-CO-CH₂-
18.2=CH-CH₃
8.2-CH₂-CH₃
Infrared (IR) Spectral Data (Neat)
CompoundWavenumber (cm⁻¹)Assignment
This compound ~2976, 2939, 2915C-H stretch (sp³)[1]
~1690C=O stretch (α,β-unsaturated ketone)[1]
~1620C=C stretch[1]
3-Penten-2-one ~2920C-H stretch (sp³)
~1674C=O stretch (α,β-unsaturated ketone)
~1630C=C stretch
4-Hexen-3-one ~2975C-H stretch (sp³)
~1698C=O stretch (α,β-unsaturated ketone)
~1674C=C stretch
Mass Spectrometry (MS) Data (Electron Ionization)
CompoundMajor m/z Peaks
This compound 98 (M⁺), 83, 55, 43, 29[2]
3-Penten-2-one 84 (M⁺), 69, 43, 41
4-Hexen-3-one 98 (M⁺), 69, 57, 41, 29

Experimental Protocols

Detailed methodologies for the spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-20 mg of the liquid sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

    • Vortex the vial to ensure a homogeneous solution.

    • Transfer the solution to a 5 mm NMR tube.[3]

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field strength.

    • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

    • Number of Scans: 16 to 64, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: -2 to 12 ppm.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: 2 seconds.

    • Spectral Width: 0 to 220 ppm.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

    • Integrate the signals for ¹H NMR spectra.

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid Film):

    • Place one to two drops of the neat liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

    • Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.

    • Mount the salt plates in the spectrometer's sample holder.

  • Instrument Parameters (FTIR):

    • Scan Range: 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16 to 32.

    • Mode: Transmittance.

  • Data Acquisition:

    • Record a background spectrum of the empty salt plates.

    • Record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction (GC-MS):

    • Dilute the liquid sample in a volatile solvent (e.g., dichloromethane (B109758) or methanol) to a concentration of approximately 1 mg/mL.

    • Inject 1 µL of the diluted sample into the gas chromatograph.

  • Gas Chromatography (GC) Parameters:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

    • Mass Range: m/z 35-350.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺).

    • Analyze the fragmentation pattern to aid in structural elucidation and confirmation.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid organic compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis cluster_interpretation Interpretation & Reporting Sample Liquid Sample Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR_Acq NMR Spectrometer Prep_NMR->NMR_Acq IR_Acq FTIR Spectrometer Prep_IR->IR_Acq MS_Acq GC-MS System Prep_MS->MS_Acq Process_NMR FT, Phasing, Calibration, Integration NMR_Acq->Process_NMR Process_IR Background Correction, Peak Picking IR_Acq->Process_IR Process_MS Library Search, Fragmentation Analysis MS_Acq->Process_MS Interpret Structure Elucidation & Comparison Process_NMR->Interpret Process_IR->Interpret Process_MS->Interpret Report Generate Spectroscopic Report Interpret->Report

Caption: General workflow for spectroscopic analysis of liquid organic compounds.

References

A Comparative Guide to Mesitylene Oxide and Isophorone as Industrial Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of industrial solvents, both mesitylene (B46885) oxide and isophorone (B1672270) hold significant importance, particularly in formulations for coatings, inks, adhesives, and specialty chemicals. This guide provides an objective comparison of their performance characteristics, supported by available data and standardized experimental protocols, to aid in solvent selection for specific research and development applications.

Executive Summary

Mesitylene oxide and isophorone are both ketone-based solvents derived from acetone.[1][2] While they share some similarities in their applications, their distinct physical and chemical properties lead to different performance profiles. Isophorone is a high-boiling, slow-evaporating solvent known for its excellent solvency for a wide range of resins.[3][4] this compound is a more volatile, faster-evaporating solvent, also with good solvency power.[2][5] The choice between the two often depends on the desired drying time, viscosity reduction, and compatibility with other formulation components.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound and isophorone is presented in the table below for easy comparison. These properties are critical in determining the behavior and performance of the solvents in various applications.

PropertyThis compoundIsophorone
Molecular Formula C₆H₁₀OC₉H₁₄O
Molecular Weight ( g/mol ) 98.14138.21[6]
Appearance Colorless to light yellow, oily liquid[5][7]Colorless to yellow liquid[4]
Odor Strong peppermint or honey-like[5][8]Pungent, camphor-like[4][9]
Boiling Point (°C) 129[8]215.2[4][6]
Melting Point (°C) -53-8.1[4]
Flash Point (°C, closed cup) 31[2]87.8[4]
Density (g/cm³ at 20°C) 0.8550.9229[4]
Viscosity (cps at 20°C) ~0.62.6[4][6]
Surface Tension (dynes/cm at 20°C) ~22.932.3[9]
Evaporation Rate (n-BuAc = 1) Not specified0.02[4]
Kauri-Butanol (KB) Value Not specified97[10]
Water Solubility ( g/100 mL at 20°C) ~2.3Limited[3]
Hansen Solubility Parameters (MPa½)
* δd (Dispersion)16.416.6
δp (Polar)8.28.2
δh (Hydrogen Bonding)*6.17.4

Performance Comparison

Solvency Power

Hansen Solubility Parameters (HSP) provide a more detailed understanding of a solvent's compatibility with a given polymer. The parameters for both solvents are quite similar, with isophorone having a slightly higher hydrogen bonding component, which may influence its interaction with specific resins.

Evaporation Rate

The rate of evaporation is a critical factor in applications such as coatings, where it affects drying time, film formation, and final appearance.[12] Isophorone has a very slow evaporation rate (0.02 relative to n-butyl acetate), which is advantageous in applications requiring a long open time for brushing or rolling, and contributes to good flow and leveling of coatings.[3][4] this compound is a more volatile solvent with a faster evaporation rate, making it suitable for applications where quick drying is desired.

Experimental Protocols

To provide a framework for direct comparison of these solvents in a laboratory setting, the following are summaries of key standardized experimental protocols.

Solvency Power: Kauri-Butanol Value (ASTM D1133)

This test method determines the relative solvent power of hydrocarbon solvents.[13]

Methodology:

  • A standard solution of kauri resin in n-butanol is prepared.

  • 20 g of the kauri-butanol solution is placed in a flask.

  • The solvent being tested is titrated into the flask with constant swirling.

  • The endpoint is reached when the solution becomes turbid to a defined degree, obscuring the view of 10-point print placed underneath the flask.[13]

  • The volume of solvent required to reach the endpoint is the Kauri-Butanol value.[13]

Evaporation Rate (ASTM D3539)

This test method determines the rate of evaporation of volatile liquids using a Shell Thin-Film Evaporometer.[14]

Methodology:

  • A specified volume of the solvent is dispensed onto a filter paper disk suspended from a sensitive balance inside a cabinet.[14]

  • Dried air is passed through the cabinet at a controlled rate and temperature.[14]

  • The weight loss of the solvent over time is recorded.

  • The evaporation rate is determined and can be reported relative to a standard solvent like n-butyl acetate.[14]

Resin Compatibility (ASTM D6038)

This test method assesses the compatibility of a resin with a solvent by determining the precipitation temperature (cloud point).[15]

Methodology:

  • A mixture of the resin and solvent (typically 10% resin by weight) is prepared in a test tube.

  • The mixture is heated and stirred until the resin is completely dissolved.

  • The solution is then allowed to cool.

  • The temperature at which the solution becomes cloudy or hazy due to resin precipitation is recorded as the precipitation temperature.[15] A lower precipitation temperature indicates better compatibility.[15]

Visualizing Logical Relationships and Workflows

To further aid in the understanding of solvent selection and evaluation, the following diagrams, created using the DOT language, illustrate key logical relationships and experimental workflows.

Solvent_Selection_Factors cluster_properties Solvent Properties cluster_application Application Requirements cluster_safety Safety & Environmental Solvency Solvency Power (KB Value, HSP) Solvent_Choice Optimal Solvent Choice Solvency->Solvent_Choice Evaporation Evaporation Rate Evaporation->Solvent_Choice Viscosity Viscosity Viscosity->Solvent_Choice Surface_Tension Surface Tension Surface_Tension->Solvent_Choice Drying_Time Drying Time Drying_Time->Solvent_Choice Flow_Leveling Flow & Leveling Flow_Leveling->Solvent_Choice Resin_Compatibility Resin Compatibility Resin_Compatibility->Solvent_Choice Toxicity Toxicity Toxicity->Solvent_Choice Flash_Point Flash Point Flash_Point->Solvent_Choice VOC VOC Content VOC->Solvent_Choice

Caption: Factors influencing industrial solvent selection.

Solvent_Performance_Workflow start Start: Select Solvents (this compound vs. Isophorone) prepare_formulations Prepare Coating Formulations (Identical except for solvent) start->prepare_formulations solvency_test Evaluate Solvency (e.g., Resin Dissolution Time) prepare_formulations->solvency_test viscosity_measurement Measure Formulation Viscosity prepare_formulations->viscosity_measurement end End: Compare Performance Data solvency_test->end application Apply Coatings to Substrate viscosity_measurement->application drying_test Measure Drying Time (Set-to-touch, Through-dry) application->drying_test film_properties Evaluate Dried Film Properties (Gloss, Hardness, Adhesion) drying_test->film_properties film_properties->end

Caption: Experimental workflow for comparing solvent performance in coatings.

Conclusion

Both this compound and isophorone are effective industrial solvents with distinct advantages. Isophorone's high solvency and slow evaporation rate make it ideal for high-performance coatings and inks where a smooth finish and long workability are crucial.[3] this compound, with its faster evaporation, is better suited for applications requiring quicker drying times. The choice between them will ultimately be dictated by the specific requirements of the formulation and the end-use application. The provided data and experimental protocols offer a solid foundation for making an informed decision.

References

A Comparative Analysis of Mesityl Oxide and Other α,β-Unsaturated Ketones in Michael Additions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Michael addition, a cornerstone of carbon-carbon bond formation in organic synthesis, offers a versatile method for creating complex molecular architectures. The choice of the Michael acceptor, typically an α,β-unsaturated carbonyl compound, is critical in determining the reaction's efficiency, yield, and stereochemical outcome. This guide provides an objective comparison of mesityl oxide's performance in Michael additions against other commonly employed α,β-unsaturated ketones: chalcone (B49325), 2-cyclohexenone, and methyl vinyl ketone. This analysis is supported by experimental data and detailed protocols to aid researchers in selecting the optimal substrate for their synthetic needs.

Performance Comparison in Michael Additions

The reactivity of α,β-unsaturated ketones in Michael additions is governed by a combination of electronic and steric factors. Electron-withdrawing groups enhance the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack. Conversely, steric hindrance around the β-carbon or the carbonyl group can impede the approach of the nucleophile, thereby reducing the reaction rate.

Michael AcceptorNucleophileCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Mesityl Oxide Diethyl malonateSodium ethoxideEthanol (B145695)Reflux267-85 (of subsequent cyclized product, dimedone)[1]
Chalcone Diethyl malonateNiCl₂ / (-)-SparteineToluene25590[2]
2-Cyclohexenone Dimethyl malonateHeterobimetallic ComplexTHF244690[3]
Methyl Vinyl Ketone Diethyl malonateEthoxideNot specifiedNot specifiedNot specifiedGood yield (product cyclized)[4]

Key Observations:

  • Mesityl Oxide: As a sterically hindered α,β-unsaturated ketone with two methyl groups at the β-position, mesityl oxide generally requires more forcing reaction conditions, such as refluxing in ethanol with a strong base like sodium ethoxide, to achieve high conversion.[1] The steric bulk around the double bond makes it a less reactive Michael acceptor compared to unhindered ketones.

  • Chalcone: Chalcones, with aromatic substituents on the α- and β-carbons, are effective Michael acceptors. The reaction with diethyl malonate can proceed under milder conditions, often at room temperature, and can be catalyzed by various systems, including organocatalysts and transition metal complexes, to achieve high yields and enantioselectivity.[2][5]

  • 2-Cyclohexenone: This cyclic enone is a reactive Michael acceptor. Asymmetric Michael additions can be achieved with high efficiency and enantioselectivity using chiral catalysts.[3] The constrained cyclic structure may contribute to its enhanced reactivity compared to some acyclic enones.

  • Methyl Vinyl Ketone (MVK): MVK is the simplest α,β-unsaturated ketone and is highly reactive in Michael additions due to its lack of steric hindrance.[6] Reactions with MVK often proceed rapidly under mild conditions.

Experimental Protocols

Below are detailed methodologies for the Michael addition of diethyl malonate to mesityl oxide and chalcone, providing a practical guide for laboratory synthesis.

Protocol 1: Michael Addition of Diethyl Malonate to Mesityl Oxide (Synthesis of Dimedone Intermediate)

This protocol is adapted from the synthesis of dimedone.[1][7]

Materials:

  • Sodium metal

  • Absolute ethanol

  • Diethyl malonate

  • Mesityl oxide (freshly distilled)

  • Potassium hydroxide (B78521)

  • Hydrochloric acid

  • 2 L three-necked, round-bottomed flask

  • Stirrer

  • Dropping funnel

  • Reflux condenser with calcium chloride tube

Procedure:

  • In a dry 2 L three-necked, round-bottomed flask equipped with a stirrer, dropping funnel, and a reflux condenser protected by a calcium chloride tube, place 400 mL of absolute ethanol.

  • Carefully add 23 g (1 gram atom) of clean sodium to the ethanol at a rate that maintains a gentle boil.

  • Once all the sodium has dissolved, add 170 g (1.06 moles) of diethyl malonate.

  • Slowly add 100 g (1.02 moles) of freshly distilled mesityl oxide through the dropping funnel.

  • Reflux the solution with constant stirring for two hours.

  • Prepare a solution of 125 g (2.2 moles) of potassium hydroxide in 575 mL of water and add it to the reaction mixture.

  • Continue to stir and reflux the mixture for an additional six hours.

  • After cooling, the mixture is acidified with dilute hydrochloric acid. The alcohol is then removed by distillation.

  • The aqueous residue contains the Michael adduct which has undergone subsequent intramolecular cyclization, hydrolysis, and decarboxylation to form dimedone. The yield of dimedone is reported to be between 67-85%.[1]

Protocol 2: Asymmetric Michael Addition of Diethyl Malonate to Chalcone

This protocol describes a nickel-catalyzed enantioselective Michael addition.[2]

Materials:

  • Nickel(II) chloride (NiCl₂)

  • (-)-Sparteine

  • Dry Toluene

  • Chalcone

  • Diethyl malonate

  • Dry flask

  • Nitrogen atmosphere setup

  • Stirrer

Procedure:

  • In a dry flask under a nitrogen atmosphere, stir a mixture of NiCl₂ (13 mg, 10 mol%) and (-)-Sparteine (0.024 mL, 10 mol%) in dry Toluene (5 mL) at room temperature for 6 hours.

  • Slowly add chalcone (0.393 g, 1.89 mmol) in portions to the reaction mixture and stir for an additional 30 minutes.

  • Slowly add a solution of diethyl malonate (0.345 mL, 2.26 mmol) in 2 mL of dry toluene.

  • Stir the reaction mixture at 25°C until the starting material is fully consumed (monitoring by TLC).

  • Concentrate the reaction mixture to dryness in vacuo.

  • Quench the reaction with dilute HCl and extract the product with ethyl acetate.

  • The organic layers are combined, dried, and concentrated. The crude product is then purified by column chromatography to yield the Michael adduct. The reported yield for this procedure is 90%.[2]

Visualizing Reaction Mechanisms and Workflows

To further elucidate the processes discussed, the following diagrams created using Graphviz (DOT language) illustrate the general mechanism of a base-catalyzed Michael addition and a typical experimental workflow.

Michael_Addition_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation Base Base Donor Michael Donor (e.g., Diethyl Malonate) Base->Donor Deprotonation Enolate Enolate (Nucleophile) Donor->Enolate Acceptor Michael Acceptor (α,β-Unsaturated Ketone) Enolate->Acceptor 1,4-Conjugate Addition Intermediate Enolate Intermediate Acceptor->Intermediate Proton_Source Proton Source (e.g., H₂O, EtOH) Intermediate->Proton_Source Protonation Product Michael Adduct Intermediate->Product

Caption: General mechanism of a base-catalyzed Michael addition.

Experimental_Workflow start Start: Combine Reactants (Michael Donor, Michael Acceptor, Catalyst/Base, Solvent) reaction Reaction under Controlled Conditions (Temperature, Time) start->reaction monitoring Monitor Reaction Progress (e.g., TLC, GC, NMR) reaction->monitoring workup Aqueous Work-up (Quenching, Extraction) monitoring->workup Reaction Complete purification Purification (e.g., Column Chromatography, Recrystallization) workup->purification analysis Product Characterization (NMR, IR, Mass Spec) purification->analysis end Final Product analysis->end

Caption: A typical experimental workflow for a Michael addition reaction.

References

The Electrochemical Frontier: A Comparative Guide to Mesitylene Oxide in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel polymers with tailored properties is perpetual. Electrochemical synthesis offers a powerful and green alternative to traditional polymerization methods. This guide provides a comparative analysis of the electrochemical behavior of mesitylene (B46885) oxide, a promising but under-explored monomer, in the context of polymer synthesis. Due to the limited direct research on the electropolymerization of mesitylene oxide as a primary monomer, this guide draws comparisons with the well-documented electropolymerization of phenols, where this compound has been employed as a reactive solvent.

Electrochemical Performance: A Comparative Overview

Direct quantitative data on the electrochemical homopolymerization of this compound is scarce in current literature. However, its involvement as a co-monomer during the electropolymerization of other species, such as phenylphenols, highlights the reactivity of its carbon-carbon double bond.[1][2] The electrochemically generated radicals can react with this compound, incorporating it into the polymer structure and altering the final properties of the film.[2]

To provide a comparative framework, we present data from the anodic polymerization of 2-phenylphenol (B1666276) in this compound. This serves as a benchmark for understanding the conditions under which this compound participates in electrochemical polymerization.

Table 1: Electrochemical Polymerization Parameters for 2-Phenylphenol in this compound [1]

ParameterValue
Monomer2-Phenylphenol
SolventThis compound
Monomer Concentration20 mM
Supporting ElectrolyteTetrabutylammonium (B224687) Perchlorate (B79767) (TBAP)
Electrolyte Concentration50 mM
Potential Range0 to 2.5 V (vs. Ag/AgCl)
Scan Rate0.1 V/s
Number of Cycles10
Working ElectrodePlatinum
Reference ElectrodeAg/AgCl
Counter ElectrodePlatinum wire

Alternative Monomers for Electropolymerization

While direct electrochemical data for this compound is limited, a variety of other monomers are routinely used in electropolymerization to create functional polymer films. A comparison with these alternatives can help to position the potential of this compound.

Table 2: Comparison of Monomers for Electropolymerization

Monomer ClassExamplesTypical Polymer PropertiesPotential AdvantagesPotential Disadvantages
Phenols Phenol, PhenylphenolsThermally stable, insulating filmsGood adhesion, can be functionalizedOveroxidation can lead to degradation
Pyrroles Pyrrole, N-methylpyrroleConducting polymers, good stabilityHigh conductivity, biocompatibilityMonomers can be toxic
Thiophenes Thiophene, EDOTConducting polymers, electrochromicHigh conductivity, good stabilityPolymerization potential can be high
Anilines AnilineConducting polymers, electrochromicFacile polymerization, good redox activitypH-dependent properties
α,β-Unsaturated Ketones This compound (hypothetical) , Methyl Vinyl KetonePotentially insulating or semiconducting, photodegradableMay offer unique functional groups (ketone) for post-modificationLimited research on electrochemical polymerization

Experimental Protocols

A detailed experimental protocol is crucial for reproducibility and further research. Below is the methodology for the anodic polymerization of phenylphenols in this compound, which provides a starting point for investigating the electrochemical behavior of this compound itself.

Anodic Polymerization of 2-Phenylphenol in this compound[1][2]
  • Electrolyte Solution Preparation: Prepare a 50 mM solution of tetrabutylammonium perchlorate (TBAP) as the supporting electrolyte in this compound.

  • Monomer Solution Preparation: Dissolve 2-phenylphenol in the electrolyte solution to a final concentration of 20 mM.

  • Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell. Use a platinum disc as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

  • Electropolymerization: Immerse the electrodes in the monomer solution. Perform cyclic voltammetry by scanning the potential from 0 V to 2.5 V at a scan rate of 0.1 V/s for 10 cycles. A brownish polymer film will deposit on the working electrode.

  • Post-Polymerization Treatment: After deposition, rinse the modified electrode with the pure solvent (this compound) to remove any unreacted monomer and electrolyte.

Visualizing the Process

Diagrams are essential for understanding complex experimental workflows and relationships.

experimental_workflow cluster_prep Solution Preparation cluster_cell Electrochemical Cell Assembly cluster_polymerization Electropolymerization cluster_post Post-Treatment prep_electrolyte Prepare 50 mM TBAP in this compound prep_monomer Dissolve 20 mM 2-Phenylphenol in Electrolyte Solution prep_electrolyte->prep_monomer cv Cyclic Voltammetry (0 to 2.5 V, 0.1 V/s, 10 cycles) prep_monomer->cv we Working Electrode (Pt) we->cv re Reference Electrode (Ag/AgCl) re->cv ce Counter Electrode (Pt) ce->cv rinse Rinse with This compound cv->rinse dry Dry the Modified Electrode rinse->dry signaling_pathway Monomer Phenol Monomer Radical Phenoxyl Radical Monomer->Radical Anodic Oxidation Radical->Radical Polymerization MesityleneOxide This compound (Solvent/Co-monomer) Radical->MesityleneOxide Radical Attack on C=C bond Polymer Copolymer Film Radical->Polymer MesityleneOxide->Polymer

References

A Comparative Analysis of the C=C and C=O Bond Reactivity in Mesitylene Oxide

Author: BenchChem Technical Support Team. Date: December 2025

Mesitylene (B46885) oxide, an α,β-unsaturated ketone, presents two primary sites for chemical reactions: the carbon-carbon double bond (C=C) and the carbon-oxygen double bond (C=O). The reactivity of these functional groups is of significant interest in organic synthesis, influencing reaction pathways and product outcomes. This guide provides a comparative analysis of the reactivity of the C=C and C=O bonds in mesitylene oxide, supported by experimental data, detailed protocols, and spectroscopic analysis.

The electrophilicity of the carbonyl carbon and the β-carbon of the double bond makes this compound susceptible to nucleophilic attack at both locations. However, the nature of the nucleophile and the reaction conditions play a crucial role in determining whether a 1,2-addition (at the C=O bond) or a 1,4-conjugate addition (at the C=C bond) occurs.

Comparative Reactivity: Experimental Data

The selective reactivity of this compound's C=C and C=O bonds is demonstrated in various organic reactions. The following table summarizes the outcomes of several key transformations, highlighting the preferential site of attack.

Reaction TypeReagentPredominant Reaction SiteProductYield (%)
Michael Addition Diethyl malonate / NaOEtC=C (1,4-Addition)Diethyl (2,2-dimethyl-4-oxopentyl)malonate76.77%
Reduction Sodium Borohydride (NaBH₄)C=O (1,2-Addition)4-Methyl-3-penten-2-olGood yields
Reduction Lithium Aluminum Hydride (LiAlH₄)C=O (1,2-Addition)4-Methyl-3-penten-2-olGood yields
Oxidation Molecular Oxygen (O₂) / CatalystC=Cα-Methyl-β-acetyl-acrylic acidNot specified
Organometallic Addition Grignard Reagents (e.g., CH₃MgBr)C=O (1,2-Addition)Tertiary AlcoholPredominantly
Organometallic Addition Gilman Reagents (e.g., (CH₃)₂CuLi)C=C (1,4-Addition)KetonePredominantly

Reaction Pathways and Selectivity

The preferential site of attack in this compound can be rationalized by considering the principles of hard and soft acids and bases (HSAB) theory. The carbonyl carbon is considered a "hard" electrophilic center, while the β-carbon of the α,β-unsaturated system is a "soft" electrophilic center.

  • Hard nucleophiles , such as Grignard reagents and lithium aluminum hydride, are highly reactive and tend to attack the harder electrophilic carbonyl carbon in a kinetically controlled 1,2-addition.

  • Soft nucleophiles , such as enamines, and organocuprates (Gilman reagents), favor the thermodynamically more stable 1,4-conjugate addition to the softer β-carbon.

The following diagram illustrates the competing reaction pathways for nucleophilic addition to this compound.

G cluster_0 This compound cluster_1 Reaction Pathways cluster_2 Hard Nucleophiles (e.g., Grignard, LiAlH₄) cluster_3 Soft Nucleophiles (e.g., Enolates, Gilman Reagents) cluster_4 Products Mesitylene This compound ((CH₃)₂C=CH-C(=O)CH₃) Nuc Nucleophile HardNuc 1,2-Addition Nuc->HardNuc Attack at C=O SoftNuc 1,4-Addition (Michael Addition) Nuc->SoftNuc Attack at C=C Product12 1,2-Adduct (Alcohol) HardNuc->Product12 Product14 1,4-Adduct (Enolate intermediate -> Ketone) SoftNuc->Product14 G Start This compound Structure (α,β-unsaturated ketone) IdentifySites Identify Reactive Sites: C=C and C=O Start->IdentifySites ChooseReagent Select Reagent Type IdentifySites->ChooseReagent HardNuc Hard Nucleophile (e.g., Grignard, LiAlH₄) ChooseReagent->HardNuc Organometallic/ Hydride SoftNuc Soft Nucleophile (e.g., Enolate, Gilman) ChooseReagent->SoftNuc Enolate/ Organocuprate OxidizingAgent Oxidizing Agent (e.g., O₂) ChooseReagent->OxidizingAgent Oxidation ReducingAgent Reducing Agent (e.g., NaBH₄) ChooseReagent->ReducingAgent Reduction Predict12 Predict 1,2-Addition (Attack at C=O) HardNuc->Predict12 Predict14 Predict 1,4-Addition (Attack at C=C) SoftNuc->Predict14 PredictOx Predict Oxidation (Attack at C=C) OxidizingAgent->PredictOx PredictRed Predict Reduction (Attack at C=O) ReducingAgent->PredictRed Analyze Analyze Products (Spectroscopy, Yield) Predict12->Analyze Predict14->Analyze PredictOx->Analyze PredictRed->Analyze

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Mesityl Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemicals is paramount. This guide provides essential safety and logistical information for the use of mesityl oxide, focusing on personal protective equipment (PPE), operational procedures, and disposal plans to ensure a secure laboratory environment.

Immediate Safety and Personal Protective Equipment (PPE)

Mesityl oxide is a flammable liquid and vapor that can be harmful if swallowed, inhaled, or in contact with the skin.[1] It is also known to cause skin and serious eye irritation.[1] Therefore, adherence to strict PPE protocols is mandatory.

Recommended Personal Protective Equipment
Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and vapors that can cause serious eye irritation.
Skin Protection - Gloves: Butyl rubber gloves are recommended for splash contact, with a minimum thickness of 0.3 mm.[2] Always inspect gloves before use and use proper removal techniques to avoid skin contact.[1][2] - Lab Coat: A flame-retardant and anti-static lab coat or a complete chemical-resistant suit should be worn.[1]To prevent skin contact, which can be harmful, and to protect from flammability hazards.[1]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate or exposure limits are exceeded, a NIOSH-approved respirator with organic vapor cartridges is necessary.[3]To avoid inhalation of vapors, which can be toxic and cause respiratory irritation.[1]

Occupational Exposure Limits

Monitoring the concentration of mesityl oxide in the work environment is crucial. The following exposure limits have been established by regulatory bodies:

Organization Exposure Limit (Time-Weighted Average - TWA) Short-Term Exposure Limit (STEL)
OSHA (PEL) 25 ppm (100 mg/m³)[4]Not established
NIOSH (REL) 10 ppm (40 mg/m³) (10-hour TWA)[2][4][5]Not established
ACGIH (TLV) 15 ppm (60 mg/m³) (8-hour TWA)[4][5]25 ppm (100 mg/m³)[4][5]

Operational Plans: Safe Handling and Storage

Adherence to proper handling and storage procedures is critical to minimize risks associated with mesityl oxide.

Handling Procedures:
  • Work Area: Always handle mesityl oxide in a well-ventilated area, such as a chemical fume hood.

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[6] Use non-sparking tools and explosion-proof equipment.

  • Grounding: Ground and bond containers when transferring the material to prevent static discharge.

  • Personal Hygiene: Do not eat, drink, or smoke in areas where mesityl oxide is handled. Wash hands thoroughly after handling.[3]

Storage Procedures:
  • Container: Store in a tightly closed, original container in a cool, dry, and well-ventilated place.[6]

  • Incompatibilities: Keep away from strong oxidizing agents, acids, and bases.

  • Fire Safety: Store in a designated flammable liquids storage cabinet.

Emergency Response: Spill and Disposal Plans

A clear and practiced emergency plan is essential for responding to accidental releases.

Spill Cleanup Protocol:

In the event of a mesityl oxide spill, follow these steps:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, using fume hoods to draw vapors away.

  • Eliminate Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.

  • Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or commercial sorbents.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste.

  • Decontamination: Clean the spill area with soap and water.

  • Waste Disposal: Dispose of the contaminated materials as hazardous waste in accordance with institutional and local regulations.

Spill_Response_Workflow Mesityl Oxide Spill Response Workflow spill Mesityl Oxide Spill Occurs evacuate Evacuate Area spill->evacuate ventilate Ensure Ventilation (Fume Hood) spill->ventilate ignition Eliminate Ignition Sources spill->ignition ppe Don Appropriate PPE spill->ppe contain Contain Spill with Absorbent ppe->contain collect Collect Waste (Non-Sparking Tools) contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose

Mesityl Oxide Spill Response Workflow
Disposal Plan:

Mesityl oxide and any materials contaminated with it must be treated as hazardous waste.

  • Waste Collection: Collect liquid mesityl oxide waste in a dedicated, properly labeled, and sealed container. Do not mix with other waste streams unless compatible.

  • Contaminated Materials: All contaminated items, including gloves, absorbent materials, and lab coats, must be collected in a labeled hazardous waste bag or container.

  • Licensed Disposal: Arrange for the disposal of all mesityl oxide waste through a licensed hazardous waste disposal company.[2] Federal, state, and local regulations must be strictly followed.[2] Never dispose of mesityl oxide down the drain.[7]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.